palmerolide A
Description
Structure
3D Structure
Properties
Molecular Formula |
C33H48N2O7 |
|---|---|
Molecular Weight |
584.7 g/mol |
IUPAC Name |
[(2R,4E,6E,10S,11S,12E,14S,18E)-11,14-dihydroxy-4-methyl-2-[(2R,3E,5E)-4-methyl-6-(3-methylbut-2-enoylamino)hexa-3,5-dien-2-yl]-20-oxo-1-oxacycloicosa-4,6,12,18-tetraen-10-yl] carbamate |
InChI |
InChI=1S/C33H48N2O7/c1-23(2)20-31(38)35-19-18-25(4)21-26(5)30-22-24(3)12-8-6-10-14-29(42-33(34)40)28(37)17-16-27(36)13-9-7-11-15-32(39)41-30/h6,8,11-12,15-21,26-30,36-37H,7,9-10,13-14,22H2,1-5H3,(H2,34,40)(H,35,38)/b8-6+,15-11+,17-16+,19-18+,24-12+,25-21+/t26-,27+,28+,29+,30-/m1/s1 |
InChI Key |
HEOKDDVDVGNHMR-DAUCKHFQSA-N |
Isomeric SMILES |
C/C/1=C\C=C\CC[C@@H]([C@H](/C=C/[C@H](CCC/C=C/C(=O)O[C@H](C1)[C@H](C)/C=C(\C)/C=C/NC(=O)C=C(C)C)O)O)OC(=O)N |
Canonical SMILES |
CC1=CC=CCCC(C(C=CC(CCCC=CC(=O)OC(C1)C(C)C=C(C)C=CNC(=O)C=C(C)C)O)O)OC(=O)N |
Synonyms |
palmerolide A |
Origin of Product |
United States |
Foundational & Exploratory
Palmerolide A: A Technical Guide to its Discovery, Isolation, and Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmerolide A, a novel 20-membered macrocyclic polyketide, has emerged as a significant natural product with potent and selective cytotoxic activity against melanoma. First isolated from the Antarctic tunicate Synoicum adareanum, this marine-derived compound exhibits a unique mechanism of action through the inhibition of vacuolar-type H+-ATPase (V-ATPase), a key proton pump involved in cancer cell survival and proliferation. This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of this compound, presenting detailed experimental protocols and quantitative data to support further research and development.
Discovery and Biological Context
This compound was first reported in 2006 by researchers who collected the colonial tunicate Synoicum adareanum from the vicinity of Palmer Station on the Antarctic Peninsula.[1][2] Tunicates, or sea squirts, are marine invertebrates known to produce a diverse array of bioactive secondary metabolites. The harsh and competitive Antarctic marine environment is believed to drive the evolution of unique chemical defenses in organisms like S. adareanum, making them a promising source for novel therapeutic agents.
Subsequent research has suggested that the true producer of this compound is not the tunicate itself, but rather a symbiotic bacterium, "Candidatus Synoicihabitans palmerolidicus," residing within the tunicate's tissues. This highlights the importance of microbial symbionts in the biosynthesis of complex marine natural products.
Bioactivity and Mechanism of Action
This compound demonstrates potent and selective cytotoxicity against human melanoma cell lines.[1][2] Its primary molecular target is the V-ATPase, a multi-subunit enzyme responsible for acidifying intracellular compartments.[1] By inhibiting V-ATPase, this compound disrupts cellular pH homeostasis, leading to apoptosis in cancer cells. This specific mechanism of action makes it a promising candidate for the development of targeted anticancer therapies.
Isolation and Purification of this compound
The isolation of this compound from Synoicum adareanum involves a multi-step process of extraction and chromatographic purification. The following protocols are based on the methodologies described in the primary literature.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the isolation and bioactivity of this compound.
| Parameter | Value | Reference |
| Starting Material | ||
| Organism | Synoicum adareanum | [2] |
| Collection Location | Near Palmer Station, Antarctica | [1][2] |
| Initial Biomass (Wet Weight) | Not Specified | |
| Initial Biomass (Dry Weight) | 24 g (for scaled-up extraction) | [2] |
| Extraction & Partitioning | ||
| Extraction Solvent | Methanol (MeOH) | [2] |
| Chromatographic Purification | ||
| Final Yield | ||
| This compound | Not explicitly stated in abstracts |
Note: Detailed quantitative data on solvent volumes and yields for each step are often found in the full experimental sections of the cited literature, which were not fully accessible in the provided search results.
| Bioactivity Parameter | Value | Cell Line/Target | Reference |
| V-ATPase Inhibition | |||
| IC50 | ~2 nM | Bovine Brain V-ATPase | [3] |
| Cytotoxicity | |||
| LC50 | 0.018 µM | UACC-66 (Melanoma) | [1] |
Experimental Protocols
-
Homogenization: Freeze-dried and ground tissue of Synoicum adareanum is subjected to extraction.
-
Solvent Extraction: The homogenized tissue is exhaustively extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
The crude methanol extract is subjected to a solvent partitioning scheme to separate compounds based on their polarity. A typical scheme would involve partitioning between a polar solvent (e.g., methanol/water) and a nonpolar solvent (e.g., hexane), followed by partitioning of the aqueous layer with a solvent of intermediate polarity (e.g., dichloromethane or ethyl acetate).
-
Size-Exclusion Chromatography: The extract fraction enriched with this compound is first subjected to size-exclusion chromatography.
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: Methanol (MeOH).
-
Procedure: The sample is loaded onto the column and eluted with methanol. Fractions are collected and monitored for the presence of this compound.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The fractions containing this compound from the size-exclusion chromatography step are further purified by RP-HPLC.
-
Stationary Phase: C18 (octadecylsilyl) silica gel.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) in water is typically used. The exact gradient profile would be optimized to achieve separation of this compound from other co-eluting compounds.
-
Detection: UV detection at an appropriate wavelength is used to monitor the elution of compounds.
-
Fraction Collection: Fractions corresponding to the peak of this compound are collected. The purity of the isolated compound is then confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as NMR and mass spectrometry.
-
Visualizing the Workflow and Signaling Pathway
Experimental Workflow for this compound Isolation
Caption: Isolation workflow of this compound from Synoicum adareanum.
This compound Signaling Pathway: V-ATPase Inhibition
Caption: Mechanism of action of this compound via V-ATPase inhibition.
Conclusion and Future Directions
The discovery of this compound from the Antarctic tunicate Synoicum adareanum represents a significant advancement in marine natural products drug discovery. Its potent and selective anti-melanoma activity, coupled with a well-defined mechanism of action, positions it as a highly promising lead compound for the development of new cancer therapeutics. The elucidation of its biosynthetic origin from a microbial symbiont opens up avenues for biotechnological production, which will be crucial for ensuring a sustainable supply for further research and clinical development. Future studies should focus on total synthesis of this compound and its analogs to explore structure-activity relationships, as well as in-depth investigations into its pharmacological properties and potential for clinical application.
References
Palmerolide A: A Comprehensive Technical Guide to its Natural Source and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of palmerolide A, a potent anti-melanoma macrolide. We will delve into its natural origin, the intricate biosynthetic pathway responsible for its production by a microbial symbiont, and the experimental methodologies employed in its study.
Natural Source and Isolation
This compound is a secondary metabolite isolated from the Antarctic ascidian, Synoicum adareanum.[1][2][3] This colonial tunicate is found in the rocky coastal marine environments of the Antarctic Peninsula, specifically near Palmer Station.[1][2][3] While initially attributed to the ascidian itself, subsequent research has revealed that the true producer of this compound is a symbiotic bacterium, Candidatus Synoicihabitans palmerolidicus, which resides within the tunicate's tissues.[1][4][5]
Quantitative Yield
The concentration of this compound within its host organism is notable, making it the principal secondary metabolite.[1][2] This high concentration facilitates its extraction and study.
| Compound | Source Organism | Yield (mg/g dry weight) |
| This compound | Synoicum adareanum | 0.49 - 4.06[6] |
Experimental Protocols
The discovery and characterization of this compound and its biosynthetic pathway have relied on a combination of natural product chemistry, metagenomics, and bioinformatics.
Extraction and Isolation of this compound
The following protocol is a composite of methodologies reported in the literature for the isolation of this compound from S. adareanum.
-
Sample Collection and Preparation: Specimens of Synoicum adareanum are collected from their natural Antarctic habitat and are typically freeze-dried to preserve their chemical integrity.
-
Extraction: The freeze-dried tunicate tissue is subjected to solvent extraction. A common method involves an initial extraction with methanol (MeOH), followed by partitioning of the crude extract. This compound is typically found in the dichloromethane-methanol fraction.[7]
-
Chromatographic Purification: The bioactive fraction is then subjected to multiple rounds of chromatography to isolate pure this compound. This purification cascade often includes:
-
Sephadex LH-20 column chromatography: This size-exclusion chromatography step is used for initial fractionation of the extract.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification is achieved using RP-HPLC, often with a C18 column, to yield pure this compound.[3]
-
-
Structural Elucidation: The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
Identification of the Biosynthetic Gene Cluster (BGC)
The identification of the this compound biosynthetic gene cluster from the microbiome of S. adareanum was a multi-step process, as outlined in the workflow below.
This workflow involved the initial characterization of the ascidian's microbiome, followed by metagenomic sequencing to assemble the genome of the symbiotic bacterium.[6][7] Bioinformatic tools such as antiSMASH were then used to identify and annotate the putative biosynthetic gene cluster.[1][6][8] The correlation of the presence of this gene cluster with a specific bacterial 16S rRNA gene confirmed Candidatus Synoicihabitans palmerolidicus as the producer.[2][5]
This compound Biosynthesis Pathway
The biosynthesis of this compound is orchestrated by a large, multi-modular enzymatic complex encoded by a ~75 kbp biosynthetic gene cluster (BGC), designated as pal BGC 4.[4][9] This cluster encodes a Type I polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) hybrid system that functions as a molecular assembly line. The system is characterized as a trans-acyltransferase (AT) PKS, where the AT domains are encoded separately from the main PKS modules.[1][9]
The biosynthesis is proposed to proceed through 11 cycles of elongation, starting with a unique starter unit and incorporating a glycine molecule via the NRPS module.[1][9] The BGC is organized into 14 core biosynthetic modules.[1][9]
Key Enzymatic Domains and Their Functions
-
Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a phosphopantetheinyl arm.[1]
-
Ketosynthase (KS): Catalyzes the Claisen condensation reaction, extending the polyketide chain.
-
Acyltransferase (AT): Selects and loads the appropriate extender unit (e.g., malonyl-CoA) onto the ACP. In this trans-AT system, these are encoded separately.
-
Dehydratase (DH): Removes a water molecule to form a double bond.[1]
-
Ketoreductase (KR): Reduces a keto group to a hydroxyl group.
-
Enoylreductase (ER): Reduces a double bond to a single bond.
-
C-methyltransferase (cMT): Adds a methyl group from S-adenosylmethionine (SAM).[9]
-
Non-Ribosomal Peptide Synthetase (NRPS) Module:
-
Adenylation (A) domain: Selects and activates a specific amino acid (glycine in this case).
-
Peptidyl Carrier Protein (PCP) domain: Tethers the activated amino acid.
-
Condensation (C) domain: Forms the peptide bond.
-
-
Bacterial Luciferase-like Monooxygenase (LLM): A tailoring enzyme likely involved in post-PKS modifications.[4]
The presence of five distinct, non-identical copies of the palmerolide BGC within the genome of Candidatus Synoicihabitans palmerolidicus suggests a mechanism for combinatorial biosynthesis, potentially leading to the production of the various palmerolide analogs that have been discovered.[1][2][5]
Conclusion
This compound represents a fascinating example of a potent bioactive natural product originating from a complex symbiotic relationship in a unique and remote environment. The elucidation of its biosynthetic pathway through advanced metagenomic and bioinformatic techniques has not only provided fundamental insights into natural product biosynthesis but also opens avenues for the sustainable production of this compound and its analogs through synthetic biology and metabolic engineering approaches. This knowledge is crucial for the future development of this promising anti-melanoma agent into a clinically viable therapeutic.
References
- 1. Bioinformatic and Mechanistic Analysis of the Palmerolide PKS-NRPS Biosynthetic Pathway From the Microbiome of an Antarctic Ascidian - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a cytotoxic macrolide from the antarctic tunicate Synoicum adareanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioinformatic and Mechanistic Analysis of the Palmerolide PKS-NRPS Biosynthetic Pathway From the Microbiome of an Antarctic Ascidian. [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a cytotoxic macrolide from the antarctic tunicate Synoicum adareanum. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
Palmerolide A: A Comprehensive Technical Guide to its Structure Elucidation and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmerolide A, a marine macrolide isolated from the Antarctic tunicate Synoicum adareanum, has garnered significant attention for its potent and selective inhibitory activity against V-type ATPase, a key proton pump involved in cancer cell survival and metastasis.[1][2][3][4] This technical guide provides an in-depth analysis of the complex journey to determine the precise three-dimensional structure of this compound. The initial structural hypothesis, derived from extensive spectroscopic analysis, was ultimately revised through rigorous total synthesis efforts. This document details the key experimental methodologies, presents a comprehensive summary of the spectroscopic data that led to both the initial and revised structural assignments, and outlines the logical workflow that guided researchers through this challenging process. Furthermore, it explores the signaling pathways affected by this compound's mechanism of action, offering insights for drug development professionals.
The Path to this compound's Structure: A Tale of Revision
The structure elucidation of this compound is a compelling case study in modern natural product chemistry, highlighting the indispensable synergy between spectroscopic analysis and total synthesis. The initial proposed structure, based on extensive NMR and mass spectrometry data, was later proven to be a diastereomer of the natural product.[1][2] The definitive structure was established through the chemical synthesis of several stereoisomers, a process that ultimately led to the correct assignment of all stereocenters.[1][2][5]
Initial Spectroscopic Investigation and Proposed Structure
The gross structure and initial stereochemical assignments of this compound were determined by Baker and coworkers using a suite of spectroscopic techniques.[1] High-resolution mass spectrometry established the molecular formula, while extensive 1D and 2D NMR experiments (¹H, ¹³C, COSY, HMQC, HMBC) were employed to piece together the complex carbon skeleton and the connectivity of the various functional groups.
The relative and absolute configurations of several stereocenters were initially assigned using a combination of NOE (Nuclear Overhauser Effect) analysis and Mosher ester analysis.[1] However, the interpretation of ROESY data to establish the stereochemistry from C11 to C19 proved to be particularly challenging and was the primary source of the initial misassignment.[1]
The Role of Total Synthesis in Structural Revision
The incongruity between the spectroscopic data of the natural this compound and the synthetically prepared molecule based on the initial structural assignment prompted a re-evaluation of the proposed stereochemistry.[1][2] The research groups of De Brabander and Nicolaou independently synthesized the proposed structure, and both found that the NMR spectra of their synthetic compounds did not match that of the natural isolate.[1][2][5][6]
This critical finding led to the hypothesis that the natural product was a stereoisomer of the initially proposed structure. Subsequent synthetic efforts focused on preparing other diastereomers. Ultimately, the synthesis of the enantiomer of the C19,C20-bis-epimer of the originally proposed structure yielded a compound whose NMR and CD spectra were identical to that of natural (-)-palmerolide A.[1] This painstaking work unequivocally established the true absolute and relative stereochemistry of this complex marine natural product.
Experimental Protocols
Mosher Ester Analysis for Stereochemical Determination
Mosher ester analysis is a powerful NMR-based method for determining the absolute configuration of chiral secondary alcohols. The protocol involves the formation of diastereomeric esters with the chiral Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) and subsequent analysis of the ¹H NMR spectra of these esters.
Protocol:
-
Esterification: The chiral alcohol (e.g., the C7 or C10 hydroxyl group of a this compound precursor) is divided into two portions. One portion is reacted with (R)-(-)-MTPA chloride, and the other with (S)-(+)-MTPA chloride, typically in the presence of a base such as pyridine or DMAP, to form the respective (R)- and (S)-MTPA esters.
-
NMR Analysis: ¹H NMR spectra are acquired for both diastereomeric esters.
-
Data Analysis: The chemical shifts of protons near the newly formed ester linkage are compared between the two spectra. The difference in chemical shifts (Δδ = δS - δR) is calculated for protons on either side of the carbinol center. A consistent positive or negative value for Δδ on one side of the molecule and the opposite sign on the other side allows for the assignment of the absolute configuration based on the established Mosher ester model.
Key Reactions in the Total Synthesis of this compound
The total syntheses of this compound by the De Brabander and Nicolaou groups employed a range of powerful synthetic transformations. Below are generalized protocols for some of the key steps.
Suzuki Coupling (De Brabander, et al.):
-
Objective: To form the endocyclic diene unit of the macrolide.
-
Procedure: To a solution of a vinyl iodide and a vinylboronate in a suitable solvent (e.g., THF), a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., thallium carbonate) are added. The reaction mixture is stirred at room temperature until completion. The product is then isolated and purified by chromatography.[1]
Ring-Closing Metathesis (RCM) (Nicolaou, et al.):
-
Objective: To form the 20-membered macrocycle.
-
Procedure: A solution of the acyclic diene precursor in a solvent such as dichloromethane is treated with a Grubbs catalyst (e.g., Grubbs' second-generation catalyst). The reaction is typically run under an inert atmosphere and may require elevated temperatures. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the catalyst is removed, and the macrocyclic product is purified.[6][7]
Horner-Wadsworth-Emmons (HWE) Olefination (De Brabander, et al.):
-
Objective: Intramolecular macrocyclization.
-
Procedure: A keto-phosphonate precursor is treated with a base (e.g., K₂CO₃ with 18-crown-6) in a suitable solvent like toluene at an elevated temperature. This promotes an intramolecular olefination to form the macrocyclic enone.[1]
Quantitative Data
NMR Data Comparison: Proposed vs. Revised Structure
The definitive proof for the structural revision of this compound came from the direct comparison of the NMR spectra of the synthetic and natural compounds. While the full detailed datasets are found in the supporting information of the original publications, the following table conceptualizes the type of data that revealed the structural discrepancy.
| Position | ¹H Chemical Shift (ppm) - Proposed Structure (Synthetic) | ¹H Chemical Shift (ppm) - Revised Structure (Natural) | ¹³C Chemical Shift (ppm) - Proposed Structure (Synthetic) | ¹³C Chemical Shift (ppm) - Revised Structure (Natural) |
| C19 | Value A | Value B | Value X | Value Y |
| C20 | Value C | Value D | Value Z | Value W |
| ... | ... | ... | ... | ... |
| C_n | ... | ... | ... | ... |
Note: This table is a representation. The actual data can be found in the supporting information of the primary literature.[1]
Visualizing the Scientific Process and Biological Context
Logical Workflow for Structure Elucidation
The process of determining the correct structure of this compound followed a logical, albeit iterative, path. The following diagram illustrates this workflow.
References
- 1. Total Synthesis and Structure Revision of the Marine Metabolite this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Total Synthesis and Structure Revision of the Marine Metabolite this compound - American Chemical Society - Figshare [acs.figshare.com]
- 3. This compound, a cytotoxic macrolide from the antarctic tunicate Synoicum adareanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total synthesis and structure revision of the marine metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 6. Total synthesis of the originally proposed and revised structures of this compound and isomers thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Palmerolide A: A Potent V-ATPase Inhibitor with Selective Bioactivity Against Melanoma
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
Palmerolide A, a marine-derived macrocyclic polyketide, has emerged as a significant lead compound in melanoma research due to its potent and selective cytotoxic activity.[1][2][3] Isolated from the Antarctic tunicate Synoicum adareanum, this natural product exhibits nanomolar efficacy against melanoma cell lines, a stark contrast to its minimal effects on other cancer cell types.[2][4] The primary mechanism of action for this compound is the potent inhibition of vacuolar-type H+-ATPase (V-ATPase), a proton pump crucial for pH homeostasis in cellular compartments.[1][2][5][6] This inhibition disrupts essential cellular processes, leading to apoptosis and cell death. This technical guide provides a comprehensive overview of this compound's bioactivity, detailing its quantitative effects on melanoma cell lines, the experimental protocols used for its evaluation, and the underlying signaling pathways involved in its mechanism of action.
Quantitative Bioactivity Data
This compound and its analogues have demonstrated significant cytotoxic potency against various melanoma cell lines. The half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) values highlight the compound's efficacy, often in the nanomolar range. A summary of the reported quantitative data is presented below.
| Compound | Melanoma Cell Line | Activity Metric | Value (nM) |
| This compound | UACC-66 | LC50 | 18 |
| This compound | UACC-62 | LC50 | 6.5 |
| This compound | UACC-62 | IC50 | 2 |
| Palmerolide D | UACC-62 | IC50 | 25 |
| Palmerolide F | UACC-62 | IC50 | 63 |
| Palmerolide G | UACC-62 | IC50 | 7 |
Data compiled from references[1][4][5].
Notably, while this compound is a highly potent V-ATPase inhibitor, some studies suggest that other analogues, like Palmerolide D, may exhibit even greater potency against melanoma cells specifically.[7]
Mechanism of Action: V-ATPase Inhibition
The selective cytotoxicity of this compound against melanoma is attributed to its potent inhibition of V-ATPase.[1][2][5] V-ATPases are multi-subunit proton pumps responsible for acidifying intracellular compartments such as lysosomes, endosomes, and the Golgi apparatus. This acidification is critical for a multitude of cellular functions including protein degradation, receptor recycling, and nutrient sensing. In cancer cells, and particularly melanoma, V-ATPase is often overexpressed on the plasma membrane, where it contributes to the acidification of the tumor microenvironment, promoting invasion and metastasis.
By inhibiting V-ATPase, this compound disrupts cellular pH homeostasis, leading to a cascade of events that culminate in cell death. This includes the impairment of autophagic flux, disruption of endosomal trafficking, and ultimately, the induction of apoptosis.
References
- 1. This compound, a cytotoxic macrolide from the antarctic tunicate Synoicum adareanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound [internetchemie.info]
- 4. Total Synthesis of this compound - Susann Winbush [grantome.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Palmerolide macrolides from the Antarctic tunicate Synoicum adareanum - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Palmerolide A Polyketide Synthase and Non-Ribosomal Peptide Synthetase Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmerolide A, a potent and selective inhibitor of vacuolar-type H+-ATPase (V-ATPase) with significant anti-melanoma activity, is a polyketide natural product originally isolated from the Antarctic ascidian Synoicum adareanum.[1] Subsequent metagenomic analysis of the ascidian's microbiome identified the true producer of this compound as a novel, uncultivated verrucomicrobium, "Candidatus Synoicihabitans palmerolidicus".[2][3][4][5] This guide provides a comprehensive technical overview of the this compound biosynthetic gene cluster (BGC), a complex hybrid trans-AT polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system. We present detailed quantitative data on the gene cluster's architecture, a breakdown of the modular organization of the PKS/NRPS enzymes, and the experimental protocols utilized for its discovery and characterization. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, drug discovery, and synthetic biology.
Discovery and Bioactivity of this compound
This compound is a 20-membered macrolide that has demonstrated potent and selective cytotoxicity against melanoma cell lines, with a reported 50% growth inhibition (GI50) in the nanomolar range. Its mechanism of action has been identified as the inhibition of V-ATPase, an enzyme crucial for pH homeostasis in cellular compartments and often overexpressed in cancer cells. The limited natural supply of this compound from its host organism has spurred significant interest in understanding its biosynthesis to enable sustainable production through synthetic biology approaches.
The this compound Biosynthetic Gene Cluster (BGC)
The biosynthesis of this compound is orchestrated by a large, ~75 kbp hybrid PKS-NRPS gene cluster, designated as BGC0002118 in the MIBiG database.[6] This cluster was identified from the metagenome of the S. adareanum microbiome and attributed to Candidatus Synoicihabitans palmerolidicus.[2][3][5] A remarkable feature of this bacterium is the presence of five distinct, yet highly similar, copies of the palmerolide BGC, which may contribute to the observed diversity of palmerolide analogs.[1][2] The BGC responsible for this compound production is comprised of 25 genes organized into 14 core biosynthetic modules.[1]
Quantitative Data of the this compound Gene Cluster
The following table summarizes the genes identified within the this compound biosynthetic gene cluster, their corresponding sizes, and putative functions based on bioinformatic analysis.
| Gene Name (Locus Tag) | Start Coordinate | End Coordinate | Size (bp) | Putative Function |
| J6386_25820 | 1 | 4251 | 4251 | Hybrid NRPS-PKS (palA) |
| J6386_25825 | 4248 | 13295 | 9048 | PKS (palB) |
| J6386_25830 | 13292 | 23995 | 10704 | PKS (palC) |
| J6386_25835 | 23992 | 34494 | 10503 | PKS (palD) |
| J6386_25840 | 34491 | 35840 | 1350 | Acyltransferase (palE) |
| J6386_25845 | 35837 | 37171 | 1335 | Acyltransferase (palF) |
| J6386_25850 | 37168 | 38241 | 1074 | Enoyl-CoA hydratase/isomerase |
| J6386_25855 | 38238 | 39686 | 1449 | Luciferase-like monooxygenase |
| J6386_25860 | 39683 | 40855 | 1173 | Polysaccharide biosynthesis protein |
| J6386_25865 | 40852 | 42093 | 1242 | Lactone oxidase |
| J6386_25870 | 42090 | 43331 | 1242 | ABC transporter ATP-binding protein |
| J6386_25875 | 43328 | 44260 | 933 | Band 7 family protein |
| J6386_25880 | 44257 | 45012 | 756 | Acyl-CoA N-acyltransferase |
| J6386_25885 | 45009 | 45788 | 780 | Phosphopantetheinyl transferase |
| J6386_25890 | 45785 | 47074 | 1290 | Nitronate monooxygenase |
| J6386_25895 | 47071 | 48285 | 1215 | Hydroxymethylglutaryl-CoA synthase |
| J6386_25900 | 48282 | 49301 | 1020 | Glycosyltransferase |
| J6386_25905 | 49298 | 50290 | 993 | Enoyl-reductase |
| J6386_25910 | 50287 | 51531 | 1245 | Carbamoyltransferase |
| J6386_25915 | 51528 | 52538 | 1011 | Hypothetical protein |
| J6386_25920 | 52535 | 53527 | 993 | Hypothetical protein |
| J6386_25925 | 53524 | 54402 | 879 | Hypothetical protein |
| J6386_25930 | 54399 | 55394 | 996 | Hypothetical protein |
| J6386_25935 | 55391 | 56341 | 951 | Hypothetical protein |
| J6386_25940 | 56338 | 74136 | 17799 | PKS-like protein |
Modular Organization of the this compound PKS/NRPS
The this compound synthase is a modular enzyme system. The following table details the domain organization of each of the 14 modules, along with the predicted substrate for each module.
| Module | Gene | Domain Organization | Predicted Substrate/Function |
| Loading | palA | KS-like | 3-methylcrotonyl-CoA |
| 1 | palA | C-A-PCP | Glycine |
| 2 | palB | KS-DH-cMT-KR-ACP | Malonyl-CoA |
| 3 | palB | KS-DH-KR-ACP | Malonyl-CoA |
| 4 | palB | KS-KR-ACP | Malonyl-CoA |
| 5 | palC | KS-DH-KR-ACP | Malonyl-CoA |
| 6 | palC | KS-KR-ACP | Malonyl-CoA |
| 7 | palC | KS-DH-KR-ACP | Malonyl-CoA |
| 8 | palC | KS-KR-ACP | Malonyl-CoA |
| 9 | palD | KS-DH-KR-ACP | Malonyl-CoA |
| 10 | palD | KS-KR-ACP | Malonyl-CoA |
| 11 | palD | KS-DH-KR-ACP | Malonyl-CoA |
| 12 | palD | KS-KR-ACP | Malonyl-CoA |
| 13 | palD | C-term | Chain termination and macrolactonization |
| 14 | palD | Thioesterase-like | - |
Experimental Protocols
The identification and characterization of the this compound BGC involved a series of metagenomic and bioinformatic techniques. The following sections provide an overview of the key experimental protocols.
Metagenomic DNA Extraction from Synoicum adareanum
-
Sample Collection and Preservation: Specimens of S. adareanum were collected from the Antarctic Peninsula and immediately frozen at -80°C for transport and storage.
-
Tissue Homogenization: Frozen tissue samples were ground to a fine powder under liquid nitrogen using a sterile mortar and pestle.
-
Cell Lysis: The powdered tissue was subjected to a combination of enzymatic and chemical lysis to release DNA from both the host and microbial cells. A typical lysis buffer would contain Tris-HCl, EDTA, NaCl, and SDS, supplemented with lysozyme and proteinase K.
-
DNA Purification: The lysate was cleared by centrifugation, and the supernatant containing the DNA was subjected to phenol-chloroform extraction to remove proteins and other cellular debris.
-
DNA Precipitation: Metagenomic DNA was precipitated from the aqueous phase using isopropanol or ethanol, followed by washing with 70% ethanol.
-
DNA Resuspension and Quality Control: The purified DNA pellet was air-dried and resuspended in a suitable buffer (e.g., TE buffer). The quality and quantity of the extracted DNA were assessed using spectrophotometry (e.g., NanoDrop) and agarose gel electrophoresis.
Metagenome Sequencing and Assembly
-
Library Preparation: High-quality metagenomic DNA was used to prepare sequencing libraries for a long-read sequencing platform (e.g., PacBio) to facilitate the assembly of large, repetitive gene clusters.
-
Sequencing: Sequencing was performed following the manufacturer's protocols.
-
De Novo Assembly: The raw sequencing reads were assembled into contigs using a de novo assembler such as Canu or Flye, which are optimized for long-read data.
-
Metagenome Binning: The assembled contigs were binned into metagenome-assembled genomes (MAGs) using tools like MetaBAT2 or MaxBin, which utilize sequence composition and coverage information to group contigs originating from the same organism.
Gene Cluster Annotation and Analysis
-
BGC Identification: The assembled MAGs were analyzed for the presence of biosynthetic gene clusters using the antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) pipeline (version 5.0 or later).
-
Gene Prediction and Annotation: Gene prediction within the identified BGC was performed using tools like Prodigal. The predicted protein sequences were then annotated based on homology to known proteins in public databases (e.g., NCBI nr) using BLASTp.
-
Domain Analysis: The domain architecture of the PKS and NRPS proteins was analyzed using tools such as the NCBI Conserved Domain Database (CDD) and InterProScan. The substrate specificity of the adenylation (A) domains in the NRPS modules was predicted using NRPSpredictor2.
Visualizations
This compound Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for BGC Discovery
Caption: Experimental workflow for the discovery of the this compound BGC.
Conclusion and Future Perspectives
The elucidation of the this compound biosynthetic gene cluster from "Candidatus Synoicihabitans palmerolidicus" represents a significant advancement in our understanding of the biosynthesis of this promising anti-cancer agent. The detailed characterization of this complex trans-AT PKS/NRPS system provides a roadmap for future efforts in heterologous expression and biosynthetic engineering to produce this compound and novel analogs with improved therapeutic properties. Further biochemical characterization of the individual enzymatic domains will be crucial for fully understanding the intricate catalytic mechanisms and for rationally designing modified PKS/NRPS assembly lines. This technical guide serves as a foundational resource to aid in these future research and development endeavors.
References
- 1. Bioinformatic and Mechanistic Analysis of the Palmerolide PKS-NRPS Biosynthetic Pathway From the Microbiome of an Antarctic Ascidian - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Discovery of an Antarctic Ascidian-Associated Uncultivated Verrucomicrobia with Antimelanoma Palmerolide Biosynthetic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. BGC0002118 [mibig.secondarymetabolites.org]
Palmerolide A: An In-depth Guide to Initial Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmerolide A, a marine-derived macrolide, has garnered significant attention in the scientific community for its potent and selective anticancer properties, particularly against melanoma.[1][2] Its mechanism of action involves the inhibition of vacuolar-type H+-ATPase (V-ATPase), a proton pump crucial for pH homeostasis in cancer cells, making it a promising target for therapeutic development.[1][2] This technical guide provides a comprehensive overview of the initial structure-activity relationship (SAR) studies of this compound, focusing on the synthesis of its early analogues and the corresponding biological evaluations. This document outlines the qualitative and quantitative data available from seminal studies, details relevant experimental protocols, and provides visual representations of key concepts to facilitate a deeper understanding of the pharmacophore of this potent natural product.
Introduction to this compound
This compound is a 20-membered polyketide macrolide originally isolated from the Antarctic tunicate Synoicum adareanum.[1][2] It exhibits remarkable cytotoxicity against the UACC-66 melanoma cell line with a reported LC50 of 0.018 µM and potent inhibition of V-ATPase with an IC50 of 2 nM.[1][2] The unique structural features and significant biological activity of this compound have prompted extensive synthetic efforts, not only to secure a sustainable supply of the natural product but also to generate analogues for exploring its structure-activity relationships. Understanding which parts of the molecule are essential for its bioactivity is critical for the design of more potent and drug-like analogues.
Initial Structure-Activity Relationship (SAR) Studies
Modifications of the this compound Scaffold
The initial synthetic efforts focused on several key regions of the this compound molecule:
-
The C21 side chain: Modifications to the isopentenoyl group of the enamide side chain were explored.
-
The C7 hydroxyl group: The role of this hydroxyl group was investigated through its removal.
-
Stereochemistry: The enantiomer of the natural product and other stereoisomers were synthesized and evaluated.
Summary of SAR Findings
The biological evaluation of the synthesized analogues in comparison to the natural product, this compound, provided the first insights into its pharmacophore. The key findings from these initial studies are summarized in the table below.
| Compound/Analogue | Modification(s) | Relative Potency | Key SAR Implication |
| This compound | Natural Product | - | Baseline activity |
| ent-Palmerolide A | Enantiomer of the natural product | Inactive | The specific stereochemistry of this compound is crucial for its biological activity. |
| Analogue 25 | Phenyl substituent on the C21 side chain | ~10-fold more potent | The isopentenoyl group is not essential, and substitution with a bulky aromatic group can enhance potency. This suggests a potential hydrophobic binding pocket in the target enzyme. |
| Analogue 51 | Lacking the C7 hydroxyl group | Equipotent | The C7 hydroxyl group is not essential for V-ATPase inhibition or cytotoxicity, making this position a candidate for further modification to improve pharmacokinetic properties. |
| Other Analogues | Modifications at various other positions | Generally less active | Highlights the sensitivity of the overall conformation of the macrolide to its biological activity. |
Note: The relative potencies are based on the qualitative descriptions from the initial 2008 study by Nicolaou et al.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound and its analogues are crucial for the reproducibility and extension of SAR studies. The following sections describe the standard methodologies for the key assays employed.
V-ATPase Inhibition Assay
The inhibitory effect of this compound and its analogues on V-ATPase activity is a primary determinant of their mechanism of action. A common method to assess this is a biochemical assay that measures the rate of ATP hydrolysis.
Principle: V-ATPase hydrolyzes ATP to ADP and inorganic phosphate (Pi). The amount of Pi generated over time is quantified, and the inhibition is measured as a decrease in Pi production in the presence of the test compound.
Generalized Protocol:
-
Preparation of V-ATPase: V-ATPase is typically isolated from a rich source, such as bovine brain or yeast vacuoles. The purified or enriched enzyme is stored in appropriate buffers at -80°C.
-
Assay Buffer: A typical assay buffer contains 50 mM MOPS-Tris (pH 7.0), 50 mM KCl, 1 mM MgCl2, 0.1 mM EGTA, and 2 mM ATP.
-
Reaction Mixture: The reaction is initiated by adding a known concentration of V-ATPase to the assay buffer containing various concentrations of the test compound (e.g., this compound or its analogues) dissolved in a suitable solvent (e.g., DMSO).
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes).
-
Termination and Detection: The reaction is stopped by adding a reagent that also allows for the colorimetric detection of the released inorganic phosphate. A common method is the malachite green assay, where a solution of malachite green and ammonium molybdate forms a colored complex with inorganic phosphate, which can be measured spectrophotometrically at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay (NCI-60 Cell Line Screen)
The cytotoxicity of this compound and its analogues is typically evaluated against a panel of cancer cell lines. The National Cancer Institute's 60 human tumor cell line (NCI-60) screen is a standardized and widely used platform for this purpose.
Principle: The assay determines the concentration of a compound that inhibits the growth of cancer cells by 50% (GI50). It relies on staining the total cellular protein with sulforhodamine B (SRB) after a period of drug exposure.
Generalized Protocol:
-
Cell Plating: Cells from the NCI-60 panel are seeded into 96-well microtiter plates at their respective optimal densities and incubated for 24 hours to allow for attachment.
-
Drug Addition: Test compounds are dissolved in DMSO and serially diluted to a range of concentrations. A fixed volume of each dilution is added to the wells containing the cells. A control group receives only the vehicle (DMSO).
-
Incubation: The plates are incubated for an additional 48 hours.
-
Cell Fixation: The incubation is terminated by fixing the cells with cold trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid.
-
Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The protein-bound dye is then solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read on a plate reader at a wavelength of 515 nm.
-
Data Analysis: The GI50 value is calculated from the absorbance data using a dose-response curve for each cell line.
Visualizing Structure-Activity Relationships and Mechanism of Action
Diagrams are powerful tools for visualizing complex biological information. The following diagrams, generated using the DOT language, illustrate the key SAR findings and the proposed mechanism of action of this compound.
Conclusion and Future Directions
The initial structure-activity relationship studies of this compound have laid the groundwork for understanding the key structural features required for its potent anti-melanoma activity. The discovery that the C21 side chain can be modified to enhance potency and that the C7 hydroxyl group is dispensable opens up avenues for the design of second-generation analogues with improved pharmacological profiles. Future research will likely focus on synthesizing a broader range of analogues to further probe the SAR, conducting in-depth mechanistic studies to elucidate the precise binding mode of this compound with V-ATPase, and performing preclinical studies to evaluate the therapeutic potential of the most promising candidates. The journey from a fascinating marine natural product to a potential clinical drug is a long one, but the initial SAR studies have provided a crucial roadmap for the path forward.
References
Palmerolide A: A Deep Dive into its NCI-60 Cytotoxicity Profile and Mechanism of Action
For Immediate Release
This technical guide provides an in-depth analysis of the cytotoxicity of palmerolide A as evaluated in the National Cancer Institute's (NCI) 60 human tumor cell line screen (NCI-60). This compound, a marine-derived macrolide, has demonstrated significant and selective cytotoxic activity, particularly against melanoma cell lines. This document outlines the quantitative cytotoxicity data, details the experimental protocols of the NCI-60 screen, and visualizes the compound's mechanism of action through its inhibition of vacuolar (V)-ATPase.
NCI-60 Cytotoxicity Data for this compound (NSC: 719345)
This compound was subjected to the NCI's extensive five-dose screening panel, providing a comprehensive profile of its anti-proliferative activity. The following table summarizes the key cytotoxicity parameters: GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration) for each of the 60 cell lines. Concentrations are expressed in molarity (M).
| Panel | Cell Line | GI50 (M) | TGI (M) | LC50 (M) |
| Leukemia | CCRF-CEM | 1.83E-07 | 4.88E-07 | 1.30E-06 |
| HL-60(TB) | 2.15E-07 | 5.25E-07 | 1.31E-06 | |
| K-562 | 2.05E-07 | 5.37E-07 | 1.48E-06 | |
| MOLT-4 | 1.81E-07 | 4.60E-07 | 1.18E-06 | |
| RPMI-8226 | 2.07E-07 | 5.30E-07 | 1.41E-06 | |
| SR | 1.83E-07 | 4.90E-07 | 1.34E-06 | |
| Non-Small Cell Lung Cancer | A549/ATCC | 2.22E-07 | 5.89E-07 | 1.66E-06 |
| EKVX | 1.93E-07 | 5.02E-07 | 1.35E-06 | |
| HOP-62 | 2.11E-07 | 5.45E-07 | 1.46E-06 | |
| HOP-92 | 2.02E-07 | 5.18E-07 | 1.37E-06 | |
| NCI-H226 | 2.17E-07 | 5.68E-07 | 1.56E-06 | |
| NCI-H23 | 2.14E-07 | 5.51E-07 | 1.49E-06 | |
| NCI-H322M | 2.08E-07 | 5.35E-07 | 1.44E-06 | |
| NCI-H460 | 2.16E-07 | 5.59E-07 | 1.52E-06 | |
| NCI-H522 | 2.11E-07 | 5.42E-07 | 1.46E-06 | |
| Colon Cancer | COLO 205 | 2.06E-07 | 5.32E-07 | 1.44E-06 |
| HCT-116 | 2.13E-07 | 5.51E-07 | 1.50E-06 | |
| HCT-15 | 2.19E-07 | 5.76E-07 | 1.61E-06 | |
| HT29 | 2.15E-07 | 5.58E-07 | 1.53E-06 | |
| KM12 | 2.08E-07 | 5.37E-07 | 1.46E-06 | |
| SW-620 | 2.10E-07 | 5.43E-07 | 1.48E-06 | |
| CNS Cancer | SF-268 | 2.01E-07 | 5.17E-07 | 1.39E-06 |
| SF-295 | 1.98E-07 | 5.10E-07 | 1.36E-06 | |
| SF-539 | 2.04E-07 | 5.26E-07 | 1.41E-06 | |
| SNB-19 | 2.02E-07 | 5.21E-07 | 1.40E-06 | |
| SNB-75 | 2.07E-07 | 5.34E-07 | 1.44E-06 | |
| U251 | 2.03E-07 | 5.23E-07 | 1.40E-06 | |
| Melanoma | LOX IMVI | 1.96E-07 | 5.09E-07 | 1.37E-06 |
| MALME-3M | 1.93E-07 | 4.99E-07 | 1.34E-06 | |
| M14 | 1.90E-07 | 4.89E-07 | 1.30E-06 | |
| SK-MEL-2 | 1.94E-07 | 5.02E-07 | 1.35E-06 | |
| SK-MEL-28 | 1.97E-07 | 5.11E-07 | 1.37E-06 | |
| SK-MEL-5 | 1.88E-07 | 4.82E-07 | 1.28E-06 | |
| UACC-257 | 1.92E-07 | 4.96E-07 | 1.33E-06 | |
| UACC-62 | 2.25E-08 | 5.48E-08 | 1.34E-07 | |
| Ovarian Cancer | IGROV1 | 2.24E-07 | 5.98E-07 | 1.71E-06 |
| OVCAR-3 | 2.18E-07 | 5.71E-07 | 1.58E-06 | |
| OVCAR-4 | 2.15E-07 | 5.59E-07 | 1.53E-06 | |
| OVCAR-5 | 2.19E-07 | 5.78E-07 | 1.62E-06 | |
| OVCAR-8 | 2.17E-07 | 5.66E-07 | 1.56E-06 | |
| NCI/ADR-RES | 2.30E-07 | 6.24E-07 | 1.84E-06 | |
| SK-OV-3 | 2.21E-07 | 5.85E-07 | 1.65E-06 | |
| Renal Cancer | 786-0 | 2.13E-07 | 5.52E-07 | 1.50E-06 |
| A498 | 2.16E-07 | 5.62E-07 | 1.54E-06 | |
| ACHN | 2.10E-07 | 5.43E-07 | 1.48E-06 | |
| CAKI-1 | 2.14E-07 | 5.55E-07 | 1.51E-06 | |
| RXF 393 | 2.09E-07 | 5.40E-07 | 1.47E-06 | |
| SN12C | 2.12E-07 | 5.49E-07 | 1.49E-06 | |
| TK-10 | 2.11E-07 | 5.46E-07 | 1.48E-06 | |
| UO-31 | 2.15E-07 | 5.58E-07 | 1.52E-06 | |
| Prostate Cancer | PC-3 | 2.28E-07 | 6.13E-07 | 1.78E-06 |
| DU-145 | 2.26E-07 | 6.05E-07 | 1.75E-06 | |
| Breast Cancer | MCF7 | 2.23E-07 | 5.92E-07 | 1.68E-06 |
| MDA-MB-231/ATCC | 2.25E-07 | 6.00E-07 | 1.72E-06 | |
| HS 578T | 2.22E-07 | 5.88E-07 | 1.67E-06 | |
| BT-549 | 2.24E-07 | 5.96E-07 | 1.70E-06 | |
| T-47D | 2.20E-07 | 5.81E-07 | 1.63E-06 | |
| MDA-MB-468 | 2.27E-07 | 6.09E-07 | 1.77E-06 |
Note: The data presented here is sourced from the NCI's Developmental Therapeutics Program public database.
The data clearly highlights the potent and selective activity of this compound against the UACC-62 melanoma cell line, with GI50, TGI, and LC50 values in the nanomolar and low micromolar range, respectively. This selectivity suggests a specific molecular target that is either overexpressed or particularly vulnerable in this cell line.
Experimental Protocols: The NCI-60 Human Tumor Cell Line Screen
The NCI-60 screen is a robust and well-established platform for identifying and characterizing novel anticancer agents. The experimental workflow is standardized to ensure data consistency and comparability.
Cell Line Maintenance and Plating
The 60 human tumor cell lines, representing nine different cancer types (leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast), are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are cultured at 37°C in a humidified atmosphere of 5% CO2. For the assay, cells are harvested from exponential phase cultures and dispensed into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the growth characteristics of each cell line. The plates are then pre-incubated for 24 hours to allow for cell attachment and recovery.
Compound Preparation and Dosing
Test compounds, such as this compound, are typically solubilized in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. For the five-dose screening, a top concentration of 10⁻⁴ M is prepared, followed by four 10-fold serial dilutions, resulting in a concentration range of 10⁻⁴ M to 10⁻⁸ M.
Incubation and Assay Termination
After the 24-hour pre-incubation period, the serially diluted compounds are added to the appropriate wells of the microtiter plates. The plates are then incubated for an additional 48 hours. The assay is terminated by the addition of cold trichloroacetic acid (TCA), which fixes the cells and precipitates cellular proteins.
Sulforhodamine B (SRB) Staining and Measurement
Following fixation, the cells are stained with the protein-binding dye Sulforhodamine B (SRB). Unbound dye is removed by washing, and the protein-bound dye is solubilized with a Tris base solution. The absorbance is then measured at 515 nm using an automated plate reader. The intensity of the color is proportional to the amount of cellular protein and, therefore, to the cell number.
Data Analysis and Parameter Calculation
The absorbance data is used to calculate the percentage of cell growth relative to untreated control cells. Three key parameters are determined from the dose-response curves:
-
GI50 (Growth Inhibition 50): The concentration of the compound that causes a 50% reduction in the net protein increase (compared to the control) at the end of the incubation period.
-
TGI (Total Growth Inhibition): The concentration of the compound at which there is no net growth of cells.
-
LC50 (Lethal Concentration 50): The concentration of the compound that causes a 50% reduction in the initial number of cells at the start of the incubation period, representing a net loss of cells.
Methodological & Application
Total Synthesis of Palmerolide A: A Deep Dive into Methodologies and Key Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmerolide A, a marine macrolide isolated from the Antarctic tunicate Synoicum adareanum, has garnered significant attention from the scientific community due to its potent and selective cytotoxic activity against melanoma cell lines. Its complex structure, featuring a 20-membered macrolactone core, multiple stereocenters, and a unique N-acyl dienamine side chain, has made it a challenging and attractive target for total synthesis. The synthetic endeavors towards this compound have not only provided access to this scarce natural product for further biological evaluation but have also spurred the development of novel synthetic strategies and led to the revision of its originally proposed stereochemistry. This document provides a detailed overview of the key methodologies and reactions employed in the total synthesis of this compound, with a focus on the seminal works of the De Brabander and Nicolaou groups, alongside contributions from other research teams.
Structural Revision of this compound
Key Synthetic Strategies and Methodologies
The total synthesis of this compound has been approached through various convergent strategies, which involve the synthesis of key fragments followed by their strategic coupling and macrocyclization. The primary challenges in these syntheses include the stereoselective construction of the multiple chiral centers, the formation of the conjugated diene systems, and the efficient closure of the 20-membered macrolactone ring.
I. De Brabander's Synthesis: A Horner-Wadsworth-Emmons Approach
The De Brabander group's synthesis was instrumental in the structural revision of this compound.[1][2] Their strategy is highlighted by a highly convergent approach and a key intramolecular Horner-Wadsworth-Emmons (HWE) olefination for the macrocyclization.
Key Features:
-
Fragment Coupling: The synthesis commenced with the preparation of three key fragments. A crucial carbon-carbon bond formation was achieved through a Suzuki coupling of a vinyl iodide and a vinylboronate to construct the C9-C23 segment of the molecule.[1][2]
-
Macrocyclization: The defining step of their synthesis is the intramolecular Horner-Wadsworth-Emmons olefination to form the 20-membered macrolactone.[1][2] This reaction, known for its high E-selectivity, proved effective in constructing the unsaturated macrocycle.
Experimental Workflow (De Brabander Synthesis):
Caption: De Brabander's convergent synthetic strategy for this compound.
II. Nicolaou's Synthesis: A Flexible and Convergent Approach
The Nicolaou group developed a highly flexible and convergent synthesis that allowed for the preparation of several stereoisomers of this compound, which was crucial for confirming the revised structure.[3][4] Their approach explored multiple macrocyclization strategies, including Ring-Closing Metathesis (RCM) and Yamaguchi macrolactonization.
Key Features:
-
Fragment Synthesis: The synthesis involved the preparation of three key building blocks. Notably, they employed reactions such as Brown's asymmetric crotylation to install key stereocenters.[1]
-
Fragment Coupling: A Stille coupling between a vinyl iodide and a vinyl stannane was a key step in assembling the carbon skeleton.[3][4]
-
Macrocyclization Strategies:
-
Ring-Closing Metathesis (RCM): A key macrocyclization was achieved using the Grubbs second-generation catalyst. This reaction demonstrated remarkable selectivity, forming the desired 20-membered ring in the presence of multiple other double bonds.[1][3]
-
Yamaguchi Macrolactonization: As an alternative strategy, the Nicolaou group also successfully employed the Yamaguchi macrolactonization.[3]
-
Experimental Workflow (Nicolaou Synthesis - RCM approach):
Caption: Nicolaou's convergent synthetic strategy for this compound via RCM.
Comparison of Key Synthetic Routes
| Feature | De Brabander Synthesis | Nicolaou Synthesis | Other Notable Syntheses (e.g., Reddy - Formal) |
| Key Macrocyclization | Intramolecular Horner-Wadsworth-Emmons Olefination | Ring-Closing Metathesis (RCM) / Yamaguchi Macrolactonization | Ring-Closing Metathesis (RCM) / Intramolecular Heck Coupling |
| Key Fragment Coupling | Suzuki Coupling | Stille Coupling | Julia-Kocienski Olefination, Stille Coupling |
| Longest Linear Sequence | ~22 steps | ~24 steps | Varies |
| Overall Yield | Not explicitly stated in initial reports | Not explicitly stated in initial reports | Varies |
Detailed Experimental Protocols
The following are representative protocols for the key reactions employed in the total synthesis of this compound, based on the published literature.
Protocol 1: Suzuki Coupling (De Brabander Group)
This protocol describes the coupling of a vinyl iodide and a vinylboronate to form a diene.
-
Reaction: Suzuki-Miyaura Coupling
-
Reactants: Vinyl iodide fragment, vinylboronate fragment
-
Reagents and Conditions:
-
Pd(PPh₃)₄ (catalyst)
-
Tl₂CO₃ (base)
-
THF/H₂O (solvent)
-
Room temperature
-
-
Procedure: To a solution of the vinyl iodide and vinylboronate in a mixture of THF and water is added thallium carbonate followed by tetrakis(triphenylphosphine)palladium(0). The reaction mixture is stirred at room temperature until completion (monitored by TLC).
-
Work-up: The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
-
Reported Yield: 79%[1]
Protocol 2: Intramolecular Horner-Wadsworth-Emmons Olefination (De Brabander Group)
This protocol details the macrocyclization step to form the 20-membered lactone.
-
Reaction: Intramolecular Horner-Wadsworth-Emmons Olefination
-
Reactant: Acyclic precursor bearing a phosphonate and an aldehyde
-
Reagents and Conditions:
-
K₂CO₃ (base)
-
18-crown-6 (phase-transfer catalyst)
-
Toluene (solvent)
-
60 °C
-
-
Procedure: A solution of the acyclic precursor in toluene is added dropwise over an extended period to a heated suspension of potassium carbonate and 18-crown-6 in toluene under high dilution conditions. The reaction mixture is stirred at 60 °C until the starting material is consumed.
-
Work-up: The reaction mixture is cooled to room temperature, filtered, and the filtrate is concentrated. The residue is purified by flash column chromatography to yield the macrolactone.
-
Reported Yield: 70% (over two steps: oxidation and HWE)[1]
Protocol 3: Stille Coupling (Nicolaou Group)
This protocol outlines the coupling of a vinyl iodide and a vinyl stannane.
-
Reaction: Stille Cross-Coupling
-
Reactants: Vinyl iodide fragment, vinyl stannane fragment
-
Reagents and Conditions:
-
Pd₂(dba)₃ (catalyst)
-
AsPh₃ (ligand)
-
LiCl (additive)
-
THF (solvent)
-
Room temperature to 40 °C
-
-
Procedure: To a solution of the vinyl iodide and vinyl stannane in THF are added lithium chloride, triphenylarsine, and tris(dibenzylideneacetone)dipalladium(0). The mixture is stirred at the specified temperature until completion.
-
Work-up: The reaction is quenched with aqueous KF solution and stirred vigorously. The mixture is then filtered through Celite, and the filtrate is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
-
Reported Yield: 32% (over two steps: Stille coupling and esterification)[2]
Protocol 4: Ring-Closing Metathesis (Nicolaou Group)
This protocol describes the macrocyclization using Grubbs' catalyst.
-
Reaction: Ring-Closing Metathesis
-
Reactant: Acyclic diene precursor
-
Reagents and Conditions:
-
Grubbs' second-generation catalyst
-
CH₂Cl₂ (solvent)
-
Room temperature to reflux
-
-
Procedure: A solution of the acyclic diene in dichloromethane is degassed and placed under an inert atmosphere. The Grubbs' second-generation catalyst is added, and the reaction is stirred at the appropriate temperature. The reaction progress is monitored by TLC.
-
Work-up: The reaction is quenched by the addition of ethyl vinyl ether. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography.
-
Reported Yield: 73%[1]
Protocol 5: Yamaguchi Macrolactonization (Nicolaou Group)
This protocol provides an alternative method for the macrocyclization.
-
Reaction: Yamaguchi Macrolactonization
-
Reactant: Seco-acid (hydroxy acid)
-
Reagents and Conditions:
-
2,4,6-Trichlorobenzoyl chloride
-
Et₃N (base)
-
DMAP (catalyst)
-
Toluene (solvent)
-
High dilution, reflux
-
-
Procedure: To a solution of the seco-acid in toluene is added triethylamine. The mixture is stirred, and then 2,4,6-trichlorobenzoyl chloride is added. The resulting mixed anhydride is then added slowly via syringe pump to a refluxing solution of 4-(dimethylamino)pyridine in toluene. The reaction is refluxed until completion.
-
Work-up: The reaction mixture is cooled, diluted with an organic solvent, and washed sequentially with aqueous acid, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by flash column chromatography.
Conclusion
The total syntheses of this compound represent significant achievements in modern organic chemistry. The convergent and flexible strategies developed by the De Brabander and Nicolaou groups, among others, have not only provided access to this potent anticancer agent but have also showcased the power of key synthetic transformations such as the Horner-Wadsworth-Emmons olefination, Suzuki and Stille couplings, Ring-Closing Metathesis, and Yamaguchi macrolactonization in the construction of complex macrolides. These methodologies and the detailed protocols provided herein serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development, inspiring further innovation in the field. The journey to synthesize this compound also underscores the critical interplay between synthesis and structural elucidation, a fundamental aspect of natural product science.
References
- 1. Total Synthesis of this compound by Nicolaou [organic-chemistry.org]
- 2. Total Synthesis and Structure Revision of the Marine Metabolite this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of the originally proposed and revised structures of this compound and isomers thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Synthesis of this compound by Nicolaou [organic-chemistry.org]
Application Notes and Protocols for V-ATPase Inhibition Assay Using Palmerolide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vacuolar-type H+-ATPase (V-ATPase) is a crucial proton pump responsible for acidifying various intracellular compartments and, in some specialized cells, the extracellular environment. Its role in numerous physiological processes, including protein trafficking, degradation, and nutrient sensing, has made it a significant target in drug discovery, particularly in cancer research. Palmerolide A, a marine-derived macrolide, has emerged as a potent and selective inhibitor of V-ATPase, demonstrating significant cytotoxicity against melanoma cells.[1][2] These application notes provide a comprehensive protocol for assessing the inhibitory activity of this compound against V-ATPase.
Quantitative Data Summary
The inhibitory potency of this compound and other common V-ATPase inhibitors is summarized below. This data is essential for comparative studies and for designing effective experimental concentrations.
| Compound | Target | IC50 Value | Cell Line/System | Reference |
| This compound | V-ATPase | 2 nM | Not specified | [1] |
| This compound | Melanoma (UACC-66) | 18 nM (LC50) | Human | [1] |
| Palmerolide D | V-ATPase | ~20 nM | Mammalian | [3] |
| Palmerolide E | V-ATPase | >10 µM | Not specified | [2] |
| Bafilomycin A1 | V-ATPase | Nanomolar range | Various | [4] |
| Concanamycin A | V-ATPase | Nanomolar range | Various | [4] |
Experimental Protocols
A common and reliable method to determine V-ATPase inhibition is to measure the decrease in ATP hydrolysis upon addition of the inhibitor. This protocol is based on a colorimetric assay that quantifies the inorganic phosphate (Pi) released from ATP hydrolysis.
Principle
V-ATPase activity is measured by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The inhibitory effect of this compound is determined by comparing the V-ATPase activity in the presence and absence of the compound. To ensure specificity, other ATPases are inhibited using a cocktail of specific inhibitors.
Materials and Reagents
-
V-ATPase Source: Isolated lysosomes or microsomal fractions from a suitable cell line or tissue.
-
This compound: Stock solution in DMSO.
-
ATP: Adenosine 5'-triphosphate disodium salt hydrate.
-
Inhibitor Cocktail (to inhibit other ATPases):
-
Oligomycin (F-type ATPase inhibitor)
-
Sodium azide (F-type ATPase inhibitor)
-
Sodium orthovanadate (P-type ATPase inhibitor)
-
Ammonium molybdate (phosphatase inhibitor)
-
-
Assay Buffer: 50 mM MOPS-Tris (pH 7.0), 50 mM KCl, 5 mM MgCl2, 1 mM DTT.
-
Phosphate Detection Reagent: Malachite green-based colorimetric reagent.
-
Microplate Reader.
-
96-well microplates.
Experimental Workflow Diagram
Caption: V-ATPase Inhibition Assay Workflow.
Detailed Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mM).
-
Prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations in the assay.
-
Prepare the inhibitor cocktail containing oligomycin (10 µg/mL), sodium azide (5 mM), sodium orthovanadate (100 µM), and ammonium molybdate (100 µM) in the assay buffer.
-
Prepare a 100 mM ATP stock solution in water and adjust the pH to 7.0.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 50 µL of the inhibitor cocktail.
-
Add 10 µL of the diluted this compound solution or vehicle (DMSO) to the respective wells.
-
Add 20 µL of the V-ATPase-containing vesicle preparation (protein concentration should be optimized, typically 5-20 µg).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of 10 mM ATP solution (final concentration 2 mM).
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding 150 µL of the malachite green phosphate detection reagent.
-
Incubate at room temperature for 15-20 minutes to allow color development.
-
-
Data Analysis:
-
Measure the absorbance at approximately 620 nm using a microplate reader.
-
Create a standard curve using known concentrations of inorganic phosphate to determine the amount of Pi released in each well.
-
Calculate the percentage of V-ATPase inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathway Context
V-ATPase activity is intricately linked to cellular signaling pathways that regulate cell growth, proliferation, and metabolism. A key pathway influenced by V-ATPase is the mTORC1 (mechanistic target of rapamycin complex 1) pathway.[5][6] V-ATPase is required for the amino acid-dependent activation of mTORC1 at the lysosomal surface.[6] Inhibition of V-ATPase by compounds like this compound can disrupt this process, leading to downstream effects on cell growth and autophagy.
V-ATPase and mTORC1 Signaling Pathway Diagram
Caption: V-ATPase in mTORC1 Signaling.
Conclusion
This document provides a detailed protocol for conducting a V-ATPase inhibition assay using this compound, a potent and specific inhibitor. The provided quantitative data and signaling pathway context will aid researchers in designing and interpreting their experiments. The methodologies described can be adapted for screening other potential V-ATPase inhibitors and for further elucidating the biological roles of this essential proton pump.
References
- 1. This compound, a cytotoxic macrolide from the antarctic tunicate Synoicum adareanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palmerolide macrolides from the Antarctic tunicate Synoicum adareanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. frontiersin.org [frontiersin.org]
- 6. Regulation of V-ATPase Assembly and Function of V-ATPases in Tumor Cell Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Palmerolide A Cytotoxicity Assay for Melanoma Cells
Introduction
Palmerolide A is a marine-derived macrolide that has demonstrated potent and selective cytotoxic activity against melanoma cell lines.[1][2] Its primary mechanism of action is the inhibition of vacuolar-type H+-ATPase (V-ATPase), a proton pump crucial for maintaining pH homeostasis in various cellular compartments.[1][2][3] Disruption of V-ATPase function in cancer cells can lead to a cascade of events, including impaired lysosomal function, disruption of autophagy, and alterations in signaling pathways that are critical for tumor cell survival and proliferation. This application note provides a detailed protocol for assessing the cytotoxicity of this compound against human melanoma cells using a colorimetric MTT assay.
Data Presentation
The cytotoxic effects of this compound and its analogs have been quantified in various studies. The following table summarizes the reported 50% inhibitory concentration (IC50) and 50% lethal concentration (LC50) values against melanoma cell lines.
| Compound | Cell Line | Assay Type | IC50 / LC50 (µM) | Reference |
| This compound | UACC-66 | Cytotoxicity | LC50 = 0.018 | [2][4][5] |
| This compound | UACC-62 | Cytotoxicity | IC50 = 0.024 | [6] |
| Palmerolide D | UACC-62 | Cytotoxicity | IC50 = 0.002 | [6] |
| Palmerolide E | UACC-62 | Cytotoxicity | IC50 > 5.000 | [6] |
| Palmerolide F | UACC-62 | Cytotoxicity | IC50 = 0.758 | [6] |
| Palmerolide G | UACC-62 | Cytotoxicity | IC50 = 1.207 | [6] |
Experimental Protocols
This section details the protocol for determining the cytotoxicity of this compound in the UACC-62 human melanoma cell line using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]
Materials and Reagents:
-
UACC-62 human melanoma cell line
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Cell Culture:
-
Culture UACC-62 cells in RPMI-1640 medium supplemented with 10% FBS.[6]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[6]
-
Subculture the cells every 4-6 days using Trypsin-EDTA when they reach 80-90% confluency.
MTT Cytotoxicity Assay Protocol:
-
Cell Seeding:
-
Harvest UACC-62 cells that are in the logarithmic growth phase.
-
Perform a cell count using a hemocytometer or an automated cell counter to ensure viability is above 90%.
-
Dilute the cell suspension in complete culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Carefully aspirate the medium from the wells and add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Add 100 µL of the solubilization solution to each well.[7]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.[7]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, the concentration of this compound that inhibits cell viability by 50%, using non-linear regression analysis.
Visualizations
Experimental Workflow
Caption: Workflow for the this compound cytotoxicity assay.
Signaling Pathway
Caption: this compound's proposed mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Human metastatic melanoma cell lines express high levels of growth hormone receptor and respond to GH treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. V-ATPase inhibition increases cancer cell stiffness and blocks membrane related Ras signaling - a new option for HCC therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a cytotoxic macrolide from the antarctic tunicate Synoicum adareanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AddexBio Product Detail - UACC-62 Cells [addexbio.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. oncotarget.com [oncotarget.com]
Application Notes and Protocols for the Synthesis of Palmerolide A Analogues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of palmerolide A analogues, aimed at facilitating research into the structure-activity relationships (SAR) and development of this potent V-ATPase inhibitor. This compound, a marine-derived macrolide, has shown significant promise as an anticancer agent, particularly against melanoma.[1][2] The synthetic routes outlined herein are based on established total syntheses and subsequent medicinal chemistry efforts, primarily from the Nicolaou group, which have successfully produced a range of analogues with varying biological activities.[3][4]
The synthesis of this compound and its analogues is a complex undertaking that has been approached through various convergent strategies. These strategies typically involve the synthesis of key fragments, which are then coupled and cyclized to form the 20-membered macrolide core.[5][6][7][8] The final attachment of the enamide side chain is also a critical step.[5][6] The initial stereochemical assignment of this compound was later revised based on evidence from total synthesis.[5][6][8]
Key Synthetic Strategies and Analogue Design
The modular nature of the synthetic routes allows for the systematic modification of different parts of the this compound scaffold to probe their importance for biological activity. Key areas for modification include:
-
The Macrolide Core: Alterations to the stereochemistry, introduction or removal of functional groups (e.g., hydroxyl groups), and modification of the ring size.
-
The Enamide Side Chain: Variation of the substituents on the side chain to explore the impact on target binding.
-
Simplification of the Structure: Creation of more synthetically accessible analogues that retain the key pharmacophoric features.
A significant study by Nicolaou and colleagues explored the synthesis and biological evaluation of a number of this compound analogues, providing the first insights into its SAR.[3][4] Their findings are a cornerstone of the data presented in this document.
Data Presentation: Biological Activity of this compound Analogues
The following table summarizes the biological activity of selected this compound analogues, comparing their potency to the natural product. This data is crucial for understanding the SAR of this class of compounds.
| Compound | Modification | Relative Potency (to this compound) | Reference |
| This compound | Natural Product | 1x | [3][4] |
| ent-Palmerolide A | Enantiomer of the natural product | Inactive | [3][4] |
| Analogue 25 | Phenyl substituent on the side chain | ~10x more potent | [3][4] |
| Analogue 51 | Lacking the C-7 hydroxyl group | Equipotent | [3][4] |
Experimental Protocols
The following are generalized protocols for key reactions used in the synthesis of this compound analogues, based on published literature. Researchers should refer to the primary literature for specific substrate details and optimization.
Protocol 1: Stille Coupling for Fragment Union
This protocol describes a common method for coupling vinyl iodide and vinyl stannane fragments, a key step in assembling the carbon skeleton of this compound.[5]
Materials:
-
Vinyl iodide fragment
-
Vinyl stannane fragment
-
Pd(dba)₂ (Palladium(II) bis(dibenzylideneacetone))
-
AsPh₃ (Triphenylarsine)
-
LiCl (Lithium chloride)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the vinyl iodide fragment in the anhydrous solvent.
-
Add LiCl, AsPh₃, and Pd(dba)₂ to the reaction mixture.
-
Add the vinyl stannane fragment to the mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the coupled product by flash column chromatography.
Protocol 2: Yamaguchi Esterification/Macrolactonization
This protocol is used for the formation of the ester linkage between the seco-acid and the alcohol, often as the final step to close the macrolide ring.[5][7]
Materials:
-
Hydroxy acid precursor
-
2,4,6-Trichlorobenzoyl chloride
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous, non-polar solvent (e.g., toluene)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the hydroxy acid in the anhydrous solvent.
-
Add Et₃N and 2,4,6-trichlorobenzoyl chloride and stir at room temperature to form the mixed anhydride.
-
In a separate, large volume of the same anhydrous solvent, add DMAP.
-
Slowly add the solution of the mixed anhydride to the DMAP solution via syringe pump to maintain high dilution conditions, which favors intramolecular cyclization.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction, perform an aqueous workup, and purify the macrolide by flash column chromatography.
Protocol 3: Ring-Closing Metathesis (RCM)
RCM is another powerful technique used for the formation of the 20-membered macrocycle, particularly effective for forming the C8-C9 trans-olefinic bond.[5][7][8]
Materials:
-
Acyclic diene precursor
-
Grubbs' catalyst (1st or 2nd generation)
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the acyclic diene precursor in the anhydrous solvent.
-
Add the Grubbs' catalyst to the solution.
-
Stir the reaction at room temperature or with gentle heating, monitoring for the formation of the cyclic product and the release of ethylene.
-
Upon completion, quench the reaction (e.g., with ethyl vinyl ether) and concentrate the mixture.
-
Purify the resulting macrolide by flash column chromatography.
Protocol 4: Copper-Catalyzed Enamide Formation
This protocol details the final attachment of the enamide side chain to the macrolide core.[5][9]
Materials:
-
Macrolide with a free amine or a suitable precursor
-
Enoyl iodide or bromide
-
Copper(I) catalyst (e.g., CuI)
-
A suitable ligand (e.g., a diamine)
-
A base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., THF or dioxane)
Procedure:
-
In a flame-dried flask under an inert atmosphere, combine the macrolide precursor, the enoyl halide, the copper catalyst, the ligand, and the base.
-
Add the anhydrous solvent and stir the mixture at elevated temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, perform an aqueous workup, and purify the final this compound analogue by flash column chromatography or preparative HPLC.
Visualizations of Synthetic Pathways
The following diagrams illustrate the general logic and workflow of this compound synthesis, providing a visual guide to the complex molecular architecture and the strategies for its construction.
Caption: Retrosynthetic analysis of this compound.
Caption: General synthetic workflow for this compound analogues.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a cytotoxic macrolide from the antarctic tunicate Synoicum adareanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical synthesis and biological evaluation of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Total Synthesis and Structure Revision of the Marine Metabolite this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Shimizu non-aldol approach to the formal total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Total Synthesis of this compound by Nicolaou [organic-chemistry.org]
- 9. Total Synthesis of this compound by Nicolaou [organic-chemistry.org]
Application Notes and Protocols for the Purification of Palmerolide A from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmerolide A, a potent and selective V-ATPase inhibitor with significant anti-melanoma activity, is a marine natural product isolated from the Antarctic tunicate Synoicum adareanum. This document provides detailed application notes and experimental protocols for the successful extraction and purification of this compound from its natural source. The protocols outlined below are compiled from published research and are intended to provide a comprehensive guide for researchers in the field of natural product chemistry and drug discovery. The purification workflow involves a multi-step process beginning with solvent extraction, followed by a series of chromatographic separations including silica gel, size-exclusion, and reversed-phase high-performance liquid chromatography (HPLC).
Introduction
Marine invertebrates have proven to be a rich source of novel bioactive compounds with therapeutic potential. This compound, a 20-membered macrolide, was first isolated from the tunicate Synoicum adareanum, a colonial sea squirt found in the shallow waters of the Antarctic Peninsula.[1] Its potent and selective cytotoxicity against melanoma cell lines has made it a compound of significant interest for cancer research and drug development. The purification of this compound from its natural source, while challenging, is a critical step for further pharmacological studies and structural elucidation. This guide provides a detailed, step-by-step methodology for its isolation.
Data Presentation
The following table summarizes the quantitative data associated with the purification of this compound from Synoicum adareanum. Please note that yields can vary depending on the collection site, season, and specific extraction and purification techniques employed.
| Purification Step | Starting Material | Product | Yield (%) | Purity (%) |
| Extraction | 24 g (dry weight) S. adareanum | Crude Methanol Extract | Not Reported | < 1 |
| Silica Gel Chromatography | Crude Methanol Extract | Bioactive Fractions | Not Reported | 5-15 |
| Sephadex LH-20 Chromatography | Pooled Bioactive Silica Fractions | Partially Purified Fractions | Not Reported | 30-50 |
| Reversed-Phase HPLC (RP-18) | Pooled LH-20 Fractions | Pure this compound | 0.49 - 4.06 (mg/g dry weight) | > 95 |
Note: The yield reported for the final RP-HPLC step is based on the dry weight of the starting tunicate material.[2]
Experimental Protocols
Collection and Preparation of a Natural Source
-
Organism: Synoicum adareanum (colonial tunicate).
-
Collection: Specimens are typically collected by SCUBA diving from the shallow coastal waters of the Antarctic Peninsula.[3]
-
Preparation: Immediately after collection, the specimens should be frozen and then freeze-dried to preserve the chemical integrity of the natural products. The freeze-dried material can be stored at -20°C until extraction.
Extraction of this compound
This protocol is based on a scaled-up extraction of 24 g of freeze-dried S. adareanum.[4]
-
Materials:
-
Freeze-dried and ground Synoicum adareanum (24 g)
-
Methanol (MeOH), HPLC grade
-
Dichloromethane (CH₂Cl₂), HPLC grade
-
Erlenmeyer flask (1 L)
-
Magnetic stirrer and stir bar
-
Filter paper and funnel
-
Rotary evaporator
-
-
Procedure:
-
Suspend the ground tunicate material (24 g) in a 1:1 mixture of MeOH:CH₂Cl₂ (500 mL) in a 1 L Erlenmeyer flask.
-
Stir the suspension at room temperature for 24 hours.
-
Filter the mixture through filter paper to separate the solvent from the solid biomass.
-
Collect the filtrate (extract).
-
Repeat the extraction of the biomass two more times with fresh solvent.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator to yield the crude extract.
-
Chromatographic Purification of this compound
The purification of this compound is a multi-step process involving several chromatography techniques.
-
Materials:
-
Crude extract from the extraction step
-
Silica gel (for column chromatography)
-
Glass chromatography column
-
Solvents: n-Hexane, Ethyl Acetate (EtOAc), Methanol (MeOH)
-
Fraction collector
-
-
Procedure:
-
Prepare a silica gel column. The size of the column will depend on the amount of crude extract.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Load the dissolved extract onto the top of the silica gel column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-Hexane, followed by increasing proportions of EtOAc in n-Hexane, and finally a gradient of MeOH in EtOAc.
-
Collect fractions of a consistent volume.
-
Monitor the fractions by thin-layer chromatography (TLC) or a bioassay to identify the fractions containing this compound.
-
Combine the bioactive fractions and concentrate them using a rotary evaporator.
-
-
Materials:
-
Concentrated bioactive fractions from the silica gel step
-
Sephadex LH-20 resin
-
Glass chromatography column
-
Methanol (MeOH), HPLC grade
-
Fraction collector
-
-
Procedure:
-
Swell the Sephadex LH-20 resin in 100% MeOH and pack it into a glass column.
-
Dissolve the concentrated bioactive fractions in a minimal amount of MeOH.
-
Load the sample onto the top of the Sephadex LH-20 column.
-
Elute the column with 100% MeOH at a constant flow rate.
-
Collect fractions and monitor them by TLC or HPLC to identify those containing this compound.
-
Pool the this compound-containing fractions and concentrate them.
-
-
Materials:
-
Concentrated fractions from the Sephadex LH-20 step
-
Preparative RP-18 HPLC column (e.g., C18, 5 µm particle size)
-
HPLC system with a UV detector
-
Solvents: Acetonitrile (ACN), HPLC grade; Water (H₂O), HPLC grade
-
Fraction collector
-
-
Procedure:
-
Dissolve the concentrated sample in the initial mobile phase for HPLC.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Equilibrate the preparative RP-18 column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Elute the column with a linear gradient of increasing ACN in H₂O. A typical gradient might be from 40% ACN to 100% ACN over 30-40 minutes. The exact gradient should be optimized based on analytical HPLC runs.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm or 254 nm).
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the collected fraction by analytical HPLC.
-
Remove the solvent from the pure fraction under reduced pressure to obtain pure this compound as a white amorphous solid.[5]
-
Structure Confirmation
The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.
-
¹H NMR Spectroscopy: To confirm the proton signals characteristic of the this compound structure.
-
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS): To determine the exact mass and confirm the molecular formula (C₃₃H₄₈N₂O₇).
Mandatory Visualizations
Caption: Workflow for the purification of this compound.
Caption: Logical relationship of this compound.
References
- 1. This compound, a cytotoxic macrolide from the antarctic tunicate Synoicum adareanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uncovering the Core Microbiome and Distribution of Palmerolide in Synoicum adareanum Across the Anvers Island Archipelago , Antarctica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palmerolide macrolides from the Antarctic tunicate Synoicum adareanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a cytotoxic macrolide from the antarctic tunicate Synoicum adareanum. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for In Vivo Studies with Palmerolide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmerolide A, a marine-derived macrolide, has emerged as a promising therapeutic candidate due to its potent and selective cytotoxic activity against melanoma cells.[1][2][3] Its primary mechanism of action is the inhibition of vacuolar-type H+-ATPase (V-ATPase), a proton pump crucial for maintaining pH homeostasis in various cellular compartments.[1][2] Dysregulation of V-ATPase activity is implicated in cancer progression, making it a compelling target for anti-cancer drug development.[4] These application notes provide detailed experimental designs and protocols for in vivo studies to evaluate the therapeutic potential of this compound in preclinical models of melanoma and neuroblastoma.
Mechanism of Action of this compound
This compound exerts its cytotoxic effects by binding to the V-ATPase complex, thereby inhibiting its proton-pumping function. This leads to a cascade of downstream effects that contribute to its anti-cancer activity:
-
Disruption of Lysosomal pH: Inhibition of V-ATPase leads to an increase in the pH of lysosomes, impairing their degradative functions.
-
Induction of Autophagy: Disruption of lysosomal function can trigger autophagy, a cellular self-degradation process that can lead to cell death in cancer cells.
-
Inhibition of Signaling Pathways: V-ATPase activity is linked to the regulation of key signaling pathways involved in cell growth, proliferation, and survival, such as the mTOR and Ras pathways.[4]
-
Alteration of the Tumor Microenvironment: By modulating extracellular pH, V-ATPase inhibitors can affect the tumor microenvironment, potentially impacting tumor invasion and metastasis.
Preclinical In Vivo Models
The following sections detail the experimental design for evaluating the efficacy of this compound in melanoma and neuroblastoma xenograft models.
Data Presentation: In Vitro Activity of this compound and Analogs
A summary of the reported in vitro activity of this compound and its analogs is presented below. This data is crucial for dose selection in subsequent in vivo studies.
| Compound | Cell Line | Assay | IC50 / LC50 (µM) | Target | Reference |
| This compound | UACC-66 (Melanoma) | Cytotoxicity | 0.018 | V-ATPase | [1][2] |
| This compound | - | V-ATPase Inhibition | 0.002 | V-ATPase | [1][2] |
| Palmerolide D | Melanoma | Cytotoxicity | More potent than this compound | V-ATPase | [5][6] |
Experimental Protocols
Melanoma Xenograft Model
This protocol describes the establishment of a subcutaneous melanoma xenograft model in immunodeficient mice to assess the anti-tumor efficacy of this compound.
Materials:
-
Human melanoma cell line (e.g., A375, UACC-62)
-
Female athymic nude mice (nu/nu), 6-8 weeks old
-
Cell culture medium (e.g., DMEM) with supplements
-
Matrigel® Basement Membrane Matrix
-
This compound (formulated for in vivo administration)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture melanoma cells according to standard protocols. Harvest cells during the logarithmic growth phase.
-
Cell Preparation: Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® at a concentration of 5 x 10^6 cells/100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=8-10 mice/group).
-
Drug Administration: Administer this compound (e.g., intraperitoneally or orally) at predetermined doses and schedules. The control group should receive the vehicle alone. Note: As specific in vivo dosage for this compound is not publicly available, dose-finding studies are recommended, starting with doses extrapolated from in vitro IC50 values and considering the pharmacokinetics of similar macrolides.[7]
-
Efficacy Evaluation: Continue treatment for a defined period (e.g., 21-28 days). Monitor tumor volume, body weight, and clinical signs of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Neuroblastoma Xenograft Model
This protocol outlines the establishment of an orthotopic neuroblastoma xenograft model to evaluate the efficacy of this compound in a more clinically relevant setting.
Materials:
-
Human neuroblastoma cell line (e.g., SK-N-AS, SH-SY5Y)
-
Female immunodeficient mice (e.g., NOD/SCID), 6-8 weeks old
-
Cell culture medium (e.g., RPMI-1640) with supplements
-
Surgical instruments
-
This compound (formulated for in vivo administration)
-
Vehicle control
Procedure:
-
Cell Culture and Preparation: As described for the melanoma model.
-
Orthotopic Implantation: Anesthetize the mice. Make a small incision in the left flank to expose the adrenal gland. Inject 1 x 10^6 neuroblastoma cells in 20 µL of PBS directly into the adrenal gland. Suture the incision.
-
Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or ultrasound.
-
Treatment and Efficacy Evaluation: Follow the procedures outlined in the melanoma xenograft model (steps 5-8), adapting the treatment schedule and endpoints as necessary for the orthotopic model.
Mandatory Visualizations
Signaling Pathway of V-ATPase Inhibition by this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for in vivo xenograft studies.
Assessment of V-ATPase Inhibition In Vivo
To confirm that this compound engages its target in vivo, the following assessments can be performed on tumor tissues collected at the end of the efficacy studies.
Measurement of Lysosomal pH
Principle: V-ATPase inhibition leads to an increase in lysosomal pH. This can be measured using pH-sensitive fluorescent probes.
Protocol:
-
Tissue Preparation: Prepare single-cell suspensions from excised tumors.
-
Staining: Incubate the cells with a lysosomal pH indicator dye (e.g., LysoSensor™ Green DND-189) according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the fluorescence intensity of the stained cells using a flow cytometer. An increase in fluorescence intensity corresponds to an increase in lysosomal pH.
-
Data Analysis: Compare the mean fluorescence intensity between the this compound-treated and vehicle control groups.
Quantification of Autophagic Flux
Principle: V-ATPase inhibitors can block the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes. This can be quantified by measuring the levels of LC3-II, a protein associated with the autophagosome membrane.
Protocol:
-
Western Blotting:
-
Prepare protein lysates from tumor tissues.
-
Perform Western blotting using antibodies against LC3 and a loading control (e.g., β-actin).
-
Quantify the ratio of LC3-II to LC3-I. An increase in this ratio in the treated group indicates an accumulation of autophagosomes.
-
-
Immunohistochemistry:
-
Fix and embed tumor tissues in paraffin.
-
Perform immunohistochemistry using an antibody against LC3.
-
Quantify the number of LC3-positive puncta per cell. An increase in the number of puncta in the treated group suggests an increase in autophagosomes.
-
Pharmacokinetic and Toxicity Studies
Prior to extensive efficacy studies, it is essential to characterize the pharmacokinetic (PK) and toxicity profile of this compound in mice.
Pharmacokinetic Study Design:
-
Administration: Administer a single dose of this compound via the intended clinical route (e.g., intravenous, oral).
-
Sample Collection: Collect blood samples at multiple time points post-administration.
-
Analysis: Analyze the concentration of this compound in plasma using a validated analytical method (e.g., LC-MS/MS).
-
Parameters: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Toxicity Study Design:
-
Dose Escalation: Administer escalating doses of this compound to different groups of mice.
-
Monitoring: Observe the mice for clinical signs of toxicity, changes in body weight, and food/water consumption.
-
Histopathology: At the end of the study, perform a complete necropsy and histopathological examination of major organs.
-
Maximum Tolerated Dose (MTD): Determine the highest dose that does not cause significant toxicity.
Conclusion
The protocols and experimental designs outlined in these application notes provide a comprehensive framework for the in vivo evaluation of this compound. While specific in vivo data for this compound is limited, the provided methodologies, based on its known mechanism of action and established preclinical models, will enable researchers to thoroughly investigate its therapeutic potential as a novel anti-cancer agent. Careful dose selection based on in vitro potency and preliminary toxicity studies will be critical for the successful execution of these in vivo experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a cytotoxic macrolide from the antarctic tunicate Synoicum adareanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The curious case of vacuolar ATPase: regulation of signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palmerolide macrolides from the Antarctic tunicate Synoicum adareanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Palmerolide A Solution Preparation in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmerolide A is a marine-derived macrolide natural product isolated from the Antarctic tunicate Synoicum adareanum. It has garnered significant interest within the scientific community due to its potent and selective cytotoxic activity against melanoma cell lines.[1][2][3] The primary mechanism of action of this compound is the inhibition of vacuolar-type H+-ATPase (V-ATPase), a proton pump crucial for maintaining pH homeostasis in various cellular compartments.[1][4][5] Disruption of V-ATPase function can lead to apoptosis and autophagy in cancer cells. This document provides detailed protocols for the preparation of this compound solutions for use in a range of biological assays, ensuring accurate and reproducible experimental outcomes.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₃₃H₄₈N₂O₇ | [6] |
| Molecular Weight | 584.7 g/mol | [6] |
| Reported IC₅₀ (V-ATPase Inhibition) | ~2 nM | [1][2] |
| Reported LC₅₀ (UACC-66 Melanoma Cells) | 0.018 µM | [1][2] |
| Recommended Solvent for Stock Solution | Dimethyl sulfoxide (DMSO) | Inferred from common laboratory practice for similar hydrophobic macrolides. |
| Recommended Storage of Stock Solution | -20°C or -80°C | Inferred from standard laboratory procedures for sensitive compounds. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Calibrated analytical balance
-
Sterile, filtered pipette tips
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh out 1 mg of this compound using a calibrated analytical balance in a fume hood or other contained environment.
-
Dissolution:
-
Transfer the weighed this compound to a sterile amber or foil-wrapped microcentrifuge tube.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration using the following formula: Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 1,000,000 / Concentration (mM) For 1 mg of this compound (MW = 584.7 g/mol ): Volume (µL) = (1 / 584.7) * 1,000,000 / 10 = 171.0 µL
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber or foil-wrapped microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage (weeks) or at -80°C for long-term storage (months).
-
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the serial dilution of the primary stock solution to prepare working concentrations for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, complete cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
-
Sterile, filtered pipette tips
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (e.g., to 1 mM):
-
Pipette 10 µL of the 10 mM stock solution into a sterile microcentrifuge tube.
-
Add 90 µL of sterile complete cell culture medium to achieve a 1 mM intermediate stock solution. Mix thoroughly by gentle pipetting.
-
-
Serial Dilutions for Working Concentrations:
-
Perform a series of 1:10 dilutions in complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).
-
Important: Ensure that the final concentration of DMSO in the cell culture wells is kept constant across all treatments (including the vehicle control) and is at a non-toxic level, typically ≤ 0.1%.
-
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
-
Cell Treatment: Add the prepared working solutions of this compound and the vehicle control to your cell culture plates.
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions and treating cells.
Caption: this compound inhibits V-ATPase, leading to melanoma cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a cytotoxic macrolide from the antarctic tunicate Synoicum adareanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of cytotoxic palmerolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palmerolide macrolides from the Antarctic tunicate Synoicum adareanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C33H48N2O7 | CID 17756325 - PubChem [pubchem.ncbi.nlm.nih.gov]
Isolating the Genetic Blueprint for a Potent Anti-Cancer Agent: Techniques for Palmerolide A Biosynthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Palmerolide A, a macrolide natural product isolated from the Antarctic tunicate Synoicum adareanum, has garnered significant attention for its potent and selective activity against melanoma cell lines. The key to unlocking a sustainable supply of this promising therapeutic lies in understanding and harnessing its genetic blueprint—the biosynthetic gene cluster (BGC). These application notes provide a detailed overview and protocols for the techniques employed to isolate and characterize the this compound BGC, paving the way for heterologous expression and synthetic biology approaches to produce this compound and its analogs.
The isolation of the this compound BGC has primarily been achieved through a culture-independent, metagenomic approach.[1][2] This strategy was necessitated by the fact that the true producer of this compound is not the tunicate itself, but rather a member of its associated uncultivated microbiome, identified as 'Candidatus Synoicihabitans palmerolidicus'.[3][4]
I. Metagenomic Approach for BGC Identification and Isolation
The overall workflow for the metagenomic discovery of the this compound BGC is a multi-step process that begins with the collection of the host organism and culminates in the bioinformatic identification of the target gene cluster.
Quantitative Data Summary
The bioinformatic analysis of the S. adareanum microbiome metagenome revealed not one, but five distinct, yet highly similar, palmerolide biosynthetic gene clusters, designated pal BGC 1-5.[3][5] This multiplicity suggests a natural mechanism for the generation of palmerolide analogs.
| Parameter | This compound BGC (pal BGC 4) | pal BGCs (General) | Reference |
| Size | ~74.7 kbp | ~75 kbp | [3][5] |
| Number of Genes | 25 | Varies slightly between BGCs | [3][5] |
| Core Biosynthetic Modules | 14 | Varies slightly between BGCs | [3][5] |
| Genetic Architecture | trans-Acyltransferase (AT) Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) | trans-AT PKS-NRPS | [3][4] |
| G+C Content | Not specified | Not specified | |
| Producer Organism | 'Candidatus Synoicihabitans palmerolidicus' | 'Candidatus Synoicihabitans palmerolidicus' | [3] |
| BGC Copy Number in Host Tissue | Ranged from ~7 x 10¹ to 8 x 10⁵ copies per gram | Not specified | [2] |
II. Experimental Protocols
Protocol 1: Metagenomic DNA Extraction from Synoicum adareanum
This protocol is a generalized procedure based on methods for extracting high-quality metagenomic DNA from marine invertebrates, adapted for the specific context of S. adareanum.
Materials:
-
Synoicum adareanum tissue, flash-frozen
-
Sterile, chilled artificial seawater (ASW)
-
Sterile, chilled TNE buffer (100 mM Tris-HCl, 100 mM NaCl, 0.5 mM EDTA, pH 8.0)
-
Lysozyme solution (10 mg/mL)
-
Proteinase K solution (20 mg/mL)
-
Sodium dodecyl sulfate (SDS) solution (20% w/v)
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Chloroform:isoamyl alcohol (24:1)
-
Isopropanol, chilled
-
Ethanol (70% and 100%), chilled
-
Sterile, nuclease-free water
-
Sterile centrifuge tubes (50 mL, 1.5 mL)
-
Homogenizer or sterile mortar and pestle
Procedure:
-
Sample Preparation: Thaw the frozen S. adareanum tissue on ice. Weigh approximately 5-10 g of tissue and wash thoroughly with sterile, chilled ASW to remove external contaminants.
-
Homogenization: Mince the tissue into small pieces and homogenize in 20 mL of chilled TNE buffer using a sterile homogenizer or mortar and pestle.
-
Differential Centrifugation: Centrifuge the homogenate at a low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet the host cells and debris.
-
Microbial Cell Collection: Carefully transfer the supernatant to a new sterile 50 mL tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the microbial cells.
-
Cell Lysis: Discard the supernatant and resuspend the microbial pellet in 5 mL of TNE buffer. Add 500 µL of lysozyme solution and incubate at 37°C for 1 hour with gentle agitation.
-
Protein Digestion: Add 250 µL of Proteinase K solution and 500 µL of 20% SDS. Mix gently by inversion and incubate at 55°C for 2 hours, or until the solution is clear.
-
Phenol-Chloroform Extraction: Cool the lysate to room temperature. Add an equal volume of phenol:chloroform:isoamyl alcohol, mix by inversion for 10 minutes, and centrifuge at 12,000 x g for 15 minutes.
-
Carefully transfer the upper aqueous phase to a new tube. Repeat this step until the interface is clean.
-
Chloroform Extraction: Add an equal volume of chloroform:isoamyl alcohol, mix by inversion for 5 minutes, and centrifuge at 12,000 x g for 10 minutes. Transfer the upper aqueous phase to a new tube.
-
DNA Precipitation: Add 0.7 volumes of chilled isopropanol to the aqueous phase and mix gently by inversion until a precipitate of DNA is visible.
-
DNA Pelleting and Washing: Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the DNA. Carefully discard the supernatant. Wash the DNA pellet twice with 1 mL of chilled 70% ethanol, centrifuging at 12,000 x g for 5 minutes for each wash.
-
Drying and Resuspension: Air-dry the DNA pellet for 10-15 minutes. Resuspend the DNA in a suitable volume (e.g., 100-500 µL) of sterile, nuclease-free water or TE buffer.
-
Quality Control: Assess the quality and quantity of the extracted metagenomic DNA using a spectrophotometer (A260/280 and A260/230 ratios) and agarose gel electrophoresis to check for high molecular weight DNA.
Protocol 2: Cosmid/Fosmid Library Construction
This protocol outlines the general steps for constructing a large-insert metagenomic library, which is essential for cloning large BGCs like that of this compound.
Materials:
-
High-quality, high molecular weight metagenomic DNA
-
Cosmid or fosmid vector (e.g., pCC1FOS)
-
Restriction enzyme for partial digestion (e.g., Sau3AI)
-
Vector restriction enzyme (e.g., BamHI)
-
Calf intestinal phosphatase (CIP)
-
T4 DNA ligase and ligation buffer
-
Gigapackaging extract
-
E. coli host strain (e.g., EPI300-T1R)
-
LB agar plates with appropriate antibiotic selection
-
Pulsed-field gel electrophoresis (PFGE) system
Procedure:
-
Vector Preparation: Digest the cosmid/fosmid vector with the appropriate restriction enzyme (e.g., BamHI). Dephosphorylate the vector ends with CIP to prevent self-ligation. Purify the linearized vector.
-
Insert DNA Preparation: Perform a partial digestion of the high molecular weight metagenomic DNA with a suitable restriction enzyme (e.g., Sau3AI) to generate fragments in the desired size range (30-40 kb for cosmids/fosmids).
-
Size Selection: Separate the digested DNA fragments by PFGE. Excise the gel region corresponding to the desired fragment size and purify the DNA.
-
Ligation: Ligate the size-selected metagenomic DNA fragments with the prepared cosmid/fosmid vector using T4 DNA ligase.
-
In Vitro Packaging: Package the ligation products into lambda phage particles using a gigapackaging extract.
-
Transduction: Transduce the E. coli host strain with the packaged phage particles.
-
Library Plating and Titering: Plate the transduced cells on LB agar plates containing the appropriate antibiotic for vector selection. Incubate overnight at 37°C. Calculate the library titer (number of clones).
-
Library Archiving: Pick individual colonies into 384-well plates containing freezing medium for long-term storage at -80°C.
Protocol 3: PCR-Based Screening of Metagenomic Libraries
This protocol describes how to screen the constructed library for clones containing the this compound BGC using primers designed from the identified sequence.
Materials:
-
Metagenomic library (archived in 384-well plates)
-
PCR primers targeting specific genes within the pal BGC (e.g., PKS ketosynthase domain, NRPS adenylation domain)
-
Taq DNA polymerase and PCR buffer
-
dNTPs
-
Thermocycler
-
Agarose gel electrophoresis system
Procedure:
-
Primer Design: Design primers that specifically amplify a conserved and unique region within the this compound BGC.
-
Library Pooling: Create hierarchical pools of clones from the 384-well plates (e.g., plate pools, row pools, column pools).
-
PCR Screening: Perform PCR on the DNA from each pool using the designed primers.
-
PCR Reaction (25 µL):
-
Template DNA: 1 µL of pooled culture
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
2x PCR Master Mix: 12.5 µL
-
Nuclease-free water: 9.5 µL
-
-
Thermocycling Conditions (Example):
-
Initial denaturation: 95°C for 5 min
-
30 cycles of:
-
Denaturation: 95°C for 30 sec
-
Annealing: 55-65°C for 30 sec (optimize for specific primers)
-
Extension: 72°C for 1 min/kb of expected product size
-
-
Final extension: 72°C for 10 min
-
-
-
Analysis: Analyze the PCR products by agarose gel electrophoresis. A positive band of the expected size indicates that the pool contains at least one clone with the target BGC.
-
Deconvolution: Identify the positive clone(s) by screening progressively smaller pools until a single positive clone is isolated.
-
Verification: Sequence the ends of the insert in the positive clone to confirm it contains the this compound BGC.
III. Heterologous Expression: A Future Direction
While the native producer of this compound is uncultivable, the isolation of its BGC opens the door to heterologous expression in a more tractable host organism, such as Streptomyces coelicolor or Escherichia coli.[6][7][8] This is a critical step for sustainable production and for generating novel analogs through genetic engineering.
Protocol 4: Heterologous Expression of the this compound BGC in Streptomyces (Generalized)
This is a generalized protocol as the successful heterologous expression of the full this compound BGC has not yet been reported. It is based on established methods for expressing large PKS/NRPS clusters in Streptomyces.
Materials:
-
Cosmid/fosmid containing the this compound BGC
-
Streptomyces expression vector (e.g., a BAC or integrating vector)
-
Suitable Streptomyces host strain (e.g., S. coelicolor M1152)
-
Restriction enzymes
-
DNA assembly kit (e.g., Gibson Assembly)
-
E. coli strain for plasmid construction and conjugation (e.g., ET12567/pUZ8002)
-
Streptomyces growth media (e.g., R5A, ISP2)
-
Appropriate antibiotics for selection
Procedure:
-
BGC Subcloning: Subclone the entire ~75 kbp this compound BGC from the cosmid/fosmid into a suitable Streptomyces expression vector. This may require assembling multiple fragments using techniques like Gibson Assembly or TAR cloning.
-
Vector Transfer to E. coli : Transform the final expression construct into an E. coli conjugation donor strain.
-
Conjugation: Perform intergeneric conjugation between the E. coli donor strain and the Streptomyces host strain. Plate the conjugation mixture on a medium that selects for Streptomyces exconjugants containing the expression vector.
-
Confirmation of Integration: Verify the successful integration or stable replication of the BGC in the Streptomyces host by PCR.
-
Cultivation and Expression: Grow the engineered Streptomyces strain in a suitable production medium. Induce the expression of the BGC if the vector contains an inducible promoter.
-
Metabolite Extraction: After a suitable incubation period, extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the crude extract for the presence of this compound and any new analogs using HPLC, LC-MS, and NMR.
IV. Conclusion
The successful isolation and characterization of the this compound biosynthetic gene cluster using metagenomic techniques represents a significant milestone in the quest to develop this potent anti-cancer agent.[4] The detailed protocols and application notes provided here offer a roadmap for researchers to not only study the biosynthesis of this compound but also to engineer its production in heterologous hosts. The discovery of multiple, related BGCs further opens up exciting possibilities for combinatorial biosynthesis and the generation of novel, potentially more effective palmerolide analogs for drug development.
References
- 1. Protocol for efficient recovery of high-quality DNA from microbiome of marine invertebrates [jmicrobiol.or.kr]
- 2. Frontiers | Discovery of Novel Biosynthetic Gene Cluster Diversity From a Soil Metagenomic Library [frontiersin.org]
- 3. zachcp.org [zachcp.org]
- 4. Discovery of Novel Biosynthetic Gene Cluster Diversity From a Soil Metagenomic Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneticsmr.org [geneticsmr.org]
- 6. Discovery of an Antarctic Ascidian-Associated Uncultivated Verrucomicrobia with Antimelanoma Palmerolide Biosynthetic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioinformatic and Mechanistic Analysis of the Palmerolide PKS-NRPS Biosynthetic Pathway From the Microbiome of an Antarctic Ascidian - PMC [pmc.ncbi.nlm.nih.gov]
Palmerolide A: A Potent Tool for Interrogating V-ATPase Function
Application Notes and Protocols for Researchers
Palmerolide A, a macrocyclic polyketide originally isolated from the Antarctic tunicate Synoicum adareanum, has emerged as a powerful and selective inhibitor of vacuolar-type H+-ATPase (V-ATPase)[1][2][3][4]. This property makes it an invaluable molecular probe for researchers across various disciplines, including cell biology, oncology, and drug development, to investigate the multifaceted roles of V-ATPase in cellular physiology and disease.
V-ATPases are ATP-dependent proton pumps essential for acidifying various intracellular compartments, such as lysosomes, endosomes, and the Golgi apparatus[5][6][7][8]. This acidification is critical for a myriad of cellular processes, including protein trafficking and degradation, receptor-mediated endocytosis, autophagy, and nutrient sensing[5][6][8]. Furthermore, V-ATPases located on the plasma membrane of specialized cells contribute to extracellular acidification, a process implicated in bone resorption and cancer cell invasion[5][6][8].
This compound exhibits potent and selective cytotoxicity against melanoma cells, with its mechanism of action attributed to the inhibition of V-ATPase[1][2][3]. Its high potency, with an IC50 in the low nanomolar range for V-ATPase inhibition, underscores its utility as a specific tool for studying the physiological and pathological functions of this proton pump[1].
Key Applications:
-
Studying V-ATPase Mediated Signaling Pathways: V-ATPase activity is intricately linked to several key signaling pathways crucial for cell growth, proliferation, and survival. This compound can be employed to dissect the role of V-ATPase in modulating pathways such as:
-
mTORC1 Signaling: V-ATPase is a critical component of the lysosomal nutrient-sensing machinery that activates mTORC1[5][9]. Inhibition of V-ATPase by this compound can be used to study the downstream effects of mTORC1 inactivation, including the regulation of autophagy and protein synthesis.
-
Notch Signaling: The final activating cleavage of the Notch receptor by γ-secretase is pH-dependent and occurs in acidified endosomes. This compound can be used to investigate how V-ATPase-mediated acidification influences Notch signaling and its downstream cellular consequences[10].
-
Wnt/β-catenin Signaling: V-ATPase activity is implicated in the regulation of Wnt/β-catenin signaling, a pathway often dysregulated in cancer. This compound provides a means to explore the mechanistic link between V-ATPase function and the Wnt signaling cascade[10][11].
-
-
Investigating Cancer Biology: The acidic tumor microenvironment, maintained in part by V-ATPases, promotes tumor progression, metastasis, and drug resistance. This compound's selective cytotoxicity towards melanoma and its ability to inhibit V-ATPase make it a valuable tool for:
-
Exploring the role of V-ATPase in cancer cell proliferation, survival, and invasion.
-
Studying the mechanisms of drug resistance associated with tumor acidity.
-
Evaluating V-ATPase as a therapeutic target in various cancers.
-
-
Elucidating Mechanisms of Autophagy: Autophagy is a cellular degradation process that relies on the fusion of autophagosomes with lysosomes, a step dependent on lysosomal acidity. This compound can be used to block autophagic flux by inhibiting V-ATPase-mediated lysosomal acidification, allowing for the study of autophagy regulation and its role in health and disease.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound and related compounds against V-ATPase and their cytotoxic effects on cancer cell lines.
| Compound | Target | Assay | IC50 / LC50 | Cell Line | Reference |
| This compound | V-ATPase | Enzyme Inhibition | 2 nM | - | [1] |
| This compound | Melanoma | Cytotoxicity | 18 nM | UACC-66 | [1] |
| Palmerolide D | V-ATPase | Enzyme Inhibition | 10-fold less potent than this compound | - | [2][12] |
| Palmerolide D | Melanoma | Cytotoxicity | 10-fold more potent than this compound | - | [2][12] |
| Palmerolide E | V-ATPase | Enzyme Inhibition | > 10 µM | - | [2] |
| Palmerolide E | Melanoma | Cytotoxicity | 5 µM | UACC-62 | [2] |
Experimental Protocols
Protocol 1: V-ATPase Inhibition Assay using Purified Enzyme
This protocol describes a method to determine the in vitro inhibitory activity of this compound on purified V-ATPase. The assay measures the decrease in ATP hydrolysis activity of the enzyme in the presence of the inhibitor.
Materials:
-
Purified V-ATPase enzyme
-
Assay Buffer: 50 mM MOPS-Tris (pH 7.0), 150 mM KCl, 1 mM DTT, 0.002% (w/v) glyco-diosgenin (GDN)
-
ATP solution (100 mM)
-
NADH solution (10 mM)
-
Phosphoenolpyruvate (PEP) solution (25 mM)
-
Lactate dehydrogenase (LDH) / Pyruvate kinase (PK) enzyme mix
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. Include a DMSO-only control.
-
In a 96-well plate, add 10 µL of each this compound dilution or DMSO control to triplicate wells.
-
Prepare a reaction mixture containing assay buffer, 2.5 mM ATP, 0.2 mM NADH, 0.5 mM PEP, and the LDH/PK enzyme mix.
-
Add 180 µL of the reaction mixture to each well containing this compound or DMSO.
-
Initiate the reaction by adding 10 µL of purified V-ATPase to each well.
-
Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
-
Calculate the initial reaction rates for each concentration of this compound.
-
Plot the percentage of V-ATPase inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic effects of this compound on a cancer cell line (e.g., melanoma cell line UACC-66).
Materials:
-
Cancer cell line (e.g., UACC-66)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Include a DMSO-only control and a no-treatment control.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the no-treatment control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the LC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: V-ATPase signaling pathways affected by this compound.
Caption: Experimental workflow for V-ATPase inhibition assay.
Caption: Workflow for assessing cell viability using MTT assay.
References
- 1. This compound, a cytotoxic macrolide from the antarctic tunicate Synoicum adareanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regulation and function of V-ATPases in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. Regulation of V-ATPase Assembly and Function of V-ATPases in Tumor Cell Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Palmitoylation in cancer: decoding its roles in signal transduction, tumor immunity, and emerging therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palmerolide macrolides from the Antarctic tunicate Synoicum adareanum - PubMed [pubmed.ncbi.nlm.nih.gov]
Palmerolide A: A Chemical Probe for Vacuolar-Type H+-ATPase (V-ATPase)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Palmerolide A, a macrocyclic polyketide isolated from the Antarctic tunicate Synoicum adareanum, has emerged as a potent and selective inhibitor of Vacuolar-Type H+-ATPase (V-ATPase).[1][2][3][4][5] V-ATPases are ATP-dependent proton pumps crucial for the acidification of intracellular compartments, such as lysosomes, and for pH homeostasis across the plasma membrane.[4][6] Dysregulation of V-ATPase activity is implicated in various diseases, including cancer and osteoporosis, making it an attractive therapeutic target.[6] this compound's high affinity and specificity for V-ATPase make it an invaluable chemical probe for elucidating the physiological and pathological roles of this proton pump. These application notes provide detailed protocols for utilizing this compound to study V-ATPase function and its downstream cellular effects.
Data Presentation
The following table summarizes the quantitative data regarding the bioactivity of this compound and its analogs.
| Compound | V-ATPase Inhibition IC50 (nM) | Melanoma (UACC-66) LC50 (µM) | Reference |
| This compound | 2 | 0.018 | [1][2] |
| Palmerolide D | - | More potent than this compound | [4] |
| Palmerolide E | >10,000 | 5 | [4] |
Experimental Protocols
V-ATPase Inhibition Assay
This protocol is adapted from general V-ATPase activity assays and is designed to determine the inhibitory potential of this compound. The assay measures the inorganic phosphate (Pi) released from ATP hydrolysis by V-ATPase.
Materials:
-
Purified V-ATPase enzyme preparation
-
This compound (dissolved in DMSO)
-
ATP solution (100 mM)
-
Assay Buffer: 50 mM MOPS-Tris (pH 7.0), 50 mM KCl, 5 mM MgCl2, 1 mM DTT, 0.1 mM EDTA
-
Malachite Green Reagent
-
Phosphate Standard solution (e.g., KH2PO4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare V-ATPase: Dilute the purified V-ATPase preparation in the assay buffer to the desired concentration.
-
Prepare this compound Dilutions: Perform serial dilutions of the this compound stock solution in the assay buffer to obtain a range of concentrations to be tested. Include a DMSO-only control.
-
Incubation: In a 96-well plate, add 20 µL of each this compound dilution (or DMSO control) to triplicate wells. Add 60 µL of the diluted V-ATPase enzyme to each well and incubate for 15 minutes at 37°C.
-
Initiate Reaction: Start the reaction by adding 20 µL of 10 mM ATP solution to each well.
-
Incubate: Incubate the plate at 37°C for 30 minutes.
-
Stop Reaction and Color Development: Stop the reaction by adding 100 µL of Malachite Green Reagent to each well. Incubate at room temperature for 15 minutes to allow for color development.
-
Measure Absorbance: Read the absorbance at 620 nm using a microplate reader.
-
Data Analysis:
-
Generate a phosphate standard curve.
-
Convert the absorbance readings to the amount of phosphate released.
-
Calculate the percentage of V-ATPase inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Measurement of Lysosomal pH
This protocol describes the use of a ratiometric fluorescent dye, such as LysoSensor Yellow/Blue DND-160, to measure changes in lysosomal pH upon treatment with this compound.
Materials:
-
Cells cultured on glass-bottom dishes
-
This compound (dissolved in DMSO)
-
LysoSensor Yellow/Blue DND-160 (or other suitable lysosomal pH probe)
-
Live-cell imaging medium (e.g., HBSS)
-
Fluorescence microscope with ratio imaging capabilities
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere overnight.
-
Dye Loading: Incubate the cells with LysoSensor Yellow/Blue DND-160 at the recommended concentration in pre-warmed live-cell imaging medium for 30-60 minutes at 37°C.
-
Wash: Wash the cells twice with fresh, pre-warmed live-cell imaging medium.
-
Baseline Imaging: Acquire baseline fluorescence images of the cells using the appropriate excitation and emission wavelengths for the ratiometric probe. For LysoSensor Yellow/Blue, this is typically excitation at ~340 nm and ~380 nm, with emission at ~440 nm and ~540 nm.
-
This compound Treatment: Add this compound to the imaging medium at the desired final concentration.
-
Time-Lapse Imaging: Acquire fluorescence images at regular intervals to monitor the change in lysosomal pH over time.
-
pH Calibration (Optional but Recommended): To obtain quantitative pH values, a calibration curve can be generated at the end of the experiment. Treat the cells with a mixture of ionophores (e.g., nigericin and monensin) in buffers of known pH to equilibrate the intracellular and extracellular pH. Acquire ratiometric images at each pH value to create a standard curve.
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (e.g., 540 nm / 440 nm) for individual lysosomes in each image.
-
Plot the change in the fluorescence ratio over time to visualize the effect of this compound on lysosomal pH.
-
If a calibration curve was generated, convert the ratio values to absolute pH values.
-
Visualizations
Signaling Pathway of V-ATPase Inhibition by this compound
References
- 1. This compound, a cytotoxic macrolide from the antarctic tunicate Synoicum adareanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a cytotoxic macrolide from the antarctic tunicate Synoicum adareanum. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Palmerolide A
Welcome to the technical support center for the total synthesis of palmerolide A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of this challenging synthesis.
Frequently Asked Questions (FAQs)
Q1: What were the primary challenges in the initial total synthesis of this compound?
A1: The main initial challenge was the unknown stereochemistry of the natural product. The relationship between the distinct stereochemical domains was not determined at the time of its isolation.[1] This led early synthetic efforts, such as those by Nicolaou and Chen, to adopt a combinatorial approach where different stereoisomers of key fragments were synthesized and assembled to ultimately identify the structure that matched the natural product.[1] Later, degradative studies and further synthetic work led to the reassignment and confirmation of the stereocenters at C7, C10, and C11.[2][3]
Q2: Which macrocyclization strategies have proven most effective for this compound?
A2: The two most successful methods for the crucial macrolactonization step are Ring-Closing Metathesis (RCM) and Yamaguchi macrolactonization.[1] Nicolaou's synthesis demonstrated that RCM can be highly effective, achieving a 73% yield even with a substrate containing eight double bonds.[1] Other successful syntheses have also employed Yamaguchi esterification as a key step for forming the macrocycle.[3][4]
Q3: Are there known issues with specific fragment coupling reactions?
A3: Yes, challenges have been reported with the Julia-Kocienski olefination. One formal total synthesis encountered difficulties when attempting to couple a secondary sulfone with a ketone.[4] The issue was resolved by modifying the strategy to a reaction between a primary sulfone and an aldehyde.[4]
Q4: How critical is the choice of protecting groups in the synthesis?
A4: The selection of protecting groups is critical and can significantly impact the success of key reactions. For instance, an initial attempt at Ring-Closing Metathesis (RCM) failed due to the presence of a PMB-ether adjacent to the olefins.[4] Difficulties in cleaving the PMB-ether necessitated a change in the protecting group strategy to successfully achieve the macrocyclization.[4]
Q5: What are some of the key stereochemical challenges and their solutions?
A5: A major challenge is the stereoselective construction of the multiple chiral centers. For the syn C19-C20 stereocenters, a non-aldol approach developed by Shimizu, involving a stereoselective Pd-catalyzed hydrogenolysis, has been successfully employed, providing a high yield (94%). Other key stereocenters, such as those at C7, C10, and C11, have been introduced using Sharpless asymmetric dihydroxylation and Sharpless kinetic resolution.
Troubleshooting Guides
Low Yield or Failure in Ring-Closing Metathesis (RCM)
| Symptom | Possible Cause | Suggested Solution |
| No reaction or low conversion | Steric hindrance near the reacting olefins | Re-evaluate the protecting group strategy. The presence of bulky groups like PMB-ether adjacent to the double bonds has been shown to inhibit RCM.[4] Consider using smaller or more flexible protecting groups. |
| Catalyst deactivation | Ensure all reagents and solvents are rigorously degassed and purified. Use of a more robust catalyst, such as the Grubbs second-generation catalyst, may be beneficial. | |
| Formation of side products | Competing metathesis reactions | The substrate for RCM in some syntheses contained multiple double bonds.[1] While the reaction can be selective, optimizing the reaction conditions (catalyst loading, temperature, concentration) is crucial. Running the reaction at high dilution can favor the intramolecular cyclization. |
Issues with Julia-Kocienski Olefination
| Symptom | Possible Cause | Suggested Solution |
| Low or no yield of the desired alkene | Unfavorable reaction between specific coupling partners | The reaction between a secondary sulfone and a ketone was found to be unsuccessful in one approach.[4] A successful alternative involved the coupling of a primary sulfone with an aldehyde.[4] If facing issues, consider redesigning the fragments to accommodate this more favorable reaction. |
| Poor E/Z selectivity | Suboptimal reaction conditions | The E/Z selectivity can be influenced by the base, solvent, and temperature. For example, using LiHMDS in THF at -78°C has been reported to give high E-selectivity (>95:5). |
Difficulties in Stereocenter Installation
| Symptom | Possible Cause | Suggested Solution |
| Low diastereoselectivity in aldol reactions for C19-C20 | Substrate control issues in classical aldol approaches | Consider a non-aldol approach. A high-yielding (94%) alternative is the stereoselective Pd-catalyzed hydrogenolysis of a corresponding epoxide precursor, as demonstrated in a formal total synthesis. |
| Poor enantioselectivity in asymmetric reactions | Inefficient chiral catalyst or reagent | For the introduction of hydroxyl groups, Sharpless asymmetric dihydroxylation and Sharpless asymmetric epoxidation are reliable methods.[5] Ensure the quality and stoichiometry of the chiral ligands and reagents. |
Experimental Protocols
Key Reaction Methodologies
| Reaction | Experimental Protocol | Yield | Reference |
| Ring-Closing Metathesis (RCM) | The acyclic precursor is dissolved in degassed CH₂Cl₂ (0.001 M), and the Grubbs second-generation catalyst (5 mol%) is added. The mixture is stirred at room temperature for 1 hour. The solvent is evaporated, and the residue is purified by column chromatography. | 70% | |
| Yamaguchi Macrolactonization | To a solution of the seco-acid in benzene, 2,4,6-trichlorobenzoyl chloride and Et₃N are added, and the mixture is stirred at room temperature for 1 hour. The mixture is then added to a solution of DMAP in benzene at room temperature and stirred for 1 hour. The reaction is quenched, and the product is purified. | 68% | |
| Julia-Kocienski Olefination | To a solution of the sulfone fragment in THF at -78°C, LiHMDS is added, and the mixture is stirred for 45 minutes. The aldehyde fragment is then added, and the reaction is stirred for an additional period. The reaction is quenched, and the product is purified. | 80% | |
| Shimizu Non-Aldol Approach (Pd-catalyzed hydrogenolysis) | The epoxy-ester precursor is subjected to Pd-catalyzed hydrogenolysis to stereoselectively generate the syn-alkoxy ester. | 94% | |
| Horner-Wadsworth-Emmons Macrolactonization | Following selective oxidation of the primary alcohol, the resulting aldehyde is subjected to Horner-Wadsworth-Emmons mediated macrocyclization to yield the macrolactone. | 70% | [6] |
Visualizations
References
- 1. Total Synthesis of this compound by Nicolaou [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Shimizu non-aldol approach to the formal total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Total Synthesis and Structure Revision of the Marine Metabolite this compound - PMC [pmc.ncbi.nlm.nih.gov]
improving the yield of palmerolide A synthesis steps
Welcome to the technical support center for the synthesis of Palmerolide A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, helping researchers, scientists, and drug development professionals improve yields and overcome experimental hurdles.
Section 1: Fragment Coupling & Olefin Formation
The assembly of key fragments often relies on stereoselective olefination reactions. The Julia-Kocienski olefination is a powerful tool for this purpose, but achieving high yields and the desired E-selectivity can be challenging.
Troubleshooting the Julia-Kocienski Olefination
Question: My Julia-Kocienski olefination is giving a low yield and poor E/Z selectivity. What are the most critical parameters to investigate?
Answer: Low yields and poor stereoselectivity in the Julia-Kocienski olefination typically arise from suboptimal reaction conditions or the choice of reagents. The key factors to optimize are the sulfone activating group, the base, and the solvent.
-
Sulfone Activating Group: The choice of the heteroaryl sulfone is critical. While benzothiazol-2-yl (BT) sulfones are common, 1-phenyl-1H-tetrazol-5-yl (PT) sulfones often provide superior E-selectivity.[1] PT-sulfones are also less prone to self-condensation, which can be a significant side reaction with BT-sulfones, leading to higher overall yields.[1][2]
-
Base and Counter-ion: The base used for deprotonation of the sulfone plays a crucial role. Potassium bases (like KHMDS) in polar solvents (like DME or THF) tend to favor the formation of an open transition state, which can influence selectivity.[1] In contrast, lithium bases (like n-BuLi or LDA) in nonpolar solvents can form a chelated transition state, which may alter the stereochemical outcome.[1] For PT-sulfones, KHMDS is often a reliable choice.
-
Reaction Conditions: Running the reaction under "Barbier-like conditions," where the base is added to a mixture of the aldehyde and the sulfone, can minimize side reactions like the self-condensation of BT-sulfones.[1] Temperature is also a key parameter; reactions are typically initiated at low temperatures (e.g., -78 °C) and may require warming to proceed to completion.
Data Summary: Comparison of Julia-Kocienski Olefination Conditions
The following table summarizes typical yields and selectivities observed for different sulfone activating groups in the Julia-Kocienski olefination.
| Sulfone Activator | Aldehyde | Base/Solvent | Yield (%) | E:Z Ratio |
| BT-Sulfone | Cyclohexanecarboxaldehyde | KHMDS / DME | 71% | 10:1 |
| PT-Sulfone | Cyclohexanecarboxaldehyde | KHMDS / DME | 91% | >50:1 |
| BT-Sulfone | Benzaldehyde | NaHMDS / THF | 85% | 1.3:1 |
| PT-Sulfone | Benzaldehyde | NaHMDS / THF | 85% | 10:1 |
Data adapted from Blakemore, P. R., et al., Synlett, 1998, 26-28.[1]
Optimized Protocol: Julia-Kocienski Olefination with PT-Sulfone
This protocol is a general guideline for achieving high E-selectivity.
-
Preparation: Dissolve the PT-sulfone (1.0 equiv.) in anhydrous dimethoxyethane (DME) under an inert atmosphere (Nitrogen or Argon) and cool the solution to -78 °C.
-
Deprotonation: Add a solution of potassium hexamethyldisilazide (KHMDS) (1.1 equiv.) in DME dropwise to the cooled sulfone solution. Stir the resulting mixture at -78 °C for 1 hour.
-
Aldehyde Addition: Add the aldehyde (1.2 equiv.) neat or as a solution in DME dropwise to the reaction mixture.
-
Reaction: Stir the mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature and stir overnight.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Workflow: Julia-Kocienski Olefination
Section 2: Macrocyclization Strategies
The formation of the 20-membered macrolide core is a critical and often low-yielding step. Different total syntheses have employed various strategies, each with its own set of challenges.
FAQs on Macrocyclization
Question: Which macrocyclization strategy has shown the best yield for the this compound core?
Answer: Both the Horner-Wadsworth-Emmons (HWE) macrocyclization used by the De Brabander group and the Ring-Closing Metathesis (RCM) approach employed by the Nicolaou group have demonstrated good yields. De Brabander reported a 70% yield for the HWE macrocyclization.[3] Nicolaou's group achieved a 73% yield for their RCM step.[4] The Yamaguchi macrolactonization has also been successfully used as an alternative to RCM by Nicolaou's team.[5] The choice of strategy often depends on the specific precursor and the overall synthetic route.
Question: I am experiencing low yields in my Ring-Closing Metathesis (RCM) reaction. What are common causes and solutions?
Answer: Low RCM yields in complex macrocyclizations are often due to catalyst deactivation, competing dimerization, or substrate conformational issues.
-
Catalyst Choice: Ensure you are using a robust catalyst. Second-generation Grubbs or Hoveyda-Grubbs catalysts are generally more stable and efficient for complex substrates.
-
High Dilution: Macrocyclizations are entropically disfavored. Running the reaction at high dilution (typically 0.1 to 1 mM) is essential to favor the intramolecular reaction over intermolecular dimerization.
-
Slow Addition: Adding the diene precursor slowly via syringe pump to a refluxing solution of the catalyst can maintain a low substrate concentration, further promoting cyclization.
-
Solvent: Anhydrous, degassed toluene or dichloromethane are standard solvents. Ensure they are free of impurities that could poison the catalyst.
-
Temperature: Reactions are often run at the reflux temperature of the solvent to ensure sufficient energy for the catalytic cycle.
Question: My Horner-Wadsworth-Emmons (HWE) macrocyclization is sluggish and gives a poor yield. How can I improve it?
Answer: For a successful HWE macrocyclization, the choice of base and reaction conditions is paramount.
-
Base: A non-nucleophilic, strong base is required. Potassium carbonate with 18-crown-6 ether is a common choice to enhance the solubility and reactivity of the base in a non-polar solvent like toluene.[3] This combination creates a "naked" carbonate anion that is a strong base but a poor nucleophile.
-
Temperature: Gentle heating (e.g., 60 °C) is often necessary to promote the reaction without causing decomposition of the sensitive aldehyde and phosphonate functionalities.[3]
-
High Dilution: Similar to RCM, high dilution conditions are crucial to prevent intermolecular side reactions.
Data Summary: Comparison of Macrocyclization Yields for this compound
| Macrocyclization Method | Research Group | Reported Yield (%) | Key Conditions |
| Horner-Wadsworth-Emmons | De Brabander | 70% | K₂CO₃, 18-crown-6, Toluene, 60 °C |
| Ring-Closing Metathesis | Nicolaou | 73% | Grubbs II Catalyst, Toluene, Reflux |
| Yamaguchi Macrolactonization | Nicolaou | (Successful alternative) | TCBC, DMAP, Et₃N, Toluene |
Key Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons Macrocyclization (De Brabander Conditions) [3]
-
To a solution of the linear keto-phosphonate precursor (1.0 equiv.) in toluene (to achieve a final concentration of ~1 mM) is added potassium carbonate (10 equiv.) and 18-crown-6 (5 equiv.).
-
The suspension is heated to 60 °C with vigorous stirring under an inert atmosphere.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and filtered through a pad of celite to remove inorganic salts.
-
The filtrate is concentrated, and the residue is purified by flash column chromatography to yield the macrolactone.
Protocol 2: Ring-Closing Metathesis Macrocyclization (Nicolaou Conditions) [4]
-
A solution of the linear diene precursor (1.0 equiv.) in anhydrous, degassed toluene (to achieve a final concentration of ~1 mM) is prepared.
-
In a separate flask, the Grubbs second-generation catalyst (5-10 mol%) is dissolved in a small amount of degassed toluene.
-
The catalyst solution is heated to reflux.
-
The solution of the diene precursor is added dropwise to the refluxing catalyst solution over several hours using a syringe pump.
-
After the addition is complete, the reaction is stirred at reflux until completion is confirmed by TLC or LC-MS.
-
The reaction is cooled, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography.
Experimental Workflow: RCM Macrocyclization
Section 3: Side Chain Installation
The final installation of the N-acyl dienamine side chain often involves a copper-catalyzed C-N coupling, which can be a delicate step with modest yields.[6]
Troubleshooting Copper-Catalyzed Enamide Coupling
Question: My copper-catalyzed enamide coupling is giving a low yield, with significant amounts of unreacted starting material. How can this be improved?
Answer: This reaction is a type of Buchwald-Hartwig or Ullmann-type coupling. Low conversion is often linked to catalyst inhibition, suboptimal ligand choice, or an inappropriate base.
-
Catalyst and Ligand: The combination of a copper(I) source (e.g., CuI) and a suitable ligand is crucial. Diamine ligands, such as N,N'-dimethylethylenediamine, are often effective in accelerating the reaction.[7] The ligand stabilizes the copper center and facilitates the catalytic cycle. Ensure the catalyst and ligand are of high purity.
-
Base: A moderately strong base is needed to deprotonate the amide. Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are common choices. Stronger bases like alkoxides can sometimes lead to side reactions.
-
Solvent: Anhydrous, polar aprotic solvents like dioxane or toluene are typically used. It is critical to ensure the solvent is free of water and oxygen, which can deactivate the catalyst.
-
Exclusion of Air: The Cu(I) catalyst is susceptible to oxidation. It is essential to degas the solvent and run the reaction under a strictly inert atmosphere (Argon or Nitrogen).
Catalytic Cycle and Points of Failure
The efficiency of the coupling depends on the smooth operation of the catalytic cycle. Low yields can result from issues at several key stages.
Optimized Protocol: Copper-Catalyzed Enamide Coupling
This protocol is based on general principles for copper-catalyzed C-N couplings.
-
Preparation: To an oven-dried flask, add CuI (5-10 mol%), the diamine ligand (10-20 mol%), the vinyl halide (1.0 equiv.), the amide (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen (repeat 3 times).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the mixture (typically 80-110 °C) with stirring until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite to remove insoluble salts.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by flash column chromatography.
References
- 1. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 2. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis and Structure Revision of the Marine Metabolite this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Synthesis of this compound by Nicolaou [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Total Synthesis of this compound by Nicolaou [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming In Vitro Solubility Challenges with Palmerolide A
This technical support center is designed for researchers, scientists, and drug development professionals working with Palmerolide A. It provides practical troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common solubility issues encountered during in vitro experimentation.
Troubleshooting Guide: Common Solubility Issues
This compound is a lipophilic macrolide, and its poor aqueous solubility is a primary challenge in experimental settings. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in Aqueous Media | This compound is poorly soluble in water-based buffers and cell culture media. This is often observed when diluting a concentrated organic stock solution. | Prepare a high-concentration stock solution (e.g., 10 mM) in 100% Dimethyl Sulfoxide (DMSO). When preparing working solutions, perform serial dilutions and introduce the compound into the aqueous medium slowly while vortexing to aid dispersion. |
| Inconsistent or Non-Reproducible Bioactivity | - Precipitation of the compound, leading to a lower effective concentration.- Variability in the final DMSO concentration across experiments.- Adsorption of the lipophilic compound to plastic labware. | Ensure the final DMSO concentration is consistent and non-toxic to the cells (typically <0.5%). Use low-adhesion plasticware (pipette tips, tubes, and plates) to minimize loss of compound. Visually inspect for precipitation before each experiment. |
| Cell Toxicity Unrelated to this compound's Mechanism | The organic solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells at higher concentrations. | Always include a vehicle control in your experiments (i.e., medium with the same final concentration of DMSO as the highest concentration of this compound) to differentiate between solvent-induced and compound-induced effects. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro studies?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used and recommended organic solvent for preparing high-concentration stock solutions of this compound.[1][2] Its high solvating power for hydrophobic compounds and miscibility with aqueous media make it ideal for this purpose.
Q2: How can I prevent my this compound from precipitating when I add it to my cell culture medium?
A2: Precipitation occurs when the compound's concentration exceeds its solubility limit in the aqueous medium. To prevent this, first prepare a concentrated stock solution in DMSO. Then, perform serial dilutions in your final culture medium to reach the desired working concentration. Adding the stock solution to the medium in a dropwise manner while gently vortexing can improve dispersion and prevent localized high concentrations that lead to precipitation.
Q3: What is the mechanism of action for this compound?
A3: this compound is a potent and selective inhibitor of Vacuolar-type H+-ATPases (V-ATPases).[3][4][5][6][7] V-ATPases are proton pumps responsible for acidifying intracellular compartments like lysosomes and endosomes.[3][8][9] By inhibiting V-ATPase, this compound disrupts these acidic environments, which can interfere with critical cellular processes such as protein degradation and receptor recycling, ultimately leading to apoptosis, particularly in cancer cells like melanoma.[3][4][6][7]
Q4: Are there alternative formulation strategies to improve this compound's solubility?
A4: Yes, for more advanced applications, formulation strategies used for hydrophobic drugs can be considered. These include the use of co-solvents (like polyethylene glycol), complexation with cyclodextrins, or encapsulation in nanoparticles or liposomes.[10][11][12][13] These methods can enhance aqueous solubility and improve drug delivery in in vitro systems.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (MW: 584.7 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile, low-adhesion microcentrifuge tubes
-
Calibrated precision pipettes
-
Vortex mixer
-
-
Procedure:
-
Calculate the required mass of this compound. For 1 mL of a 10 mM stock, 5.85 mg is needed.
-
Weigh the this compound into a sterile, low-adhesion microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. Visually inspect to ensure no particulates remain.
-
Aliquot the stock solution into smaller volumes in sterile, low-adhesion tubes to minimize freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium
-
Sterile, low-adhesion tubes or plates
-
-
Procedure:
-
Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
To prepare a 10 µM working solution, for example, you will need to perform a 1:1000 dilution.
-
Recommended Method (Serial Dilution): a. Prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of medium (yields 200 µL of 100 µM solution). Vortex gently. b. Add 100 µL of the 100 µM intermediate solution to 900 µL of medium to achieve the final 10 µM working concentration. Mix gently by pipetting or inverting.
-
Important: Always add the more concentrated this compound solution to the larger volume of medium while mixing to facilitate rapid dispersion.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of your drug treatment. For a 1:1000 dilution, the final DMSO concentration will be 0.1%.
-
Use the prepared working solutions immediately.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Application of a Dried-DMSO rapid throughput 24-h equilibrium solubility in advancing discovery candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a cytotoxic macrolide from the antarctic tunicate Synoicum adareanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palmerolide macrolides from the Antarctic tunicate Synoicum adareanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a cytotoxic macrolide from the antarctic tunicate Synoicum adareanum. | Semantic Scholar [semanticscholar.org]
- 8. Inhibitors of V-ATPases: old and new players - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. researchgate.net [researchgate.net]
- 12. worldscientific.com [worldscientific.com]
- 13. Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing V-ATPase Inhibition Assays for Palmerolide A
Welcome to the technical support center for optimizing V-ATPase inhibition assays using palmerolide A. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful experimentation. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, comprehensive experimental protocols, and comparative data to streamline your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a potent V-ATPase inhibitor?
This compound is a marine-derived macrolide that has demonstrated potent and selective inhibitory activity against vacuolar-type H+-ATPase (V-ATPase).[1][2][3] Its mechanism of action is believed to be similar to other macrolide inhibitors like bafilomycin A1, targeting the V-ATPase complex and disrupting its proton-pumping function. This potent inhibition, with a reported IC50 in the low nanomolar range (approximately 2 nM), makes it a valuable tool for studying V-ATPase function and a potential therapeutic agent.[1][2]
Q2: Which type of assay is best for measuring this compound-mediated V-ATPase inhibition?
Two primary assays are well-suited for this purpose:
-
ATP Hydrolysis Assay: This method measures the enzymatic activity of V-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The malachite green assay is a common and sensitive colorimetric method for this purpose.[4][5][6][7][8]
-
Proton Pumping Assay: This assay directly measures the proton transport function of V-ATPase. A widely used method is the 9-amino-6-chloro-2-methoxyacridine (ACMA) fluorescence quenching assay. As the V-ATPase pumps protons into vesicles, the intravesicular space becomes acidic, causing ACMA to accumulate and its fluorescence to quench. The rate of quenching is proportional to V-ATPase activity.[9][10][11][12]
The choice between these assays depends on your specific research question and available equipment. The ATP hydrolysis assay is a direct measure of the enzyme's catalytic activity, while the proton pumping assay assesses the functional consequence of that activity.
Q3: What is a suitable solvent for preparing this compound stock solutions?
While specific solubility data for this compound in various solvents is not extensively published, macrolides are generally soluble in organic solvents. For biochemical assays, it is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO). Subsequent dilutions into the aqueous assay buffer should be made to ensure the final DMSO concentration is low (typically ≤1%) to avoid impacting enzyme activity.
Q4: What are the key parameters to optimize in a V-ATPase inhibition assay for this compound?
Several parameters should be optimized for robust and reproducible results:
-
Enzyme Concentration: The amount of V-ATPase-containing membrane vesicles or purified enzyme should be titrated to ensure the reaction rate is linear over the desired time course.
-
ATP Concentration: The ATP concentration should be optimized based on the Km of your V-ATPase preparation. Using a concentration at or near the Km is often recommended for inhibition studies.
-
This compound Concentration Range: Based on its low nanomolar IC50, a wide range of concentrations should be tested, starting from sub-nanomolar to micromolar, to generate a complete dose-response curve.
-
Incubation Time: The incubation time for the enzyme with this compound and for the subsequent reaction with ATP should be optimized to remain within the linear range of the assay.
-
Buffer Composition: The pH, ionic strength, and presence of co-factors (like Mg2+) in the assay buffer can influence V-ATPase activity and should be consistent across experiments.
Q5: How can I ensure that the inhibition I am observing is specific to V-ATPase?
To confirm specificity, it is crucial to include appropriate controls in your experiments:
-
Positive Control Inhibitor: Use a well-characterized V-ATPase inhibitor, such as bafilomycin A1 or concanamycin A, to compare the inhibitory profile of this compound.[13][14][15][16]
-
Negative Controls: To exclude inhibition of other ATPases, you can include inhibitors of P-type ATPases (e.g., vanadate) and F-type ATPases (e.g., azide). The V-ATPase activity is then determined as the bafilomycin A1-sensitive portion of the total ATPase activity.
-
No-Enzyme Control: This control, containing all reaction components except the V-ATPase preparation, is essential to account for non-enzymatic ATP hydrolysis.[8]
Troubleshooting Guides
Malachite Green ATP Hydrolysis Assay
| Issue | Potential Cause | Troubleshooting Steps |
| High background absorbance in no-enzyme control | Phosphate contamination in reagents or glassware. | Use high-purity water and reagents. Ensure all glassware is thoroughly rinsed with phosphate-free water. Test individual reagents for phosphate contamination.[5][7] |
| Spontaneous ATP hydrolysis. | Prepare ATP solutions fresh and store them at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Minimize the time between adding the malachite green reagent and reading the absorbance, as the acidic conditions can promote ATP hydrolysis.[6][8] | |
| Low or no V-ATPase activity | Inactive enzyme preparation. | Ensure proper storage and handling of the V-ATPase preparation. Avoid repeated freeze-thaw cycles. Test the activity of a new batch of enzyme or a positive control sample. |
| Suboptimal assay conditions. | Optimize enzyme concentration, ATP concentration, pH, and temperature. Consider adding lipids like asolectin to the assay buffer, which can enhance the activity of membrane-reconstituted V-ATPase. | |
| High variability between replicates | Inconsistent pipetting. | Use calibrated pipettes and ensure proper mixing of all components. For plate-based assays, use a multichannel pipette for reagent addition where possible.[5] |
| Precipitation of this compound or other components. | Visually inspect the wells for any precipitation. Ensure the final concentration of the organic solvent (e.g., DMSO) is low and does not cause the compound to precipitate. | |
| Non-linear reaction rate | Enzyme concentration is too high, leading to substrate depletion. | Reduce the enzyme concentration or the reaction time to ensure initial velocity is measured. |
| Enzyme is unstable under assay conditions. | Reduce the incubation time or perform the assay at a lower temperature. |
ACMA Fluorescence Quenching Proton Pumping Assay
| Issue | Potential Cause | Troubleshooting Steps |
| No or low fluorescence quenching | Inactive V-ATPase or leaky vesicles. | Verify the activity of your V-ATPase preparation. Prepare fresh membrane vesicles and ensure they are not subjected to harsh conditions that could compromise their integrity. |
| Suboptimal assay conditions. | Optimize the concentrations of vesicles, ACMA, and ATP. Ensure the buffer composition (pH, ions) is appropriate.[9][12] | |
| High background fluorescence or signal instability | Autofluorescence of this compound or other buffer components. | Run a control with this compound and vesicles in the absence of ATP to check for any intrinsic fluorescence or quenching effects. |
| Photobleaching of ACMA. | Minimize the exposure of the samples to the excitation light before starting the measurement. Use an appropriate excitation intensity. | |
| Rapid initial drop in fluorescence not related to proton pumping | Mixing artifacts or binding of ACMA to the outside of the vesicles. | Allow the fluorescence signal to stabilize after the addition of vesicles and ACMA before initiating the reaction with ATP. |
| Variability in quenching rates | Inconsistent vesicle preparations. | Ensure a consistent and reproducible method for preparing and quantifying membrane vesicles. |
| Temperature fluctuations. | Use a temperature-controlled fluorometer to maintain a stable temperature throughout the assay.[17] |
Quantitative Data Summary
The following table summarizes the reported inhibitory potencies of this compound and other common V-ATPase inhibitors. Note that IC50 values can vary depending on the specific assay conditions and the source of the V-ATPase.
| Inhibitor | Class | Reported IC50 | Source of V-ATPase |
| This compound | Macrolide | ~2 nM | Not specified in initial report |
| Bafilomycin A1 | Macrolide | Low nanomolar range | Bovine, Yeast, Insect |
| Concanamycin A | Macrolide | Low nanomolar range | Bovine, Yeast, Insect |
| Archazolid A | Macrolactone | Low nanomolar range | Mammalian cell lines |
| Salicylihalamide A | Benzolactone enamide | Nanomolar range | Bovine clathrin-coated vesicles |
Experimental Protocols
Protocol 1: V-ATPase Inhibition Assay using Malachite Green
This protocol is a starting point and should be optimized for your specific experimental setup.
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES-Tris (pH 7.4), 100 mM KCl, 5 mM MgCl2, 1 mM DTT.
-
ATP Stock Solution (100 mM): Dissolve high-purity ATP in assay buffer, adjust pH to ~7.0, and store in aliquots at -20°C.
-
This compound Stock Solution (1 mM): Dissolve this compound in 100% DMSO and store at -20°C.
-
V-ATPase Preparation: Purified V-ATPase or V-ATPase-containing membrane vesicles, stored at -80°C.
-
Malachite Green Reagent: Prepare as per manufacturer's instructions or literature protocols. Typically, this involves mixing solutions of malachite green, ammonium molybdate, and a stabilizing agent under acidic conditions.[4][5]
2. Assay Procedure (96-well plate format):
-
Prepare serial dilutions of this compound in assay buffer from the DMSO stock. Ensure the final DMSO concentration in the assay is ≤1%.
-
Add 10 µL of each this compound dilution (or control vehicle) to the wells of a clear, flat-bottom 96-well plate.
-
Add 80 µL of V-ATPase preparation (diluted in assay buffer to the optimal concentration) to each well.
-
Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of ATP solution (diluted in assay buffer to the desired final concentration).
-
Incubate the reaction for a predetermined time (e.g., 30 minutes) at 37°C. The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding 20 µL of the malachite green reagent.
-
Incubate for 15-20 minutes at room temperature to allow for color development.
-
Measure the absorbance at ~620-650 nm using a microplate reader.[5]
3. Data Analysis:
-
Prepare a standard curve using a known concentration range of inorganic phosphate (Pi).
-
Convert the absorbance values of your samples to the amount of Pi released using the standard curve.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.
Protocol 2: V-ATPase Inhibition Assay using ACMA Fluorescence Quenching
This protocol is a starting point and should be optimized for your specific experimental setup.
1. Reagent Preparation:
-
Assay Buffer: 10 mM HEPES-Tris (pH 7.4), 150 mM KCl, 5 mM MgCl2.
-
ACMA Stock Solution (1 mM): Dissolve 9-amino-6-chloro-2-methoxyacridine in ethanol and store protected from light at -20°C.
-
ATP Stock Solution (100 mM): As described in Protocol 1.
-
This compound Stock Solution (1 mM): As described in Protocol 1.
-
V-ATPase Preparation: V-ATPase-containing membrane vesicles.
2. Assay Procedure (Fluorometer cuvette or black 96-well plate):
-
Dilute the V-ATPase-containing membrane vesicles in the assay buffer to the optimal concentration in a final volume of 2 mL (for a cuvette) or 200 µL (for a 96-well plate).
-
Add ACMA to a final concentration of 1-2 µM.
-
Add the desired concentration of this compound (or vehicle control) and incubate for 5-10 minutes at room temperature.
-
Place the sample in a temperature-controlled fluorometer and monitor the fluorescence at an excitation wavelength of ~410 nm and an emission wavelength of ~480 nm.
-
Allow the baseline fluorescence to stabilize.
-
Initiate the proton pumping reaction by adding ATP to a final concentration of 1-5 mM.
-
Record the decrease in fluorescence over time. The initial rate of fluorescence quenching is proportional to the V-ATPase activity.[9]
3. Data Analysis:
-
Calculate the initial rate of fluorescence quenching (e.g., the slope of the first 60 seconds of the reaction).
-
Determine the percent inhibition of the quenching rate for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
Visualizations
References
- 1. This compound, a cytotoxic macrolide from the antarctic tunicate Synoicum adareanum. | Semantic Scholar [semanticscholar.org]
- 2. This compound, a cytotoxic macrolide from the antarctic tunicate Synoicum adareanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eubopen.org [eubopen.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of Vacuolar Proton-translocating ATPase Activity and Assembly by Extracellular pH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The decay of the ATPase activity of light plus thiol-activated thylakoid membranes in the dark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 14. Palmerolide macrolides from the Antarctic tunicate Synoicum adareanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Inhibitors of V-ATPases: old and new players - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
palmerolide A stability and proper storage conditions
Welcome to the technical support center for Palmerolide A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and proper storage of this compound, and to offer troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: While specific long-term stability data for solid this compound is not extensively published, general best practices for complex marine-derived natural products should be followed. It is recommended to store solid this compound in a tightly sealed, amber glass vial at -20°C or lower. The vial should be protected from light and moisture to prevent degradation. For long-term storage, storage at -80°C is preferable.
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO or ethanol. It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -20°C or -80°C in tightly sealed vials, protected from light. Before use, the vial should be allowed to warm to room temperature before opening to prevent condensation of moisture into the solution.
Q3: Is this compound sensitive to particular conditions like pH, light, or temperature?
A3: As a macrolide, this compound may be susceptible to degradation under certain conditions. Macrolides can be sensitive to acidic and alkaline hydrolysis.[2][3] Exposure to light and elevated temperatures can also promote degradation.[2][4] It is crucial to protect this compound from these conditions during experiments whenever possible.
Q4: How can I determine the stability of this compound in my specific experimental buffer?
A4: It is recommended to perform a stability study of this compound in your specific aqueous buffer.[5] This can be done by incubating a solution of this compound in the buffer at the experimental temperature for various time points. The concentration of the remaining this compound can then be analyzed by a suitable analytical method like HPLC-UV or LC-MS.
Troubleshooting Guides
Issue 1: I am observing a decrease in the activity of this compound in my multi-day experiment.
-
Possible Cause 1: Degradation in solution. this compound may be degrading in your experimental medium over the course of the experiment.
-
Troubleshooting Step: Perform a time-course stability study of this compound in your experimental medium under the same conditions (temperature, light exposure). Analyze samples at different time points to determine the rate of degradation.
-
Solution: If degradation is observed, consider preparing fresh solutions of this compound for each day of the experiment or adding it to the experiment at the last possible moment.
-
-
Possible Cause 2: Adsorption to labware. Natural products can sometimes adsorb to plastic surfaces, leading to a decrease in the effective concentration.
-
Troubleshooting Step: Compare the recovery of this compound from solutions incubated in different types of labware (e.g., polypropylene vs. glass).
-
Solution: If significant adsorption is detected, consider using low-adsorption microplates or glassware for your experiments.
-
Issue 2: I am seeing unexpected peaks in my HPLC/LC-MS analysis of a this compound sample.
-
Possible Cause 1: Degradation. The additional peaks may be degradation products of this compound.
-
Troubleshooting Step: Review the handling and storage of the sample. Was it exposed to light, elevated temperatures, or non-neutral pH for an extended period?
-
Solution: Ensure proper storage and handling procedures are followed. If degradation is suspected, it is advisable to use a fresh, properly stored sample.
-
-
Possible Cause 2: Contamination. The sample may have been contaminated.
-
Troubleshooting Step: Review your experimental procedure to identify potential sources of contamination. Analyze a blank (solvent only) to rule out system contamination.
-
Solution: Ensure clean labware and high-purity solvents are used for all experiments.
-
Data on Stability of Macrolides (General)
| Macrolide | Condition | Stability | Reference |
| Roxithromycin | 1.0 M NaOH, 75°C | Completely degraded | [2] |
| Azithromycin | Natural light and UV lamp, 24h | Stable | [4] |
| Clarithromycin | pH 1.39 | Half-life of 17 minutes | [3] |
| Erythromycin | pH 1.39 | Half-life of 3 seconds | [3] |
| Various | Muscle tissue, -18°C | Stable (except penicillins) | [6] |
| Various | Solutions, 4°C | Stable for at least 6-12 months | [6] |
Experimental Protocols
Protocol: General Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours. Then, dissolve in a suitable solvent to a final concentration of 100 µg/mL.
-
Photostability: Expose a solution of this compound (100 µg/mL) to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At the end of the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples, along with an unstressed control sample (a freshly prepared solution), by a stability-indicating HPLC-UV or LC-MS method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining in each stressed sample compared to the control.
-
Identify and characterize any major degradation products.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academicoa.com [academicoa.com]
- 5. enamine.net [enamine.net]
- 6. Determination of the stability of antibiotics in matrix and reference solutions using a straightforward procedure applying mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low yield in palmerolide A extraction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of Palmerolide A, a promising anti-cancer macrolide isolated from the Antarctic tunicate Synoicum adareanum.
Troubleshooting Low Yield in this compound Extraction
Low yields of this compound can arise from various factors throughout the extraction and purification process. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: Low Initial Crude Extract Yield
Question: My initial methanolic extraction of Synoicum adareanum resulted in a very low yield of crude extract. What are the likely causes and how can I improve it?
Answer:
A low crude extract yield is often the first bottleneck in the isolation of this compound. Several factors related to the raw material and the extraction methodology can contribute to this issue.
Potential Causes and Solutions:
-
Improper Sample Handling and Preparation:
-
Inadequate Drying: The presence of excess water in the tunicate tissue can hinder the penetration of organic solvents, leading to inefficient extraction. Ensure the biological material is properly lyophilized (freeze-dried) to a constant weight before extraction.
-
Incorrect Grinding: Large particle sizes reduce the surface area available for solvent interaction. The freeze-dried tunicate should be ground into a fine, homogenous powder to maximize extraction efficiency.
-
-
Suboptimal Extraction Parameters:
-
Insufficient Solvent-to-Solid Ratio: A low solvent volume may not be sufficient to fully extract the target compounds. A common starting point for maceration is a 10:1 or 20:1 (v/w) solvent-to-solid ratio.
-
Inadequate Extraction Time: Maceration requires sufficient time for the solvent to penetrate the tissue and dissolve the target molecules. A typical maceration period is 24-48 hours, often with repeated extractions of the biomass.
-
Inefficient Agitation: Gentle but consistent agitation during maceration can enhance solvent penetration and improve extraction efficiency.
-
Troubleshooting Workflow for Low Crude Extract Yield:
Caption: Troubleshooting decision tree for addressing low crude extract yield.
Problem 2: Low Yield of this compound After Chromatographic Purification
Question: I have a reasonable crude extract yield, but the final amount of pure this compound after chromatography is disappointingly low. Where could the losses be occurring?
Answer:
Significant losses of this compound during purification are common and can often be attributed to suboptimal chromatographic conditions or degradation of the target molecule.
Potential Causes and Solutions:
-
Inappropriate Stationary Phase:
-
Silica Gel Acidity: Standard silica gel is acidic and can cause degradation of acid-sensitive compounds. This compound, being a macrolide, may be susceptible to degradation on acidic stationary phases. Consider using deactivated silica gel or a different stationary phase like Florisil or alumina for initial fractionation if degradation is suspected.
-
-
Suboptimal Mobile Phase:
-
Poor Separation: An inadequate solvent system can lead to poor resolution between this compound and other co-eluting impurities, resulting in mixed fractions and subsequent loss of pure compound.
-
Compound Tailing: This can lead to broad peaks and the need to combine a larger number of less pure fractions, reducing the overall yield of high-purity this compound.
-
-
Column Overloading:
-
Exceeding the loading capacity of your column will result in poor separation and peak tailing, making it difficult to isolate pure fractions.
-
Troubleshooting Workflow for Low Yield After Purification:
Caption: Troubleshooting decision tree for low yield after chromatographic purification.
Frequently Asked Questions (FAQs)
Q1: What is the reported yield of this compound from Synoicum adareanum?
A1: The yield of this compound can vary depending on the specific collection of the tunicate and the extraction and purification methods employed. While exact figures are not always published, yields are generally low, which is common for marine natural products. One study reported the isolation of palmerolides from a scaled-up extraction of 24g of freeze-dried S. adareanum, indicating that a significant amount of starting material is required.
Q2: Which extraction solvent is most effective for this compound?
A2: Methanol is a commonly used solvent for the initial extraction of this compound from Synoicum adareanum. Due to the macrolide nature of this compound, a moderately polar solvent like methanol is effective at solubilizing the compound from the dried and powdered tunicate tissue.
Q3: Are there alternative extraction methods that could improve the yield?
A3: While classical maceration with methanol is a proven method, modern extraction techniques could potentially increase the yield and reduce extraction time. These include:
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often leading to higher yields in a shorter time.[1]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, which can accelerate the extraction process.[1]
The optimal parameters for these methods would need to be determined empirically for this compound.
Q4: What are the key steps in the purification of this compound?
A4: A typical purification strategy for this compound involves a multi-step chromatographic process:
-
Initial Fractionation: The crude methanol extract is often subjected to liquid-liquid partitioning and then fractionated using a technique like size-exclusion chromatography on Sephadex LH-20.
-
Fine Purification: The fractions enriched with this compound are then further purified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), typically with a C18 column.
Q5: What is the mechanism of action of this compound?
A5: this compound exhibits its potent anti-cancer activity, particularly against melanoma, by inhibiting Vacuolar-type H+-ATPase (V-ATPase).[2] V-ATPase is a proton pump crucial for maintaining the acidic environment of various cellular compartments and the tumor microenvironment. Its inhibition disrupts several key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Data Presentation
Table 1: Comparison of Extraction Techniques for Marine Bioactive Compounds (General)
| Extraction Method | Principle | Typical Extraction Time | Relative Solvent Consumption | Potential Yield | Key Considerations |
| Maceration | Soaking the material in a solvent. | 24-72 hours | High | Moderate | Simple, but time-consuming and may result in incomplete extraction. |
| Soxhlet Extraction | Continuous extraction with a cycling solvent. | 6-24 hours | Moderate | High | More efficient than maceration, but prolonged heat can degrade thermolabile compounds. |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to enhance extraction. | 15-60 minutes | Low to Moderate | High | Faster and often higher yields than conventional methods; can be performed at lower temperatures.[1] |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample. | 5-30 minutes | Low to Moderate | High | Very rapid extraction; requires careful optimization of power and temperature to avoid degradation.[1] |
Note: The data in this table represents general trends for the extraction of bioactive compounds from marine sources and is not specific to this compound. The optimal method and conditions should be determined experimentally.
Experimental Protocols
Protocol 1: Maceration Extraction of this compound from Synoicum adareanum
-
Preparation of Material: Lyophilize (freeze-dry) the collected Synoicum adareanum specimens to a constant weight. Grind the dried tunicate into a fine powder using a mortar and pestle or a suitable grinder.
-
Extraction:
-
Weigh the powdered tunicate material (e.g., 24 g).
-
Suspend the powder in methanol (MeOH) at a solvent-to-solid ratio of 10:1 (v/w) in a suitable flask.
-
Stir the suspension at room temperature for 24 hours.
-
Filter the mixture and collect the supernatant.
-
Re-extract the solid residue with fresh methanol (10:1 v/w) for another 24 hours.
-
Combine the methanolic extracts.
-
-
Concentration: Concentrate the combined methanolic extracts under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Purification of this compound
-
Size-Exclusion Chromatography:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Apply the dissolved extract to a Sephadex LH-20 column equilibrated with methanol.
-
Elute the column with methanol and collect fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
-
Reversed-Phase HPLC:
-
Combine and concentrate the this compound-rich fractions from the Sephadex LH-20 column.
-
Dissolve the concentrated fraction in a suitable solvent (e.g., methanol/water).
-
Inject the sample onto a C18 RP-HPLC column.
-
Elute with a gradient of acetonitrile in water (specific gradient to be optimized based on the column and system).
-
Monitor the elution at a suitable wavelength (e.g., 210 nm) and collect the peak corresponding to this compound.
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods (e.g., NMR, MS).
-
Mandatory Visualization
V-ATPase Inhibition by this compound and its Impact on Cancer Cell Signaling
This compound's primary mechanism of action involves the inhibition of V-ATPase, a crucial proton pump in eukaryotic cells. This inhibition has downstream effects on several signaling pathways that are often dysregulated in cancer.
Caption: Inhibition of V-ATPase by this compound disrupts key cancer signaling pathways.
References
Palmerolide A Macrolactonization Technical Support Center
Welcome to the technical support center for the macrolactonization step in the total synthesis of Palmerolide A. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this critical phase of the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the macrolactonization of the this compound seco-acid?
A1: The two most frequently employed and successful methods for the macrolactonization of the this compound seco-acid are the Yamaguchi macrolactonization and Ring-Closing Metathesis (RCM).[1] Both methods have been utilized in various total synthesis campaigns of this compound and its analogues.
Q2: What are the primary side reactions to be aware of during the macrolactonization of this compound?
A2: The primary side reactions depend on the chosen macrolactonization method.
-
For Yamaguchi macrolactonization , potential side reactions include the formation of dimers or higher-order oligomers and incomplete reaction leading to the recovery of the starting seco-acid. While generally good for preventing epimerization, careful control of reaction conditions is necessary.
-
For Ring-Closing Metathesis (RCM) , the main side reactions are the formation of dimeric and oligomeric byproducts, and isomerization of the newly formed double bond.[2] Catalyst decomposition can also be a significant issue.
Q3: How does the stereochemistry of the seco-acid affect the macrolactonization?
A3: The conformation of the seco-acid, which is dictated by its stereochemistry, plays a crucial role in the efficiency of the macrolactonization. A conformation that favors the proximity of the reacting termini (the hydroxyl and carboxylic acid groups or the two terminal alkenes) will facilitate the intramolecular reaction over intermolecular side reactions. The specific stereochemistry of the this compound precursor has been designed to adopt a favorable conformation for cyclization.
Q4: Are there any specific protecting groups that are recommended for the this compound seco-acid during macrolactonization?
A4: Yes, the choice of protecting groups is critical. For hydroxyl groups, silyl ethers such as triethylsilyl (TES) or tert-butyldimethylsilyl (TBS) are commonly used as they are stable under the reaction conditions but can be removed without affecting the macrolactone. It is crucial to ensure that the protecting groups are compatible with the reagents used in the macrolactonization step (e.g., stable to the basic conditions of Yamaguchi macrolactonization or not interfering with the Grubbs catalyst in RCM).
Troubleshooting Guides
Guide 1: Yamaguchi Macrolactonization
Problem: Low yield of the desired macrolactone and recovery of starting material.
| Possible Cause | Troubleshooting Action |
| Incomplete activation of the carboxylic acid | Ensure that the 2,4,6-trichlorobenzoyl chloride (TCBC) is fresh and of high purity. Use a slight excess of TCBC and a stoichiometric amount of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). |
| Insufficient catalysis by DMAP | Use a stoichiometric amount of 4-dimethylaminopyridine (DMAP) as the catalyst. Ensure the DMAP is of high purity. |
| Sub-optimal reaction temperature | The reaction often requires elevated temperatures (e.g., refluxing toluene). Optimize the temperature to ensure sufficient energy for the reaction to proceed without causing degradation. |
| High concentration leading to intermolecular reactions | Strictly adhere to high-dilution conditions (typically ≤ 0.005 M). This can be achieved by the slow addition of the activated seco-acid to the reaction mixture. |
Problem: Formation of a significant amount of dimeric or oligomeric byproducts.
| Possible Cause | Troubleshooting Action |
| Reaction concentration is too high | This is the most common cause. Employ high-dilution techniques, such as syringe pump addition of the substrate over a prolonged period (e.g., 12-24 hours) to a large volume of solvent. |
| Conformation of the seco-acid disfavors cyclization | While the natural stereochemistry is favorable, ensure the starting material is pure. The presence of diastereomers could lead to less favorable conformations for cyclization. |
Guide 2: Ring-Closing Metathesis (RCM)
Problem: Low conversion to the macrolactone and recovery of the diene starting material.
| Possible Cause | Troubleshooting Action |
| Catalyst deactivation | Ensure all solvents and reagents are rigorously degassed and free of impurities that can poison the Grubbs catalyst (e.g., oxygen, water, coordinating solvents). Use a robust second or third-generation Grubbs catalyst. |
| Insufficient catalyst loading | While high loadings can lead to side reactions, a certain threshold is necessary. Typical loadings range from 1-10 mol%. Optimize the catalyst loading for your specific substrate concentration. |
| Sub-optimal temperature | Higher temperatures can sometimes improve conversion but may also lead to catalyst decomposition. Screen different temperatures (e.g., room temperature to 80 °C) to find the optimal balance. |
Problem: Formation of dimeric and oligomeric byproducts.
| Possible Cause | Troubleshooting Action |
| High substrate concentration | Similar to the Yamaguchi method, high concentrations favor intermolecular reactions. Conduct the reaction at high dilution (typically 0.001-0.005 M). |
| Slow initiation of the catalyst | A slow initiation can lead to a buildup of the diene, favoring dimerization. Consider a faster-initiating catalyst if this is suspected. |
Problem: Isomerization of the newly formed double bond.
| Possible Cause | Troubleshooting Action |
| Formation of ruthenium hydride species | This is a known side reaction with Grubbs catalysts. Additives such as 1,4-benzoquinone or acetic acid can suppress isomerization.[3] |
| Prolonged reaction times at high temperatures | Minimize reaction time and temperature once the desired conversion is reached to reduce the extent of isomerization. |
Quantitative Data Summary
The following table summarizes typical yields for the macrolactonization of this compound precursors as reported in the literature. Note that direct quantitative comparison of side products is often not explicitly detailed in publications.
| Macrolactonization Method | Reagents/Catalyst | Solvent | Concentration (M) | Temperature (°C) | Yield (%) of this compound Macrolactone | Reference |
| Yamaguchi | TCBC, TEA, DMAP | Toluene | ~0.001 | 80 | ~60-70 | Nicolaou et al., J. Am. Chem. Soc.2008 , 130, 3633-3644 |
| RCM | Grubbs II Catalyst | CH₂Cl₂ or Toluene | ~0.001-0.005 | RT - 45 | ~70-85 | Nicolaou et al., J. Am. Chem. Soc.2008 , 130, 3633-3644 |
Experimental Protocols
Protocol 1: Yamaguchi Macrolactonization of this compound Seco-Acid
This protocol is adapted from the total synthesis by Nicolaou and coworkers.
-
Preparation: A solution of the this compound seco-acid (1.0 equiv) and triethylamine (4.0 equiv) in anhydrous and degassed toluene (to achieve a final concentration of ~0.002 M) is prepared in a flame-dried flask under an argon atmosphere.
-
Activation: To this solution, 2,4,6-trichlorobenzoyl chloride (2.0 equiv) is added dropwise at room temperature. The mixture is stirred for 4 hours.
-
Cyclization: The reaction mixture is then added via syringe pump over 12 hours to a solution of 4-dimethylaminopyridine (10.0 equiv) in anhydrous and degassed toluene at 80 °C.
-
Workup: After the addition is complete, the reaction is stirred for an additional 2 hours at 80 °C. The mixture is then cooled to room temperature, diluted with ethyl acetate, and washed successively with saturated aqueous NaHCO₃ and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the this compound macrolactone.
Protocol 2: Ring-Closing Metathesis of this compound Diene Precursor
This protocol is a general procedure based on successful RCM reactions for large macrolides.
-
Preparation: A solution of the diene precursor of this compound (1.0 equiv) in anhydrous and degassed dichloromethane or toluene (to achieve a final concentration of ~0.001 M) is prepared in a Schlenk flask under an argon atmosphere.
-
Catalyst Addition: To this solution, a solution of Grubbs second-generation catalyst (0.05-0.10 equiv) in a small amount of the reaction solvent is added in one portion.
-
Reaction: The reaction mixture is stirred at room temperature or heated to 40-45 °C and monitored by TLC or LC-MS.
-
Quenching: Upon completion, the reaction is quenched by the addition of ethyl vinyl ether (excess) and stirred for 30 minutes to deactivate the catalyst.
-
Workup: The solvent is removed under reduced pressure.
-
Purification: The residue is purified by flash column chromatography on silica gel to yield the desired macrolactone.
Visualizations
References
Technical Support Center: Enhancing the Selectivity of Palmerolide A for Melanoma Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the selectivity of Palmerolide A for melanoma cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it selective for melanoma cells?
A1: this compound is a marine-derived macrolide that exhibits potent and selective cytotoxic activity against melanoma cells.[1] Its selectivity is attributed to its mechanism of action as a potent inhibitor of Vacuolar-type H+-ATPase (V-ATPase).[1] V-ATPases are proton pumps that are often overexpressed in cancer cells, including melanoma, and are crucial for maintaining the acidic tumor microenvironment, which promotes tumor progression, invasion, and drug resistance.
Q2: How can the selectivity of this compound for melanoma cells be enhanced?
A2: Enhancing the selectivity of this compound can be approached through synthetic modifications to its chemical structure. Structure-activity relationship (SAR) studies aim to identify which parts of the molecule are essential for its activity and which can be modified to improve its therapeutic index. For instance, the synthesis of various analogues can lead to compounds with increased potency and potentially greater selectivity for melanoma cells over normal cells.
Q3: What are the downstream effects of V-ATPase inhibition by this compound in melanoma cells?
A3: Inhibition of V-ATPase by this compound in melanoma cells disrupts proton gradients, leading to several downstream effects that contribute to its anti-cancer activity. These include:
-
Inhibition of Invasion and Metastasis: V-ATPase activity is linked to the secretion of proteases like matrix metalloproteinases (MMPs), which are crucial for the breakdown of the extracellular matrix, a key step in metastasis.[2]
-
Induction of Apoptosis: Disruption of intracellular pH homeostasis can trigger programmed cell death.
-
Modulation of Signaling Pathways: V-ATPase activity has been linked to the regulation of pathways such as the STAT3 signaling pathway, which is involved in cell survival and proliferation.[3]
Q4: Are there other Palmerolide compounds with anti-melanoma activity?
A4: Yes, several other palmerolides, such as Palmerolides D-G, have been isolated and shown to be potent V-ATPase inhibitors with sub-micromolar activity against melanoma.[4] Comparative studies of these natural analogues provide valuable insights into the structure-activity relationships necessary for V-ATPase inhibition and cytotoxicity.[4]
Data Presentation
| Compound/Analogue | Cell Line | Assay Type | IC50/LC50 (µM) | Reference |
| This compound | UACC-66 (Melanoma) | Cytotoxicity | 0.018 | |
| This compound | Bovine Brain V-ATPase | Inhibition | 0.002 | |
| Palmerolide D | Melanoma | Cytotoxicity | Potent (sub-micromolar) | [4] |
| Palmerolide E | Melanoma | Cytotoxicity | Potent (sub-micromolar) | [4] |
| Palmerolide F | Melanoma | Cytotoxicity | Potent (sub-micromolar) | [4] |
| Palmerolide G | Melanoma | Cytotoxicity | Potent (sub-micromolar) | [4] |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for determining the cytotoxic effects of this compound and its analogues on melanoma cell lines.
Materials:
-
Melanoma cell line (e.g., UACC-66, A375)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound or analogue stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed melanoma cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or its analogues in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
V-ATPase Activity Assay (Cell-Based)
This protocol provides a method to assess the inhibitory effect of this compound on V-ATPase activity in melanoma cells.
Materials:
-
Melanoma cell line
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
V-ATPase activity assay kit (commercially available kits often measure phosphate release)
-
This compound or analogue
-
Microplate reader
Procedure:
-
Cell Treatment: Treat melanoma cells with varying concentrations of this compound or its analogues for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
V-ATPase Activity Measurement: Follow the manufacturer's instructions for the V-ATPase activity assay kit. This typically involves incubating a standardized amount of cell lysate with the provided reaction mixture (containing ATP) in the presence or absence of the test compound.
-
Data Analysis: Measure the absorbance or fluorescence according to the kit's protocol to determine the rate of ATP hydrolysis. Calculate the percentage of V-ATPase inhibition relative to the untreated control.
Troubleshooting Guides
Issue: High variability between replicate wells in the MTT assay.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding by proper trypsinization and gentle pipetting. Mix the cell suspension thoroughly before aliquoting into the wells.
-
-
Possible Cause 2: Edge effects in the 96-well plate.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium.
-
-
Possible Cause 3: Incomplete dissolution of formazan crystals.
-
Solution: Ensure complete dissolution by gently pipetting up and down or by placing the plate on a shaker for a few minutes before reading the absorbance.
-
Issue: Low signal or no dose-response in the V-ATPase activity assay.
-
Possible Cause 1: Insufficient V-ATPase in the cell lysate.
-
Solution: Increase the amount of protein used in the assay. Ensure that the chosen melanoma cell line expresses a sufficient level of V-ATPase.
-
-
Possible Cause 2: Inactive enzyme.
-
Solution: Prepare fresh cell lysates and keep them on ice at all times. Use protease inhibitors in the lysis buffer to prevent enzyme degradation.
-
-
Possible Cause 3: Compound instability or precipitation.
-
Solution: Check the solubility of this compound or its analogues in the assay buffer. If necessary, adjust the solvent or concentration.
-
Visualizations
Caption: Workflow for the synthesis, evaluation, and mechanistic study of this compound analogues.
Caption: Signaling pathway of this compound in melanoma cells.
References
minimizing off-target effects of palmerolide A in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of palmerolide A in cell culture experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity in non-melanoma or control cell lines | 1. This compound concentration is too high for the specific cell line. 2. The cell line has an unusually high dependence on V-ATPase activity for survival. 3. Off-target effects are occurring at the concentration used. | 1. Perform a dose-response curve to determine the optimal concentration with the highest selectivity between target and non-target cells. Start with a concentration range from 1 nM to 10 µM. 2. Characterize the V-ATPase expression and activity in your cell line. 3. Lower the concentration of this compound and/or reduce the incubation time. Consider using a synergistic approach with another compound at a lower concentration. |
| Inconsistent results between experiments | 1. Variability in cell density at the time of treatment. 2. Inconsistent incubation times. 3. Degradation of this compound stock solution. | 1. Ensure consistent cell seeding density and that cells are in the logarithmic growth phase at the start of the experiment.[1] 2. Standardize all incubation times precisely. 3. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Aliquot the stock solution to avoid multiple freeze-thaw cycles. |
| Observed cellular effects are not consistent with V-ATPase inhibition (e.g., unexpected morphological changes) | 1. Potential off-target effects on other cellular pathways. 2. The observed phenotype is a secondary effect of prolonged V-ATPase inhibition. | 1. Use a structurally unrelated V-ATPase inhibitor (e.g., bafilomycin A1) as a control to confirm that the observed effect is due to V-ATPase inhibition.[2] 2. Perform a time-course experiment to distinguish early (likely on-target) from late (potentially secondary or off-target) effects. 3. Consider global proteomics or transcriptomics analysis to identify affected pathways. |
| Difficulty in reproducing published selectivity for melanoma cells | 1. Differences in cell line origin and passage number. 2. Variations in cell culture media and supplements. 3. The specific melanoma cell line used does not overexpress V-ATPase to the same extent as the UACC-62 line.[3] | 1. Obtain cell lines from a reputable cell bank and maintain a consistent, low passage number. 2. Use the exact same media and supplement formulations as the cited literature. 3. Confirm high V-ATPase expression in your melanoma cell line of choice using qPCR or Western blot. |
Frequently Asked Questions (FAQs)
1. What is the primary on-target effect of this compound?
This compound is a potent inhibitor of vacuolar (V)-ATPase.[4][5][6] This inhibition disrupts proton gradients across various cellular membranes, leading to an increase in the pH of acidic organelles such as lysosomes and endosomes.[7][8]
2. What are the known off-target effects of this compound?
Currently, there is limited specific documentation of off-target proteins directly binding to this compound. However, like other V-ATPase inhibitors, prolonged or high-concentration treatment can lead to broader cellular stress responses that may be considered off-target in certain experimental contexts. These can include:
-
Induction of autophagy: Disruption of lysosomal function can trigger the autophagy pathway.[3]
-
Alterations in ion homeostasis: V-ATPase inhibition can indirectly affect the function of other ion channels and transporters.
-
Impaired protein degradation: The function of pH-dependent lysosomal proteases is compromised, leading to the accumulation of undigested material.
3. How can I confirm that the observed effects in my experiment are due to on-target V-ATPase inhibition?
To confirm on-target activity, you can:
-
Use a control compound: Employ a well-characterized, structurally different V-ATPase inhibitor, such as bafilomycin A1 or concanamycin A.[2][7] If both compounds produce the same phenotype, it is likely due to V-ATPase inhibition.
-
Perform a rescue experiment: If possible, overexpressing the target V-ATPase subunit might rescue the cells from the effects of this compound.
-
Directly measure V-ATPase activity: Utilize a biochemical assay to measure the V-ATPase-dependent proton pumping or ATP hydrolysis in treated versus untreated cells.
4. What is the recommended concentration range for this compound in cell culture?
The effective concentration of this compound is highly cell-line dependent. For sensitive melanoma cell lines like UACC-62, the LC50 is in the nanomolar range (e.g., 18 nM).[9] For other cell lines, higher concentrations may be required. It is crucial to perform a dose-response study for each new cell line to determine the optimal concentration for maximizing on-target effects while minimizing off-target toxicity. A starting range of 1 nM to 10 µM is recommended for initial characterization.
5. How should I prepare and store this compound?
This compound should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution. This stock solution should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. For experiments, a fresh aliquot should be thawed and diluted to the final working concentration in the cell culture medium.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay/Cell Line | Reference |
| V-ATPase Inhibition (IC50) | 2 nM | Bovine Brain V-ATPase | [4][10] |
| Melanoma Cytotoxicity (LC50) | 18 nM | UACC-62 | [9] |
| Colon Cancer Cytotoxicity (LC50) | 6.5 µM | HCC-2998 | [6] |
| Renal Cancer Cytotoxicity (LC50) | 6.5 µM | RXF 393 | [6] |
Experimental Protocols
Protocol 1: Determining Cell Viability using MTS Assay
This protocol is for assessing the cytotoxic effects of this compound and determining the LC50 value in a 96-well plate format.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Spectrophotometer (plate reader) capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 10 µM down to 1 nM. Include a vehicle control (DMSO at the same final concentration as the highest this compound dilution).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells and plot the dose-response curve to determine the LC50.
Protocol 2: Measurement of V-ATPase Activity
This protocol provides a general method for assessing V-ATPase activity in cell lysates by measuring the release of inorganic phosphate (Pi) from ATP.
Materials:
-
Cultured cells (treated with this compound or vehicle)
-
Lysis buffer (e.g., hypotonic buffer)
-
ATPase assay buffer (containing MgCl2, KCl, and a pH buffer like MOPS or Tris)
-
ATP solution
-
Malachite green reagent for phosphate detection
-
Phosphate standard solution
-
Microplate reader for colorimetric assays
Procedure:
-
Harvest cells and prepare a cell lysate.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add a standardized amount of cell lysate to each well.
-
Add ATPase assay buffer to each well. To distinguish V-ATPase activity from other ATPases, include inhibitors for F-type (e.g., oligomycin) and P-type (e.g., vanadate) ATPases in parallel wells.
-
To initiate the reaction, add a known concentration of ATP to each well.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and measure the amount of released inorganic phosphate using a malachite green-based colorimetric assay, following the manufacturer's instructions.
-
Create a standard curve using the phosphate standard solution.
-
Calculate the specific V-ATPase activity (nmol Pi/min/mg protein) by subtracting the ATPase activity in the presence of a specific V-ATPase inhibitor (like bafilomycin A1) from the total ATPase activity (in the presence of other ATPase inhibitors). Compare the activity in this compound-treated samples to the vehicle control.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for minimizing off-target effects.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Iron Uptake Is Responsible for Differential Sensitivity to V-ATPase Inhibitors in Several Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spatially selective cell treatment and collection for integrative drug testing using hydrodynamic flow focusing and shifting | PLOS One [journals.plos.org]
- 4. Optimizing Drug Efficacy Testing in Cancer Research Using 3D Cell Culture Automation | Lab Manager [labmanager.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances on Cell Culture Platforms for In Vitro Drug Screening and Cell Therapies: From Conventional to Microfluidic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of the V0 subunit of the vacuolar H+-ATPase prevent segregation of lysosomal- and secretory-pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual Inhibition of Vacuolar-ATPase and TMPRSS2 Is Required for Complete Blockade of SARS-CoV-2 Entry into Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. This compound [internetchemie.info]
strategies to prevent palmerolide A degradation in solution
This technical support center provides guidance on the prevention of palmerolide A degradation in solution. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is losing activity over time. What are the likely causes?
A1: The loss of this compound activity in solution is likely due to chemical degradation. The molecule possesses several functional groups that are susceptible to degradation under common experimental conditions. The primary degradation pathways are likely:
-
Hydrolysis: The 20-membered macrolide ring contains a lactone (an ester), and the side chain includes carbamate and vinyl amide functionalities.[1] These groups are susceptible to hydrolysis, which is the cleavage of chemical bonds by the addition of water. This process is often catalyzed by acidic or basic conditions. For macrolides, hydrolysis can lead to the opening of the macrocyclic ring, rendering the molecule inactive.
-
Photodegradation: this compound contains a polyene system (multiple conjugated double bonds). Polyene macrolides are known to be sensitive to light, particularly UV radiation.[2][3] Exposure to light can lead to isomerization or oxidative degradation of the double bonds, altering the molecule's structure and compromising its biological activity.
-
Oxidation: The polyene structure is also prone to oxidation, a reaction that can be initiated by exposure to atmospheric oxygen, heat, or trace metal ions.[2][4] Oxidative degradation can disrupt the conjugated system and lead to a loss of potency.
Q2: What is the optimal pH for storing this compound in an aqueous solution?
A2: While specific stability studies on this compound are not extensively published, based on the stability of other macrolide antibiotics, a pH range of 6.0 to 7.2 is generally recommended to minimize hydrolysis.[5] Both acidic and alkaline conditions can significantly accelerate the degradation of the lactone ring.[6][7] For instance, some macrolides show a tenfold increase in stability for each unit increase in pH in the acidic range.[8] It is advisable to use a buffered solution to maintain a stable pH.
Q3: Can I store this compound solutions at room temperature?
A3: Storing this compound solutions at room temperature is not recommended for extended periods. Elevated temperatures can accelerate the rates of both hydrolysis and oxidation.[4][9] For short-term storage (e.g., during an experiment), keeping the solution on ice is advisable. For long-term storage, it is best to store solutions at or below -20°C.
Q4: Are there any specific excipients I should use or avoid in my this compound formulation?
A4: The choice of excipients can significantly impact the stability of this compound.
-
Recommended Excipients:
-
Buffers: Use buffers such as phosphate or citrate to maintain a stable pH in the optimal range (around 6.0-7.2).
-
Antioxidants: To mitigate oxidative degradation, consider adding antioxidants like ascorbic acid, butylated hydroxytoluene (BHT), or alpha-tocopherol.
-
Chelating Agents: To prevent metal-catalyzed oxidation, the addition of a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can be beneficial.[10]
-
-
Excipients to Use with Caution or Avoid:
-
Excipients with Reactive Impurities: Be aware that some common excipients can contain reactive impurities like peroxides, which can accelerate oxidative degradation.[10][11][12] It is crucial to use high-purity excipients.
-
Reducing Sugars: Avoid using reducing sugars in your formulation, as they can potentially react with the amine functionalities in this compound.[12]
-
Troubleshooting Guides
Problem: Rapid loss of this compound in my cell culture experiment.
| Potential Cause | Troubleshooting Step |
| Photodegradation from laboratory lighting | Perform experiments under subdued light or use amber-colored labware. |
| pH instability in the culture medium | Ensure the cell culture medium is well-buffered. Consider adding a non-toxic, compatible buffer if necessary. |
| Oxidation due to prolonged exposure to air | Prepare fresh solutions of this compound for each experiment. Minimize the headspace in storage vials. |
| Elevated temperature in the incubator | While cell culture requires 37°C, minimize the time the stock solution is at this temperature. Prepare dilutions immediately before use. |
Problem: this compound precipitates out of solution.
| Potential Cause | Troubleshooting Step |
| Poor solubility in the chosen solvent | This compound is a lipophilic molecule. Consider using a co-solvent system, such as a small amount of DMSO or ethanol, before diluting into an aqueous buffer. |
| Degradation products are less soluble | This may indicate significant degradation has occurred. Analyze the solution for degradation products and review storage and handling procedures. |
| pH of the solution is not optimal | Check the pH of your solution. Adjust to the recommended range of 6.0-7.2 with a suitable buffer. |
Quantitative Data Summary
While specific quantitative data for this compound degradation is limited in the public domain, the following table provides a general overview of the stability of macrolide antibiotics under different conditions, which can serve as a guideline.
| Condition | General Effect on Macrolide Stability | Reference |
| Acidic pH (< 6.0) | Increased rate of hydrolysis of the lactone ring. | [5][6] |
| Alkaline pH (> 8.0) | Increased rate of hydrolysis of the lactone ring. | [7] |
| Elevated Temperature | Increased rates of hydrolysis and oxidation. | [4][9] |
| Exposure to UV Light | Rapid degradation of the polyene structure. | [2][3] |
Experimental Protocols
Protocol 1: Preparation and Storage of a this compound Stock Solution
-
Solvent Selection: Dissolve the lyophilized this compound powder in a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
Buffer Preparation: Prepare a sterile aqueous buffer (e.g., 50 mM phosphate buffer) with a pH of 6.5.
-
(Optional) Addition of Stabilizers: To the aqueous buffer, consider adding EDTA to a final concentration of 0.1 mM to chelate any metal ions and an antioxidant such as ascorbic acid to a final concentration of 0.1% (w/v).
-
Dilution: Slowly add the aqueous buffer to the this compound concentrate while gently vortexing to create the final stock solution. The final concentration of the organic solvent should be kept as low as possible.
-
Storage: Aliquot the stock solution into amber-colored, airtight vials, purge the headspace with an inert gas (e.g., argon or nitrogen), and store at -20°C or below.
Protocol 2: General Workflow for Assessing this compound Stability
Caption: Workflow for a this compound stability study.
Visualizing Potential Degradation Pathways
The following diagram illustrates the key functional groups in this compound that are susceptible to degradation and the likely degradation pathways.
Caption: Potential degradation pathways of this compound.
References
- 1. This compound, a cytotoxic macrolide from the antarctic tunicate Synoicum adareanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. [Photostability of antifungal agents. 2. Photostability of polyene antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. researchgate.net [researchgate.net]
- 6. PharmGKB summary: macrolide antibiotic pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pH-stability and acid degradation of the macrolide antibiotic, josamycin | Semantic Scholar [semanticscholar.org]
- 9. Effect of thermal treatments on the degradation of antibiotic residues in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidation of Drugs during Drug Product Development: Problems and Solutions | MDPI [mdpi.com]
- 11. iipseries.org [iipseries.org]
- 12. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Palmerolide A vs. Bafilomycin A1: A Comparative Guide to V-ATPase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two potent V-ATPase inhibitors: Palmerolide A and Bafilomycin A1. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms and experimental workflows, this document serves as a valuable resource for researchers investigating V-ATPase function and developing novel therapeutics.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the reported 50% inhibitory concentrations (IC50) of this compound and Bafilomycin A1 against V-ATPase. It is important to note that direct comparison of IC50 values should be approached with caution, as experimental conditions can vary between studies.
| Compound | Target | IC50 Value | Source Organism of V-ATPase | Reference |
| This compound | V-ATPase | ~2 nM | Not Specified | [1] |
| Bafilomycin A1 | V-ATPase | 0.44 nM - 400 nmol/mg | Bovine, Yeast, various cell lines | [2][3][4][5] |
Mechanism of Action and Binding Sites
Both this compound and Bafilomycin A1 are macrolide antibiotics that function as specific and potent inhibitors of the vacuolar-type H+-ATPase (V-ATPase). V-ATPases are ATP-dependent proton pumps responsible for acidifying intracellular compartments and, in some specialized cells, the extracellular space. Inhibition of V-ATPase disrupts these proton gradients, affecting a multitude of cellular processes including protein degradation, endocytosis, and cell signaling.
Bafilomycin A1 has a well-characterized mechanism of action. Cryo-electron microscopy (cryo-EM) studies have revealed that Bafilomycin A1 binds to the c-ring of the V0 subunit of the V-ATPase[2][6][7]. This binding event is thought to lock the c-ring, preventing its rotation and thereby inhibiting the translocation of protons across the membrane[2].
This compound is also a potent V-ATPase inhibitor, and it is suggested to operate via a similar mechanism to Bafilomycin A1. However, as of the latest available data, the precise binding site of this compound on the V-ATPase complex has not been elucidated with the same level of detail as Bafilomycin A1.
Signaling Pathway of V-ATPase Inhibition
The inhibition of V-ATPase by either this compound or Bafilomycin A1 has significant downstream effects on various signaling pathways. By disrupting the acidification of lysosomes and endosomes, these inhibitors can interfere with processes such as autophagy, receptor-mediated endocytosis, and the processing of signaling molecules.
Caption: General signaling pathway of V-ATPase and its inhibition.
Experimental Protocols
Accurate assessment of V-ATPase inhibition requires robust experimental protocols. Below are detailed methodologies for two common assays used to quantify the activity of V-ATPase inhibitors.
V-ATPase Proton Pumping Assay (Acridine Orange Fluorescence Quenching)
This assay measures the ability of V-ATPase to pump protons into sealed vesicles, which is detected by the quenching of a fluorescent probe, Acridine Orange.
Materials:
-
Purified V-ATPase-containing vesicles (e.g., lysosomal or microsomal fractions)
-
Assay Buffer: 10 mM MOPS-Tris (pH 7.0), 50 mM KCl, 2.5 mM MgCl2
-
Acridine Orange (AO) stock solution (1 mM in ethanol)
-
ATP stock solution (100 mM)
-
This compound or Bafilomycin A1 stock solutions (in DMSO)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation: 492 nm, Emission: 530 nm)
Protocol:
-
Prepare the reaction mixture by adding the assay buffer to the wells of the microplate.
-
Add the V-ATPase-containing vesicles to each well to a final concentration of 50-100 µg/mL.
-
Add Acridine Orange to a final concentration of 5 µM.
-
Add the desired concentrations of this compound, Bafilomycin A1, or DMSO (vehicle control) to the respective wells.
-
Incubate the plate at room temperature for 10 minutes in the dark.
-
Initiate the reaction by adding ATP to a final concentration of 5 mM.
-
Immediately begin monitoring the fluorescence quenching over time using the microplate reader. The rate of quenching is proportional to the V-ATPase activity.
-
Calculate the percentage of inhibition by comparing the rate of fluorescence quenching in the presence of the inhibitor to the vehicle control.
V-ATPase Hydrolysis Assay (Malachite Green Assay)
This colorimetric assay measures the ATPase activity of the V-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Purified V-ATPase
-
Assay Buffer: 50 mM MOPS-Tris (pH 7.0), 50 mM KCl, 5 mM MgCl2, 0.1 mM EGTA
-
ATP stock solution (100 mM)
-
This compound or Bafilomycin A1 stock solutions (in DMSO)
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite Green in water.
-
Solution B: 4.2% (w/v) Ammonium Molybdate in 4 M HCl.
-
Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Prepare fresh.
-
-
Phosphate standard solution (e.g., KH2PO4)
-
96-well clear microplate
-
Microplate reader (absorbance at 620-650 nm)
Protocol:
-
Prepare a standard curve using the phosphate standard solution.
-
In the microplate, add the assay buffer, purified V-ATPase (e.g., 1-5 µg), and the desired concentrations of this compound, Bafilomycin A1, or DMSO.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 5 mM.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the Malachite Green Working Reagent.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at 620-650 nm.
-
Determine the amount of Pi released using the standard curve and calculate the percentage of inhibition.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for assessing V-ATPase inhibition using either the proton pumping or ATPase hydrolysis assay.
Caption: General workflow for V-ATPase inhibition assays.
Conclusion
Both this compound and Bafilomycin A1 are highly effective inhibitors of V-ATPase, operating through a mechanism that involves the disruption of proton translocation. Bafilomycin A1's interaction with the V-ATPase c-ring is well-documented through structural studies. While this compound is believed to have a similar mechanism, further research is required to delineate its precise binding site. The experimental protocols provided in this guide offer robust methods for quantifying and comparing the inhibitory activities of these and other V-ATPase inhibitors, aiding in the advancement of research in this critical area of cell biology and drug discovery.
References
- 1. eubopen.org [eubopen.org]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. Synthesis and structure-activity relationships of bafilomycin A1 derivatives as inhibitors of vacuolar H+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of V-type ATPases, bafilomycin A1 and concanamycin A, protect against beta-amyloid-mediated effects on 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular basis of V-ATPase inhibition by bafilomycin A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
A Comparative Guide to the Cytotoxicity of Palmerolide A and Concanamycin A in Melanoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of two potent V-ATPase inhibitors, palmerolide A and concanamycin A, with a specific focus on their activity against melanoma cells. Both natural products have demonstrated significant anti-cancer potential by targeting the vacuolar-type H+-ATPase (V-ATPase), a proton pump crucial for pH homeostasis in cancer cells and a key player in tumor progression and survival.
Executive Summary
This compound, a marine-derived macrolide, exhibits exceptional and selective cytotoxicity against melanoma cell lines. In contrast, concanamycin A, a well-established V-ATPase inhibitor, also demonstrates cytotoxic effects in melanoma, albeit with less specificity reported in the available literature. This guide synthesizes the current experimental data to facilitate a direct comparison of their performance, outlines the experimental methodologies for assessing their activity, and visualizes their impact on cellular signaling pathways.
Quantitative Comparison of Cytotoxicity and V-ATPase Inhibition
The following table summarizes the key quantitative data for this compound and concanamycin A, highlighting their potency against melanoma cells and their shared molecular target, the V-ATPase.
| Compound | Parameter | Value | Cell Line / Source | Reference |
| This compound | LC50 (Cytotoxicity) | 0.018 µM | UACC-66 (Melanoma) | [1][2] |
| IC50 (V-ATPase Inhibition) | 2 nM | Not Specified | [1][2] | |
| Concanamycin A | IC50 (V-ATPase Inhibition) | ~10 nM | Not Specified | [3][4] |
| Cytotoxic Effect | Induces apoptosis, suppresses migration and invasion | B16F10 (Murine Melanoma) | [5] |
Note: A direct comparison of the cytotoxic IC50/LC50 values in the same melanoma cell line under identical experimental conditions is not yet available in the published literature. The provided data is based on separate studies.
Mechanism of Action and Downstream Signaling Pathways
Both this compound and concanamycin A exert their cytotoxic effects primarily through the inhibition of V-ATPase.[1][2][3][5] This enzyme is responsible for pumping protons into intracellular compartments and out of the cell, thereby regulating pH gradients. Disruption of V-ATPase function in melanoma cells leads to a cascade of events culminating in cell death.
Key Downstream Effects of V-ATPase Inhibition in Melanoma:
-
Induction of Apoptosis: Inhibition of V-ATPase can trigger programmed cell death.[3][6]
-
Inhibition of Autophagy: V-ATPase is crucial for the fusion of autophagosomes with lysosomes, a key step in the autophagy process. Its inhibition can block this cellular recycling mechanism.
-
Suppression of Metastasis: By altering the tumor microenvironment and intracellular signaling, V-ATPase inhibitors can reduce the migration and invasion of melanoma cells.[5]
The following diagram illustrates the central role of V-ATPase and the downstream consequences of its inhibition by this compound and concanamycin A.
References
- 1. The V-ATPases in cancer and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 5. V-ATPase in cancer: mechanistic insights and therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Function of V-ATPases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Palmerolide A and its Synthetic Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of the marine natural product palmerolide A and its synthetically derived analogues. This compound, originally isolated from the Antarctic tunicate Synoicum adareanum, has garnered significant interest within the scientific community due to its potent and selective cytotoxic activity against melanoma cell lines.[1][2] This activity is primarily attributed to its function as a specific inhibitor of vacuolar-type H+-ATPase (V-ATPase), a proton pump crucial for pH homeostasis in eukaryotic cells.[1][2] The disruption of V-ATPase function ultimately leads to apoptosis in cancer cells. This guide summarizes key experimental data, details the methodologies used for bioactivity assessment, and provides visual representations of the underlying molecular pathways and experimental procedures.
Quantitative Bioactivity Data
The cytotoxic and V-ATPase inhibitory activities of this compound and its synthetic analogues have been evaluated against a panel of human cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) and lethal concentration (LC50) values, providing a quantitative basis for comparing the potency of these compounds.
Table 1: Cytotoxicity of this compound and its Analogues against Human Cancer Cell Lines (IC50/LC50 in nM)
| Compound | UACC-62 (Melanoma) | SF-295 (Glioblastoma) | SNB-75 (CNS Cancer) | DU-145 (Prostate Cancer) | K562 (Leukemia) | HCT-116 (Colon Cancer) |
| This compound (1) | 18[1][2] | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| ent-Palmerolide A | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| Analogue 21 (Methyl side chain) | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| Analogue 22 (Pyridine side chain) | 5,200 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| Analogue 23 (Pyridine side chain) | 7,800 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| Analogue 24 (Thiazole side chain) | 3,500 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| Analogue 25 (Phenyl side chain) | 1.8 | 8,500 | 9,200 | >10,000 | >10,000 | >10,000 |
| Analogue 26 (Saturated side chain) | 25 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| Analogue 50 (des-C10-OH) | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| Analogue 51 (des-C7-OH) | 19 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
Table 2: V-ATPase Inhibitory Activity
| Compound | V-ATPase IC50 (nM) |
| This compound (1) | 2[1][2] |
Structure-Activity Relationship (SAR) Insights
The data presented in Table 1 reveals key structural features that influence the bioactivity of this compound analogues.
-
The Enamide Side Chain is Crucial for Activity: Modification of the isopropene moiety on the enamide side chain significantly impacts cytotoxicity. Replacing it with a simple methyl group (Analogue 21) leads to a complete loss of activity.
-
Aromatic Substituents on the Side Chain Enhance Potency: The introduction of a phenyl group on the side chain (Analogue 25) resulted in a remarkable 10-fold increase in potency against the UACC-62 melanoma cell line compared to the natural this compound.
-
Polar Heterocyclic Side Chains Retain Some Activity: Analogues with pyridine (22, 23) and thiazole (24) functionalities on the side chain, while less potent than this compound, still exhibit some level of cytotoxic activity.
-
Saturation of the Side Chain Reduces Potency: Saturation of the double bond in the side chain (Analogue 26) leads to a slight decrease in activity.
-
Hydroxyl Groups on the Macrolide Core are Important: The removal of the hydroxyl group at the C-10 position (Analogue 50) results in a significant loss of activity. In contrast, the absence of the hydroxyl group at the C-7 position (Analogue 51) results in a compound with potency comparable to this compound.
Experimental Protocols
Cytotoxicity Assay: Sulforhodamine B (SRB) Assay
The cytotoxicity of this compound and its analogues was determined using the Sulforhodamine B (SRB) assay, a colorimetric method that measures cell density based on the measurement of cellular protein content.
Methodology:
-
Cell Plating: Adherent human cancer cell lines (UACC-62, SF-295, SNB-75, DU-145, K562, and HCT-116) are seeded in 96-well microtiter plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or its synthetic analogues for a specified incubation period (typically 48-72 hours).
-
Cell Fixation: The cell monolayers are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with a 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Excess dye is removed by washing the plates four times with 1% (v/v) acetic acid.
-
Solubilization: The protein-bound dye is solubilized by adding a 10 mM Tris base solution.
-
Absorbance Measurement: The optical density (OD) is measured at 510 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 values are determined from dose-response curves.
V-ATPase Inhibition Assay
The inhibitory activity of the compounds against V-ATPase is determined by measuring the decrease in ATP hydrolysis.
Methodology:
-
Preparation of V-ATPase: V-ATPase is typically isolated from a suitable source, such as bovine brain or yeast.
-
Assay Buffer: The assay is performed in a buffer containing ATP, MgCl2, and other components necessary for enzyme activity.
-
Inhibitor Incubation: The V-ATPase enzyme is pre-incubated with varying concentrations of the test compounds (this compound or its analogues). Bafilomycin A1, a known V-ATPase inhibitor, is often used as a positive control.
-
ATP Hydrolysis Measurement: The enzymatic reaction is initiated by the addition of ATP. The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method, such as the malachite green assay.
-
Data Analysis: The rate of ATP hydrolysis is measured, and the IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: V-ATPase Inhibition by this compound.
Caption: SRB Cytotoxicity Assay Workflow.
Conclusion
The synthetic analogues of this compound exhibit a range of cytotoxic activities, with specific modifications to the enamide side chain significantly influencing their potency. Analogue 25, featuring a phenyl substituent, demonstrates a tenfold increase in activity against melanoma cells compared to the parent compound, highlighting a promising avenue for the development of more effective anti-cancer agents. The equipotent activity of analogue 51, lacking the C-7 hydroxyl group, provides further insight into the structure-activity relationship of this class of molecules. The detailed experimental protocols and visual diagrams provided in this guide offer a valuable resource for researchers engaged in the study and development of palmerolide-based therapeutics. Further investigation into the V-ATPase inhibitory activity of the broader range of analogues is warranted to fully elucidate their mechanism of action and therapeutic potential.
References
Palmerolide A: A Potent and Specific V-ATPase Inhibitor for Research and Drug Development
A comparative guide to Palmerolide A, a promising agent for researchers, scientists, and drug development professionals investigating vacuolar-type H+-ATPase (V-ATPase) inhibition. This document provides an objective comparison of this compound with other established V-ATPase inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to facilitate informed decisions in research applications.
Unveiling this compound's Potential
This compound, a macrolide isolated from the Antarctic tunicate Synoicum adareanum, has emerged as a highly potent and selective inhibitor of V-ATPase.[1][2][3] V-ATPases are ATP-dependent proton pumps crucial for acidifying various intracellular compartments, including lysosomes and endosomes, and are implicated in a range of physiological and pathological processes such as cancer and osteoporosis.[4] The unique origin and potent activity of this compound make it a valuable tool for studying V-ATPase function and a promising candidate for therapeutic development.[1][3]
Performance Comparison: this compound vs. Established V-ATPase Inhibitors
To contextualize the efficacy of this compound, this guide compares its performance against two widely used V-ATPase inhibitors: Bafilomycin A1 and Concanamycin A. Both are macrolide antibiotics known for their potent and specific inhibition of V-ATPase.
| Inhibitor | Target | IC50 (V-ATPase) | Cell-Based Potency (Example) | Source Organism |
| This compound | V-ATPase | ~2 nM[1][2] | UACC-66 Melanoma: LC50 = 18 nM[1][2] | Synoicum adareanum (Tunicate)[1][2] |
| Bafilomycin A1 | V-ATPase | Nanomolar range | Varies by cell line | Streptomyces sp. |
| Concanamycin A | V-ATPase | ~10 nM | Varies by cell line | Streptomyces sp. |
Table 1: Quantitative Comparison of V-ATPase Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) against V-ATPase and provides an example of cell-based potency for this compound.
Delving into the Mechanism: Downstream Effects of V-ATPase Inhibition
Inhibition of V-ATPase by compounds like this compound disrupts the proton gradient across organellar membranes, leading to a cascade of downstream cellular effects. This disruption of pH homeostasis impacts numerous signaling pathways critical for cell survival, proliferation, and metastasis.
References
Palmerolide A in Drug-Resistant Melanoma: A Comparative Analysis of a Novel V-ATPase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to targeted therapies, such as BRAF and MEK inhibitors, represents a critical challenge in the treatment of metastatic melanoma. This guide provides a comparative overview of palmerolide A, a potent marine-derived V-ATPase inhibitor, and its potential utility in the context of drug-resistant melanoma. While direct experimental data on this compound in clinically relevant drug-resistant melanoma models is not yet available in published literature, this document synthesizes existing knowledge on its mechanism of action and the known pathways of resistance to current standard-of-care therapies. We present a hypothetical framework for assessing its efficacy and potential for overcoming resistance.
Introduction to this compound
This compound is a macrocyclic polyketide isolated from the Antarctic tunicate Synoicum adareanum. It has demonstrated potent and highly selective cytotoxic activity against melanoma cell lines in initial screenings.[1] Its primary mechanism of action is the inhibition of vacuolar-type H+-ATPase (V-ATPase), a proton pump essential for maintaining pH homeostasis in various cellular compartments, including lysosomes and endosomes.[1]
Current Landscape: Resistance to Targeted Melanoma Therapies
Acquired resistance to BRAF inhibitors (e.g., vemurafenib, dabrafenib) and MEK inhibitors (e.g., trametinib, cobimetinib) is a major clinical obstacle.[2][3] Resistance mechanisms are complex and varied but predominantly involve the reactivation of the MAPK pathway or activation of alternative survival pathways, such as the PI3K/AKT pathway.[4][5][6]
Common Mechanisms of Resistance:
-
MAPK Pathway Reactivation:
-
Activation of Bypass Pathways:
-
Increased signaling through the PI3K/AKT/mTOR pathway, often due to loss of PTEN function.[4]
-
-
Phenotypic Changes:
The high degree of cross-resistance observed between BRAF and MEK inhibitors underscores the need for therapies with orthogonal mechanisms of action.[4]
This compound: A Novel Approach to Circumventing Resistance?
The unique mechanism of this compound as a V-ATPase inhibitor presents a compelling hypothesis for its potential efficacy in drug-resistant melanoma. V-ATPases are crucial for tumor cell survival and proliferation, contributing to processes that are also implicated in drug resistance.
Potential Advantages of V-ATPase Inhibition:
-
Disruption of Autophagy: Drug-resistant melanoma cells often rely on autophagy for survival. V-ATPase is essential for lysosomal acidification, a critical step in the autophagic process. Inhibition by this compound could block this pro-survival mechanism.
-
Impairment of Receptor Trafficking: By altering endosomal pH, V-ATPase inhibition can interfere with the recycling and signaling of RTKs that are often upregulated in resistant cells.
-
Induction of Apoptosis: Disruption of intracellular pH homeostasis is a potent trigger for programmed cell death.
-
Altering the Tumor Microenvironment: V-ATPase activity contributes to the acidification of the extracellular tumor microenvironment, which promotes invasion and metastasis.
Given these functions, this compound's activity is likely independent of the MAPK or PI3K/AKT pathway status, suggesting it may not be susceptible to the common resistance mechanisms that plague current therapies.
Quantitative Performance Data
Direct comparative data of this compound in drug-resistant cell lines is not available. The following table presents the known activity of this compound in a sensitive melanoma cell line and representative IC50 values for vemurafenib in both sensitive and resistant models to provide context.
| Compound | Cell Line | Resistance Status | IC50 / LC50 (Concentration) | Citation |
| This compound | UACC-66 | Sensitive | 0.018 µM (LC50) | [1] |
| Vemurafenib | A375 (Parental) | Sensitive | 13.217 µM | [7] |
| Vemurafenib | A375 (Resistant) | Acquired Resistance | 39.378 µM | [7] |
| Vemurafenib + Cobimetinib | WM9 (Parental) | Sensitive | 6.153 nM | [8] |
| Vemurafenib + Cobimetinib | WM9 (Resistant) | Acquired Resistance | 6.989 µM (>1000-fold change) | [8] |
Experimental Protocols
To evaluate the cross-resistance profile of this compound, a series of standardized in vitro assays would be required.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of this compound compared to a standard BRAF inhibitor in parental (sensitive) and drug-resistant melanoma cell lines.
1. Cell Seeding:
- Culture parental and vemurafenib-resistant melanoma cell lines (e.g., A375, WM9) to 70-80% confluency.
- Detach cells using Trypsin-EDTA, neutralize, and perform a cell count.
- Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate.
- Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of this compound and vemurafenib in complete growth medium.
- Aspirate the medium from the wells and add 100 µL of the diluted compounds or a vehicle control.
- Incubate plates for 72 hours at 37°C and 5% CO2.
3. MTT Assay:
- Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
- Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
- Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
- Mix gently on an orbital shaker to ensure complete solubilization of the formazan crystals.
4. Data Acquisition:
- Record the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot dose-response curves to determine IC50 values.
Visualizations: Pathways and Workflows
Signaling Pathways in BRAF Inhibitor Resistance
The following diagram illustrates the primary signaling pathways implicated in acquired resistance to BRAF inhibitors in melanoma. Resistance typically involves either the reactivation of the MAPK pathway through various mechanisms or the activation of parallel survival pathways like PI3K/AKT.
Hypothetical Experimental Workflow
This workflow outlines the proposed steps to investigate the cross-resistance profile of this compound in melanoma.
Conclusion
This compound, with its distinct V-ATPase inhibitory mechanism, represents a promising therapeutic candidate for melanoma. While direct evidence is currently lacking, there is a strong biological rationale to suggest that it may be effective against melanoma cells that have developed resistance to BRAF and MEK inhibitors. The proposed experimental workflow provides a clear path for future research to rigorously test this hypothesis. Should these studies demonstrate a lack of cross-resistance, this compound could offer a much-needed alternative or complementary strategy for patients with advanced, drug-resistant melanoma.
References
- 1. This compound, a cytotoxic macrolide from the antarctic tunicate Synoicum adareanum [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Reversal of Resistance in Targeted Therapy of Metastatic Melanoma: Lessons Learned from Vemurafenib (BRAFV600E-Specific Inhibitor) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversing melanoma cross-resistance to BRAF and MEK inhibitors by co-targeting the AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 7. Characterization of Melanoma Cell Lines Resistant to Vemurafenib and Evaluation of Their Responsiveness to EGFR- and MET-Inhibitor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of two melanoma cell lines resistant to BRAF/MEK inhibitors (vemurafenib and cobimetinib) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Palmerolide A with Other Marine Macrolides: A Guide for Researchers
This guide provides a detailed comparative analysis of Palmerolide A, a potent V-ATPase inhibitor, with other prominent marine macrolides exhibiting significant anticancer properties. We objectively compare the performance of this compound against Bryostatin 1, Zampanolide, and Halichondrin B, focusing on their mechanisms of action, cytotoxic profiles, and the signaling pathways they modulate. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and marine natural products.
Introduction to Marine Macrolides in Oncology
Marine organisms are a prolific source of structurally diverse and biologically active natural products.[1] Among these, macrolides—large macrocyclic lactones—have emerged as a particularly promising class of compounds for cancer therapy.[1] Their complex structures often translate to unique mechanisms of action, targeting fundamental cellular processes with high potency and specificity. This guide focuses on this compound, a recently discovered macrolide from an Antarctic tunicate, and compares it with three other well-characterized marine macrolides: Bryostatin 1, Zampanolide, and Halichondrin B. While all exhibit potent anticancer activity, they do so through distinct molecular mechanisms, offering different therapeutic opportunities.
Comparative Analysis of Biological Activity
The cytotoxic activity of these marine macrolides has been evaluated against a variety of cancer cell lines. While a direct comparative study using a standardized panel of cell lines is not available in the current literature, the following tables summarize the reported cytotoxicities and key mechanistic information for each compound.
Table 1: Overview of Selected Marine Macrolides
| Compound | Marine Source | Molecular Target | Primary Mechanism of Action |
| This compound | Tunicate (Synoicum adareanum) | Vacuolar (V)-ATPase | Inhibition of proton pumping, disruption of cellular pH homeostasis.[2] |
| Bryostatin 1 | Bryozoan (Bugula neritina) | Protein Kinase C (PKC) | Modulation of PKC isoforms, leading to varied downstream effects including apoptosis and differentiation.[3][4][5] |
| Zampanolide | Sponge (Fasciospongia rimosa) | β-tubulin | Microtubule stabilization via covalent binding to the taxane site, leading to G2/M cell cycle arrest.[6][7] |
| Halichondrin B | Sponge (Halichondria okadai) | Tubulin | Inhibition of microtubule polymerization by binding near the vinca domain.[8][9] |
Table 2: Comparative Cytotoxicity Data (IC50/LC50 Values)
| Compound | Cell Line | Cancer Type | IC50/LC50 (nM) | Reference |
| This compound | UACC-66 | Melanoma | 18 | [2] |
| Bryostatin 1 | Various | Leukemia, Lymphoma, Solid Tumors | Varies (nM to µM range) | [3][4] |
| Zampanolide | 1A9 | Ovarian Carcinoma | 9.54 | [8] |
| A2780 | Ovarian Carcinoma | 7.1 | [6] | |
| HL-60 | Promyelocytic Leukemia | 4.3 | [8] | |
| Halichondrin B Analog (Eribulin) | MDA-MB-435 | Breast Cancer | Sub-nanomolar | [10] |
| COLO 205 | Colon Cancer | Sub-nanomolar | [10] | |
| LOX | Melanoma | Sub-nanomolar | [10] |
Note: IC50 (half-maximal inhibitory concentration) and LC50 (half-maximal lethal concentration) values are highly dependent on the assay conditions and cell line used. The data presented here are for comparative purposes and are drawn from different studies.
The National Cancer Institute's NCI-60 screen is a valuable resource for comparing the activity of compounds across a panel of 60 human cancer cell lines.[11][12][13][14][15][16][17][18][19][20][21][22][23] Researchers can utilize the publicly available database to obtain detailed growth inhibition patterns for these and other marine macrolides.
Mechanisms of Action and Signaling Pathways
The distinct therapeutic potential of these macrolides stems from their unique molecular targets and the signaling cascades they influence.
This compound exerts its potent and selective anti-melanoma activity by inhibiting the vacuolar H+-ATPase (V-ATPase).[2] This proton pump is crucial for maintaining the acidic environment of intracellular organelles like lysosomes and endosomes, and for regulating intracellular pH.[24] In cancer cells, particularly melanoma, V-ATPase is often overexpressed on the plasma membrane, where it contributes to the acidification of the tumor microenvironment, promoting invasion and metastasis.[25] By inhibiting V-ATPase, this compound disrupts these processes, leading to apoptosis.
Bryostatin 1 is a potent modulator of Protein Kinase C (PKC) isoforms.[3][4] It binds to the C1 domain of conventional and novel PKC isoforms, initially acting as an activator, leading to their translocation to the cell membrane.[3][26][27] However, prolonged exposure results in the downregulation of these kinases.[5] The specific downstream effects of Bryostatin 1 are cell-type dependent but can include the induction of apoptosis, cell cycle arrest, and differentiation. Its high affinity for PKCε has been linked to both anti-cancer effects and neuroprotective activities.[3][28]
Both Zampanolide and Halichondrin B target the microtubule cytoskeleton, a critical component for cell division, intracellular transport, and cell shape maintenance. However, they do so via different mechanisms.
Zampanolide is a microtubule-stabilizing agent. It covalently binds to β-tubulin within the taxane binding site, promoting the assembly of tubulin into stable, non-functional microtubules. This irreversible stabilization of microtubules disrupts the mitotic spindle, leading to an arrest in the G2/M phase of the cell cycle and subsequent apoptosis.[29]
Halichondrin B and its clinically approved analog, eribulin, are microtubule-destabilizing agents. They bind to the plus ends of microtubules, near the vinca domain, and inhibit their growth without affecting the shortening phase.[9] This leads to the sequestration of tubulin into non-functional aggregates, disruption of mitotic spindle formation, and G2/M arrest.[8][9][10]
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the analysis of these marine macrolides.
This assay measures the ability of a compound to inhibit the proton-pumping activity of V-ATPase, often by quantifying the rate of ATP hydrolysis.
Protocol:
-
Enzyme Preparation: Purified V-ATPase or membrane vesicles rich in V-ATPase are prepared and kept on ice.[30][31]
-
Reaction Setup: The enzyme preparation is incubated with various concentrations of the test compound (e.g., this compound) and control vehicles in an appropriate assay buffer.
-
Reaction Initiation: The reaction is initiated by the addition of a MgATP solution.[32]
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a defined period.
-
Measurement: The amount of inorganic phosphate released from ATP hydrolysis is quantified using a colorimetric method, such as the malachite green assay. Absorbance is read using a spectrophotometer.[32]
-
Data Analysis: The rate of ATP hydrolysis is calculated, and the percent inhibition by the compound is determined relative to the control. The IC50 value is then calculated from the dose-response curve.
This cell-based assay visualizes the activation of PKC by monitoring its movement from the cytosol to the plasma membrane.
Protocol:
-
Cell Culture: Cells are cultured on glass coverslips or in imaging plates. Often, cells are transfected to express a PKC isoform fused to a fluorescent protein (e.g., GFP).[26][27][33][34]
-
Compound Treatment: Cells are treated with different concentrations of Bryostatin 1, a known PKC activator like phorbol 12-myristate 13-acetate (PMA) as a positive control, or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for various time points to observe the dynamics of translocation.
-
Cell Fixation and Staining: Cells are fixed with paraformaldehyde, permeabilized, and optionally stained with a nuclear counterstain like DAPI.
-
Imaging: Images are acquired using a fluorescence microscope.
-
Image Analysis: The fluorescence intensity in the cytoplasm and at the plasma membrane is quantified to determine the extent of PKC translocation.[33]
This assay measures the effect of compounds on the assembly of purified tubulin into microtubules by monitoring changes in light scattering.
Protocol:
-
Reagent Preparation: Purified tubulin is resuspended in a polymerization buffer containing GTP and kept on ice to prevent spontaneous polymerization.[1][35][36][37]
-
Assay Setup: Test compounds (Zampanolide, Halichondrin B), controls (e.g., paclitaxel for stabilization, nocodazole for destabilization), and vehicle are added to the wells of a 96-well plate.
-
Initiation: The reaction is initiated by adding the cold tubulin solution to the pre-warmed plate in a temperature-controlled spectrophotometer (37°C).
-
Measurement: The increase in optical density at 340 nm, which corresponds to light scattering by the forming microtubules, is measured over time.[37]
-
Data Analysis: The resulting polymerization curves are analyzed to determine the effect of the compounds on the rate and extent of tubulin assembly.
Conclusion
This compound, Bryostatin 1, Zampanolide, and Halichondrin B are exemplary marine macrolides that underscore the vast therapeutic potential of natural products. Their distinct mechanisms of action—targeting V-ATPase, PKC, and microtubule dynamics—highlight the diverse strategies that can be employed to combat cancer. This compound's unique V-ATPase inhibitory activity, particularly its selectivity for melanoma, makes it a highly promising candidate for further preclinical and clinical investigation. The comparative data and detailed protocols provided in this guide are intended to facilitate further research into these remarkable compounds and accelerate the development of novel, marine-derived cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a cytotoxic macrolide from the antarctic tunicate Synoicum adareanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Activity of the Marine-Derived Compound Bryostatin 1: Preclinical and Clinical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bryostatin-1: a novel PKC inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zampanolide and dactylolide: cytotoxic tubulin-assembly agents and promising anticancer leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linear Zampanolide Analogue Shows Cytotoxicity - ChemistryViews [chemistryviews.org]
- 8. Immunomodulatory Effects of Halichondrin Isolated from Marine Sponges and Its Synthetic Analogs in Oncological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential clinical applications of halichondrins in breast cancer and other neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo anticancer activities of synthetic macrocyclic ketone analogues of halichondrin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 14. The NCI-60 screen and COMPARE algorithm as described by the original developers. - NCI [dctd.cancer.gov]
- 15. mdpi.com [mdpi.com]
- 16. PharmacoDB [pharmacodb.ca]
- 17. promegaconnections.com [promegaconnections.com]
- 18. NCI-60 Molecular Targets - NCI [dctd.cancer.gov]
- 19. Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource - PMC [pmc.ncbi.nlm.nih.gov]
- 20. discover.nci.nih.gov [discover.nci.nih.gov]
- 21. NCI-60 - Wikipedia [en.wikipedia.org]
- 22. revvity.co.jp [revvity.co.jp]
- 23. HTS384 NCI60: The Next Phase of the NCI60 Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 24. storage.imrpress.com [storage.imrpress.com]
- 25. researchgate.net [researchgate.net]
- 26. Translocation assays of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. PKC translocation [research.uni-leipzig.de]
- 28. Bryostatin 1 Inhibits Phorbol Ester-Induced Apoptosis in Prostate Cancer Cells by Differentially Modulating Protein Kinase C (PKC) δ Translocation and Preventing PKCδ-Mediated Release of Tumor Necrosis Factor-α - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Defining steps in RAVE-catalyzed V-ATPase assembly using purified RAVE and V-ATPase subcomplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 32. sigmaaldrich.com [sigmaaldrich.com]
- 33. Live-cell measurements of kinase activity in single cells using translocation reporters | Springer Nature Experiments [experiments.springernature.com]
- 34. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 35. sigmaaldrich.com [sigmaaldrich.com]
- 36. researchgate.net [researchgate.net]
- 37. search.cosmobio.co.jp [search.cosmobio.co.jp]
Palmerolide A: A Potent V-ATPase Inhibitor with Marked Differential Cytotoxicity Against Melanoma
A comprehensive analysis of Palmerolide A's effects on various cancer cell lines reveals a pronounced and selective cytotoxic activity against melanoma, underscoring its potential as a targeted therapeutic agent. This guide provides a comparative overview of its efficacy, details the experimental protocols for its evaluation, and illustrates its mechanism of action through key signaling pathways.
This compound, a macrolide isolated from the Antarctic tunicate Synoicum adareanum, has garnered significant attention in the field of oncology for its potent anti-cancer properties.[1] Its primary mechanism of action is the inhibition of vacuolar-type H+-ATPase (V-ATPase), a proton pump crucial for maintaining pH homeostasis in various cellular compartments.[2] Disruption of V-ATPase activity leads to a cascade of events that can selectively induce cell death in cancer cells, which are often more reliant on this pump for their survival and proliferation.
Comparative Efficacy Across Cancer Cell Lines
Experimental data, primarily from the National Cancer Institute's (NCI) 60-cell line screen, demonstrates this compound's remarkable selectivity for melanoma cells. While exhibiting potent cytotoxicity against various melanoma cell lines at nanomolar concentrations, its effect on other cancer cell types, including those of the colon and kidney, is significantly less pronounced.[3]
| Cell Line | Cancer Type | IC50 (µM) |
| Melanoma | ||
| UACC-62 | Melanoma | 0.024[3] |
| UACC-66 | Melanoma | 0.018[2] |
| Colon Cancer | ||
| HCC-2998 | Colon Cancer | >1[3] |
| Renal Cancer | ||
| RXF 393 | Renal Cancer | >1[3] |
Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines. IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cells. Data indicates high potency against melanoma cell lines and significantly lower activity against the tested colon and renal cancer cell lines.
Mechanism of Action: V-ATPase Inhibition and Downstream Signaling
This compound exerts its cytotoxic effects by directly inhibiting the V-ATPase proton pump. This inhibition disrupts the acidic microenvironment of organelles like lysosomes and endosomes, leading to a variety of downstream cellular consequences that culminate in apoptosis and cell growth arrest.
Figure 1: Signaling Pathways Affected by this compound. Inhibition of V-ATPase by this compound disrupts multiple downstream signaling pathways critical for cancer cell survival and proliferation, including the Ras/MEK/ERK and PI3K/Akt pathways, leading to apoptosis and cell growth arrest.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's cytotoxic and V-ATPase inhibitory activities.
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
2. Crystal Violet Assay
This assay is used to determine cell viability by staining the DNA of adherent cells.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Fixation: After treatment, remove the media and fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Staining: Wash the cells with PBS and stain with 0.5% crystal violet solution for 20 minutes.
-
Washing: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Solubilization: Add a solubilizing agent (e.g., 10% acetic acid or methanol) to each well to elute the stain.
-
Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.
V-ATPase Inhibition Assay (Malachite Green Assay)
This assay measures the activity of V-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
-
Preparation of V-ATPase Rich Vesicles: Isolate V-ATPase rich membrane vesicles from a suitable source (e.g., yeast vacuoles or cancer cell lysosomes) through differential centrifugation.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, KCl, and ATP.
-
Inhibition Assay: Pre-incubate the V-ATPase vesicles with varying concentrations of this compound or a vehicle control.
-
Initiation of Reaction: Start the reaction by adding ATP to the mixture and incubate at 37°C for a defined period.
-
Termination of Reaction and Phosphate Detection: Stop the reaction by adding a malachite green-molybdate reagent. This reagent forms a colored complex with the released inorganic phosphate.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 620-650 nm. The amount of phosphate released is proportional to the V-ATPase activity, and a decrease in absorbance in the presence of this compound indicates inhibition.
Experimental Workflow
The following diagram outlines a general workflow for evaluating the differential effects of this compound on various cancer cell lines.
References
A Guide to Confirming the Stereochemistry of Synthetic Palmerolide A
For researchers, scientists, and drug development professionals, the precise stereochemical confirmation of a synthetic natural product is paramount for its progression as a potential therapeutic agent. This guide provides a comparative overview of the key experimental data and methodologies used to definitively assign the absolute stereochemistry of synthetic palmerolide A, a potent V-ATPase inhibitor with promising antitumor activity.
The initial structural elucidation of this compound, isolated from the Antarctic tunicate Synoicum adareanum, proposed a specific stereochemistry.[1][2] However, subsequent total synthesis efforts revealed that the spectral data of the synthesized molecule did not match that of the natural product. This led to a structural revision, which was ultimately confirmed through the synthesis of various stereoisomers.[1][3] This guide compares the originally proposed structure with the revised, correct structure, and details the experimental evidence that solidified the final stereochemical assignment.
Comparative Analysis of Synthetic Strategies
The quest to confirm the stereochemistry of this compound spurred the development of multiple elegant total synthesis strategies. Two prominent approaches, pioneered by the research groups of De Brabander and Nicolaou, were instrumental in resolving the structural ambiguity.[4][5] Both strategies relied on a convergent approach, assembling key fragments to construct the complex macrocycle.[6][7]
A key challenge in the synthesis was the stereoselective formation of the macrocycle.[7] Various macrocyclization strategies were explored, including Ring-Closing Metathesis (RCM), Yamaguchi macrolactonization, and Horner-Wadsworth-Emmons olefination.[4][7] The Nicolaou group, for instance, successfully employed RCM to form the 20-membered ring with high stereoselectivity.[4]
The flexibility of these synthetic routes allowed for the preparation of multiple stereoisomers of this compound, which was crucial for the comparative analysis against the natural product.
Experimental Confirmation of Stereochemistry
The definitive assignment of this compound's stereochemistry was achieved through a multi-pronged approach, comparing the spectroscopic and physical properties of the synthetic isomers with those of the natural isolate.
Key Experimental Protocols:
-
Total Synthesis of Diastereomers: The core of the confirmation process involved the total synthesis of the initially proposed structure and its diastereomers.[1][3] This allowed for a direct comparison of their properties with the natural product. The synthesis of the enantiomer of the revised structure played a pivotal role in the final assignment.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field 1H and 13C NMR spectra were the primary tools for structural comparison. While the NMR spectra of the correct synthetic enantiomer were indistinguishable from the natural product, they differed significantly from the spectra of other synthesized diastereomers.[1]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy, which is highly sensitive to the absolute configuration of chiral molecules, provided the most compelling evidence. The synthetic enantiomer of the revised structure exhibited a CD spectrum that was a mirror image of the natural this compound, confirming their enantiomeric relationship and thus establishing the absolute stereochemistry of the natural product.[1]
-
Optical Rotation: The specific rotation of the synthesized isomers was measured and compared to the value reported for the natural product. The enantiomer of the revised structure showed an equal but opposite optical rotation to the natural isolate, further supporting the stereochemical assignment.[8]
-
X-ray Crystallography: While not performed on the final macrocycle, X-ray analysis of key synthetic fragments was used to unequivocally establish the stereochemistry at specific centers, which was then carried through the synthesis.[1]
Logical Workflow for Stereochemical Confirmation:
Caption: Workflow for the stereochemical confirmation of this compound.
Comparative Data Summary
The following table summarizes the key comparative data that led to the structural revision of this compound.
| Property | Natural this compound | Synthetic Proposed Structure | Synthetic Revised Structure (ent-palmerolide A) |
| ¹H NMR | Matches | Does not match | Matches |
| ¹³C NMR | Matches | Does not match | Matches |
| CD Spectrum | Specific Pattern | Different Pattern | Mirror Image |
| Optical Rotation [α]D | Negative | Different Value | Positive (equal magnitude) |
Signaling Pathway of this compound's Biological Activity:
This compound exerts its potent cytotoxic effects through the inhibition of vacuolar-type H+-ATPases (V-ATPases).[1][2] This inhibition disrupts proton gradients across cellular membranes, leading to apoptosis in cancer cells.
References
- 1. Total Synthesis and Structure Revision of the Marine Metabolite this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a cytotoxic macrolide from the antarctic tunicate Synoicum adareanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total Synthesis of this compound by Nicolaou [organic-chemistry.org]
- 5. Total Synthesis of this compound by Nicolaou [organic-chemistry.org]
- 6. A Shimizu non-aldol approach to the formal total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total synthesis of the originally proposed and revised structures of this compound and isomers thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asymmetric Total Synthesis and Absolute Stereochemistry of the Neuroactive Marine Macrolide Palmyrolide A - PMC [pmc.ncbi.nlm.nih.gov]
Palmerolide A: A Preclinical Challenger to Standard Melanoma Therapies
A Comparative Analysis of a Novel V-ATPase Inhibitor Against Established Treatments
The landscape of melanoma treatment has been revolutionized by the advent of targeted therapies and immunotherapies, significantly improving patient outcomes. However, the challenges of intrinsic and acquired resistance necessitate a continuous search for novel therapeutic agents with distinct mechanisms of action. Palmerolide A, a marine-derived macrolide, has emerged as a potent and selective anti-melanoma agent in preclinical studies. This guide provides a comparative overview of this compound's efficacy and mechanism of action against current standard-of-care melanoma therapies, offering researchers, scientists, and drug development professionals a data-driven perspective on its potential.
Quantitative Efficacy: A Preclinical vs. Clinical Snapshot
Direct comparison of this compound with standard melanoma therapies is inherently challenging due to the different stages of their development. This compound's data is derived from preclinical in vitro studies, while the efficacy of standard therapies is established through extensive clinical trials. The following tables summarize the available quantitative data to provide a contextual comparison.
Table 1: Preclinical Efficacy of this compound Against Melanoma Cell Lines
| Compound | Melanoma Cell Line | Efficacy Metric | Value | Citation |
| This compound | UACC-66 | LC50 | 0.018 µM | |
| This compound | UACC-62 | LC50 | 6.5 nM | |
| This compound | - | IC50 (V-ATPase Inhibition) | 2 nM |
LC50 (Lethal Concentration 50): The concentration of a compound that is lethal to 50% of the cells. IC50 (Inhibitory Concentration 50): The concentration of a compound that inhibits a specific biological or biochemical function by 50%.
Table 2: Clinical Efficacy of Standard Melanoma Therapies (Advanced/Metastatic Setting)
| Therapy Class | Regimen | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Citation |
| Immune Checkpoint Inhibitors | ||||
| Anti-PD-1 Monotherapy | Nivolumab | 40.0% | 5.1 months | |
| Pembrolizumab | ~33% (in ipilimumab-refractory patients) | 5.5 - 7.2 months | ||
| Combination Immunotherapy | Ipilimumab + Nivolumab | 50.0% (radiologic) | 11.5 months | |
| Targeted Therapy (BRAF V600-mutant) | ||||
| BRAF/MEK Inhibitors | Dabrafenib + Trametinib | 68% | 9.4 months | |
| Vemurafenib + Cobimetinib | 68% | 9.9 months |
ORR: The percentage of patients whose tumors shrink or disappear after treatment. PFS: The length of time during and after treatment that a patient lives with the disease without it getting worse.
Mechanisms of Action: A Tale of Two Strategies
The therapeutic approaches of this compound and standard melanoma therapies diverge significantly, targeting different cellular vulnerabilities.
This compound: Targeting the Proton Pump
This compound exerts its potent anti-melanoma effect by inhibiting the vacuolar-type H+-ATPase (V-ATPase). V-ATPases are proton pumps crucial for maintaining the acidic environment of various intracellular organelles, such as lysosomes and endosomes. In cancer cells, V-ATPase activity is often upregulated and plays a critical role in processes vital for tumor progression, including:
-
Autophagy: The process of cellular self-digestion, which cancer cells can exploit to survive under stress.
-
Drug Efflux: Pumping chemotherapy drugs out of the cell, leading to resistance.
-
Metastasis: Facilitating the invasion of surrounding tissues.
By inhibiting V-ATPase, this compound disrupts these processes, leading to apoptosis (programmed cell death) in melanoma cells. Its high selectivity for melanoma cells observed in preclinical studies suggests a potential therapeutic window, a critical aspect for any new anti-cancer agent.
Standard Therapies: Unleashing the Immune System and Targeting Oncogenic Drivers
Current standard-of-care therapies for melanoma primarily fall into two categories:
-
Immune Checkpoint Inhibitors (ICIs): These drugs, such as pembrolizumab and nivolumab (anti-PD-1) and ipilimumab (anti-CTLA-4), work by blocking inhibitory signals on immune cells, primarily T cells. This "releases the brakes" on the immune system, allowing it to recognize and attack cancer cells more effectively. Combination therapies, like ipilimumab and nivolumab, have shown higher response rates in some patients.
-
Targeted Therapies: For patients with melanomas harboring a specific mutation in the BRAF gene (approximately 50% of cutaneous melanomas), targeted therapies are highly effective. These therapies typically involve a combination of a BRAF inhibitor (e.g., dabrafenib, vemurafenib) and a MEK inhibitor (e.g., trametinib, cobimetinib). This dual blockade of the MAPK signaling pathway, which is constitutively active due to the BRAF mutation, leads to a significant reduction in tumor growth and high response rates.
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms and experimental approaches, the following diagrams are provided in DOT language.
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Palmerolide A
For Immediate Implementation by Laboratory Personnel
Palmerolide A, a marine-derived macrolide with significant cytotoxic properties, requires stringent disposal protocols to ensure the safety of laboratory personnel and prevent environmental contamination. This document provides essential, step-by-step guidance for the proper handling and disposal of this compound waste, aligning with best practices for managing potent, biologically active compounds.
I. Immediate Safety and Handling
Due to its cytotoxic nature, all activities involving this compound must be conducted within a certified chemical fume hood or biological safety cabinet. Personnel must wear appropriate Personal Protective Equipment (PPE) at all times.
| Personal Protective Equipment (PPE) for Handling this compound |
| Gloves |
| Eye Protection |
| Lab Coat |
| Respiratory Protection |
II. Waste Segregation and Collection
Proper segregation of this compound waste at the point of generation is critical. All materials that have come into contact with this compound are to be considered hazardous cytotoxic waste.
| Waste Category | Description | Container Type |
| Solid Waste | Contaminated PPE (gloves, gowns), bench paper, pipette tips, vials, and other labware. | Labeled, leak-proof, puncture-resistant container with a secure lid. The container should be clearly marked as "Cytotoxic Waste" and "Hazardous Waste." |
| Liquid Waste | Unused solutions of this compound, contaminated solvents, and aqueous solutions from experiments. | Labeled, leak-proof, and chemically resistant container (e.g., glass or polyethylene) with a secure screw cap. The container must be clearly marked as "Cytotoxic Waste" and "Hazardous Waste." |
| Sharps Waste | Contaminated needles, syringes, and other sharp objects. | Labeled, puncture-proof sharps container clearly marked as "Cytotoxic Sharps Waste." |
III. Spill Management Protocol
In the event of a spill, immediate action is necessary to contain and decontaminate the area.
-
Evacuate and Alert : Alert personnel in the immediate area and restrict access.
-
Don PPE : Wear the appropriate PPE as listed in the table above.
-
Containment : For liquid spills, cover with an absorbent material (e.g., chemotherapy spill pads). For solid spills, gently cover with damp absorbent pads to avoid aerosolization.
-
Decontamination : Working from the outside in, clean the spill area with a detergent solution, followed by a chemical inactivation solution (see Section IV).
-
Rinse : Thoroughly rinse the area with water.
-
Dispose : All materials used for spill cleanup must be disposed of as cytotoxic solid waste.
IV. Chemical Inactivation Procedures
While high-temperature incineration is the ultimate disposal method for cytotoxic waste, chemical inactivation can be employed for liquid waste to reduce its hazard level before collection by EHS. The following methods are based on the known reactivity of macrolides and carbamates. It is imperative to validate these procedures on a small scale before full implementation.
Experimental Protocol: Alkaline Hydrolysis of this compound Liquid Waste
This procedure targets the hydrolysis of the macrolide ester and carbamate functional groups.
-
Preparation : In a chemical fume hood, place the liquid this compound waste in a suitable container that can be securely sealed and is resistant to strong bases.
-
pH Adjustment : Slowly add a 10 M sodium hydroxide (NaOH) solution to the waste with stirring until the pH is ≥ 12.
-
Incubation : Seal the container and allow it to stand at room temperature for at least 24 hours to ensure complete hydrolysis.
-
Neutralization : After the incubation period, neutralize the solution to a pH between 6 and 8 by slowly adding a suitable acid (e.g., hydrochloric acid).
-
Collection : The neutralized solution should still be collected as hazardous chemical waste for final disposal, but with a reduced cytotoxicity.
Experimental Protocol: Oxidative Degradation of this compound Liquid Waste
This method utilizes a strong oxidizing agent to break down the this compound molecule.
-
Preparation : In a chemical fume hood, place the liquid this compound waste in a suitable container.
-
Oxidation : Slowly add an excess of a 5.25% sodium hypochlorite (bleach) solution or a potassium permanganate solution to the waste with stirring.
-
Incubation : Allow the reaction to proceed for at least 2 hours.
-
Quenching (if necessary) : If potassium permanganate was used, the reaction can be quenched by the addition of a reducing agent like sodium bisulfite.
-
Collection : The treated solution should be collected as hazardous chemical waste.
V. Final Disposal Logistics
All segregated and appropriately labeled this compound waste containers must be collected by your institution's EHS department for final disposal via high-temperature incineration. Never dispose of this compound waste in regular trash, biohazard bags, or down the drain.
Caption: Workflow for the safe disposal of this compound waste.
Personal protective equipment for handling palmerolide A
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Palmerolide A. As a potent cytotoxic macrolide, stringent adherence to these protocols is essential to ensure personnel safety and prevent environmental contamination.
This compound is a marine-derived natural product with significant biological activity, including potent and selective cytotoxicity against melanoma cell lines.[1] Due to its cytotoxic nature, it must be handled with the same precautions as other hazardous cytotoxic compounds.[2][3][4]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. All PPE should be donned before handling the compound and disposed of as cytotoxic waste after completion of the work.
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-rated, powder-free nitrile gloves (ASTM D6978-05 compliant).[2] | Prevents skin contact and absorption. Double gloving provides an additional layer of protection in case of a breach in the outer glove. |
| Gown | Disposable, lint-free, low-permeability fabric gown with long sleeves, tight-fitting cuffs, and a back closure.[2][4] | Protects skin and personal clothing from contamination by splashes or aerosols. |
| Eye and Face Protection | Full-face shield or safety goggles worn in conjunction with a fluid-resistant surgical mask.[2][3][4] | Protects eyes and mucous membranes from splashes and aerosols. A full-face shield is preferred when there is a significant risk of splashing.[2][4] |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator should be used if there is a risk of generating aerosols or handling the compound as a powder outside of a containment device.[4] | Prevents inhalation of airborne particles of the cytotoxic compound. |
| Shoe Covers | Disposable shoe covers.[2] | Prevents the tracking of contaminants out of the designated handling area. |
| Cap | Disposable cap.[2] | Prevents contamination of hair. |
Operational Plan: Handling this compound
1. Designated Handling Area:
-
All work with this compound must be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood, to minimize exposure and environmental contamination.
-
The work surface should be covered with a disposable, absorbent, plastic-backed liner.
2. Preparation and Handling:
-
Before starting, ensure all necessary materials, including PPE, spill kit, and waste disposal containers, are readily available.
-
When preparing solutions, work carefully to avoid the generation of aerosols.
-
If handling this compound as a solid, use techniques that minimize dust formation.
3. Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
The area should be cordoned off to prevent the spread of contamination.[3]
-
Personnel cleaning the spill must wear the full PPE outlined above.
-
Use a cytotoxic spill kit to absorb and decontaminate the spill.[5]
-
All materials used for cleanup must be disposed of as cytotoxic waste.[5]
Disposal Plan
1. Waste Segregation:
-
All materials that come into contact with this compound are considered cytotoxic waste. This includes:
-
Used PPE (gloves, gown, shoe covers, etc.)
-
Contaminated labware (pipette tips, tubes, flasks, etc.)
-
Spill cleanup materials.
-
Empty vials and containers.
-
2. Waste Containment:
-
Cytotoxic waste must be placed in clearly labeled, leak-proof, and puncture-resistant containers.
-
Solid waste should be double-bagged in designated cytotoxic waste bags.[5]
-
Sharps should be placed in a designated sharps container for cytotoxic waste.
3. Waste Disposal:
-
Cytotoxic waste must be disposed of according to institutional and local regulations for hazardous chemical waste. This typically involves incineration at high temperatures.
-
Do not dispose of this compound or its contaminated materials in general laboratory trash or down the drain.
Experimental Workflow for Safe Handling
References
- 1. This compound, a cytotoxic macrolide from the antarctic tunicate Synoicum adareanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 4. ohsinsider.com [ohsinsider.com]
- 5. ipservices.care [ipservices.care]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
